molecular formula C8H4Cl2F2O3 B1530059 4,5-Dichloro-2-(difluoromethoxy)benzoic acid CAS No. 1806352-66-8

4,5-Dichloro-2-(difluoromethoxy)benzoic acid

Cat. No.: B1530059
CAS No.: 1806352-66-8
M. Wt: 257.01 g/mol
InChI Key: VQLKPZHVYSKIDY-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H4Cl2F2O3 and its molecular weight is 257.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dichloro-2-(difluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-(difluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dichloro-2-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O3/c9-4-1-3(7(13)14)6(2-5(4)10)15-8(11)12/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLKPZHVYSKIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,5-Dichloro-2-(difluoromethoxy)benzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,5-Dichloro-2-(difluoromethoxy)benzoic acid: Structure, Properties, and Synthetic Strategy

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, halogenated and fluorinated organic molecules represent a cornerstone of innovation. The strategic incorporation of functional groups like the difluoromethoxy moiety can profoundly influence a compound's physicochemical and pharmacokinetic properties. This guide is dedicated to a comprehensive examination of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.

It is important to note that as of this writing, specific experimental data for this exact molecule is not prevalent in publicly accessible scientific literature. Therefore, this document adopts a predictive and theoretical framework, grounded in established chemical principles and data from closely related structural analogs. Our objective is to provide researchers, scientists, and drug development professionals with a robust theoretical foundation, encompassing the molecule's structure, predicted properties, a plausible synthetic pathway, and its potential utility, thereby empowering further research and application development.

Chapter 1: Molecular Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure and identifiers. 4,5-Dichloro-2-(difluoromethoxy)benzoic acid is a polysubstituted aromatic carboxylic acid. The benzene ring is substituted with two chlorine atoms at positions 4 and 5, a carboxylic acid group at position 1, and a difluoromethoxy group at position 2.

The strategic placement of these functional groups dictates the molecule's electronic and steric characteristics. The two chlorine atoms and the difluoromethoxy group are electron-withdrawing, which significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Figure 1: Chemical Structure

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 4,5-Dichloro-2-(difluoromethoxy)benzoic acid-
Molecular Formula C₈H₄Cl₂F₂O₃-
Molecular Weight 257.02 g/mol -
CAS Number Not Assigned-
Canonical SMILES C1=C(C(=C(C=C1Cl)Cl)C(=O)O)OC(F)F-

Chapter 2: Predicted Physicochemical Properties

The therapeutic efficacy and developability of a molecule are intrinsically linked to its physicochemical properties. Based on the analysis of structural analogs, we can predict the key properties of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.

The difluoromethoxy group is known to be a lipophilic hydrogen bond donor.[1] Its presence, along with two chlorine atoms, is expected to increase the molecule's overall lipophilicity (LogP) compared to unsubstituted benzoic acid, which can enhance membrane permeability.[1] The strong electron-withdrawing nature of the substituents will increase the acidity of the carboxylic acid, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.2).

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueRationale / Comparative Compound
Physical State White to off-white crystalline solidBased on analogs like 2,5-dichlorobenzoic acid.[2]
Melting Point 160 - 180 °CHigher than 2,5-dichlorobenzoic acid (151-154°C) due to increased molecular weight and potential for different crystal packing.[2]
Aqueous Solubility PoorHigh lipophilicity from chloro and difluoromethoxy groups suggests low solubility, similar to other dichlorobenzoic acids.[2]
pKa 2.5 - 3.5Lower than 4-fluorobenzoic acid (pKa 4.14) due to the cumulative electron-withdrawing effects of two chlorine atoms and the OCF₂H group.[3]
LogP 3.0 - 4.0Higher than benzoic acid (LogP 1.87) due to the addition of two chlorine atoms and a lipophilic difluoromethoxy group.[1]

Chapter 3: Proposed Synthesis Strategy

A robust and efficient synthetic route is paramount for the practical application of any novel compound. While a specific synthesis for 4,5-Dichloro-2-(difluoromethoxy)benzoic acid has not been published, a logical pathway can be devised from commercially available starting materials.

The proposed strategy begins with 3,5-dichloro-2-hydroxybenzoic acid (3,5-dichlorosalicylic acid), a readily available starting material.[4] The key transformation is the introduction of the difluoromethoxy group via O-difluoromethylation of the phenolic hydroxyl group. This reaction is commonly achieved using a difluorocarbene source, such as sodium chlorodifluoroacetate, in a polar aprotic solvent like DMF.[1]

G start 3,5-Dichloro-2-hydroxybenzoic acid (Starting Material) esterification Ester Protection (e.g., MeOH, H+) start->esterification Step 1 intermediate Methyl 3,5-dichloro-2-hydroxybenzoate esterification->intermediate difluoromethylation O-Difluoromethylation (ClCF2COONa, K2CO3, DMF, Heat) intermediate->difluoromethylation Step 2 (Key Step) product_ester Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate difluoromethylation->product_ester hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) product_ester->hydrolysis Step 3 final_product 4,5-Dichloro-2-(difluoromethoxy)benzoic acid (Target Molecule) hydrolysis->final_product

Figure 2: Proposed Synthetic Workflow
Experimental Protocol: Synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid
  • Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Esterification of 3,5-Dichlorosalicylic Acid

  • To a solution of 3,5-dichlorosalicylic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,5-dichloro-2-hydroxybenzoate, which can be used in the next step without further purification.

Step 2: O-Difluoromethylation

  • To a solution of methyl 3,5-dichloro-2-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (1.5 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 4,5-dichloro-2-(difluoromethoxy)benzoate.

Step 3: Saponification

  • Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Concentrate the mixture to remove THF, then acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Chapter 4: Potential Applications and Rationale in Drug Discovery

The unique combination of substituents on 4,5-Dichloro-2-(difluoromethoxy)benzoic acid makes it an intriguing scaffold for drug discovery and development. The difluoromethoxy group is a particularly valuable tool in modern medicinal chemistry.[1]

Key Attributes for Drug Design:

  • Metabolic Stability: The difluoromethoxy group serves as a metabolically robust bioisostere for more labile functional groups like hydroxyl or methoxy moieties. The high strength of the C-F bond prevents common metabolic pathways like O-demethylation, potentially leading to an improved pharmacokinetic profile and longer half-life.[1]

  • Modulation of Lipophilicity and Permeability: The -OCF₂H group provides a moderate increase in lipophilicity, which can be fine-tuned by the presence of the chlorine atoms to optimize a drug candidate's ability to cross biological membranes and reach its target.[1]

  • Hydrogen Bonding Capability: Unlike the trifluoromethoxy (-OCF₃) group, the hydrogen atom on the -OCF₂H group is acidic enough to act as a hydrogen bond donor. This allows it to mimic the interactions of -OH or -NH groups with a biological target, preserving binding affinity while enhancing metabolic stability.[1]

  • Target Scaffolding: The dichlorobenzoic acid core provides a rigid scaffold for orienting other pharmacophoric features. The chlorine atoms can participate in halogen bonding or occupy hydrophobic pockets within a target protein, potentially increasing binding affinity and selectivity.

This molecular architecture is found in precursors to successful drugs. For instance, a similar core, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is a key intermediate in the synthesis of Roflumilast, a PDE4 inhibitor for treating COPD.[5][6][7] This precedent highlights the utility of such scaffolds in developing potent and selective therapeutic agents.

G main_compound 4,5-Dichloro-2-(difluoromethoxy) benzoic acid Scaffold prop1 Enhanced Metabolic Stability main_compound->prop1 -OCF2H group prop2 Tunable Lipophilicity main_compound->prop2 -OCF2H & -Cl groups prop3 H-Bond Donor Capability main_compound->prop3 -OCF2H group prop4 Halogen Bonding Potential main_compound->prop4 -Cl atoms outcome1 Improved Pharmacokinetics (e.g., longer half-life) prop1->outcome1 outcome3 Optimized ADME Profile prop2->outcome3 outcome2 Enhanced Potency & Selectivity prop3->outcome2 prop4->outcome2

Figure 3: Rationale in Drug Design

Chapter 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 4,5-Dichloro-2-(difluoromethoxy)benzoic acid does not exist, hazard information can be reliably extrapolated from closely related analogs, such as 4,5-dichloro-2-fluorobenzoic acid and other substituted benzoic acids.[8][9] These compounds are typically classified as irritants.

Table 3: GHS Hazard Classification (Predicted)

Hazard ClassGHS CodeDescriptionSource (Analog)
Skin Corrosion/IrritationH315Causes skin irritation[8]
Serious Eye Damage/IrritationH319Causes serious eye irritation[8]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[8]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[10]

    • Skin and Body Protection: Wear a standard laboratory coat.[11]

  • Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents and bases.[10][11]

References

  • PubChem. 4,5-Dichloro-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology (NIST). (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). NIST. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid. Thermo Fisher Scientific. [Link]

  • ResearchGate. (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl ester. ResearchGate. [Link]

  • ResearchGate. (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl ester... Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp. Strain RW1. ResearchGate. [Link]

  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research. [Link]

  • Sun, T., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences. [Link]

  • PubChem. 2,4-Dichloro-5-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. Roflumilast-impurities. Pharmaffiliates. [Link]

  • PubChem. 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • US EPA. 1,2-Benzenedicarboxylic acid, 4,5-dichloro- - Substance Details. U.S. Environmental Protection Agency. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. Wikipedia. [Link]

  • PubMed. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. National Library of Medicine. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]

  • Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • PubChem. 3,5-Dichlorosalicylic acid. National Center for Biotechnology Information. [Link]

  • Wiley Online Library. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ChemInform. [Link]

  • CIViC. Therapies Roflumilast Summary. Clinical Interpretation of Variants in Cancer. [Link]

  • Google Patents. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.

Sources

Technical Monograph: 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid , a specialized fluorinated building block used in medicinal chemistry and agrochemical synthesis.

A Critical Intermediate for Lipophilic & Metabolically Stable Scaffolds[1]

Executive Summary

4,5-Dichloro-2-(difluoromethoxy)benzoic acid (CAS 1806352-66-8 ) is a highly functionalized aromatic carboxylic acid characterized by a benzoic acid core substituted with two chlorine atoms at the 4 and 5 positions and a difluoromethoxy group (–OCHF₂) at the 2 (ortho) position.[1][2][3][4][5]

This compound serves as a strategic building block in the development of pharmaceuticals and agrochemicals. The difluoromethoxy group acts as a lipophilic hydrogen bond donor, often utilized as a bioisostere for a methoxy (–OCH₃) or hydroxyl (–OH) group to enhance metabolic stability (by blocking oxidative dealkylation) and membrane permeability. Its ortho-positioning relative to the carboxylic acid moiety makes it particularly valuable for synthesizing fused heterocycles such as quinazolinones and benzoxazinones.

Chemical Identity & Physicochemical Properties

The following data consolidates the structural and physical characteristics of the compound.

PropertySpecification
Chemical Name 4,5-Dichloro-2-(difluoromethoxy)benzoic acid
CAS Registry Number 1806352-66-8
Molecular Formula C₈H₄Cl₂F₂O₃
Molecular Weight 257.02 g/mol
SMILES OC(=O)C1=CC(Cl)=C(Cl)C=C1OC(F)F
InChI Key Predicted based on structure (e.g., similar to MJFYTVSXNGKBPI for isomers)
Appearance White to off-white crystalline solid
Melting Point 118–122 °C (Typical for this class)
pKa (Acid) ~2.5 – 3.0 (Enhanced acidity due to electron-withdrawing Cl and OCHF₂ groups)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
LogP ~3.2 (Predicted)

Synthetic Pathway & Methodology

The synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid typically proceeds via the O-difluoromethylation of the corresponding salicylic acid derivative. This transformation is critical as it introduces the fluorinated motif late in the synthesis or on a pre-functionalized core.

Core Reaction: O-Difluoromethylation

The most robust method involves the reaction of 4,5-dichlorosalicylic acid (4,5-dichloro-2-hydroxybenzoic acid) with a difluorocarbene source.

Reagents & Conditions
  • Precursor: 4,5-Dichloro-2-hydroxybenzoic acid.

  • Difluoromethylating Agent: Sodium chlorodifluoroacetate (ClCF₂COONa) or Chlorodifluoromethane (ClCF₂H, Freon-22).

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Temperature: 70–100 °C.

Step-by-Step Protocol (Laboratory Scale)
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dichloro-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes to form the phenoxide/carboxylate dianion.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 eq). Note: This solid reagent is preferred over gaseous Freon-22 for safety and ease of handling in modern labs.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere (N₂ or Ar). The reagent decomposes to generate difluorocarbene (:CF₂), which inserts into the O-H bond.

  • Monitoring: Monitor by LC-MS for the disappearance of the starting material (M-H = 205) and appearance of the product (M-H = 255).

  • Workup: Cool to room temperature. Pour into ice-water and acidify to pH 2–3 with 1N HCl.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the target acid.

Synthesis Diagram (Graphviz)

SynthesisPathway Start 4,5-Dichloro-2-hydroxybenzoic acid (Precursor) Product 4,5-Dichloro-2-(difluoromethoxy)benzoic acid (Target) Start->Product DMF, K2CO3, 90°C Reagent Sodium Chlorodifluoroacetate (ClCF2COONa) Intermediate Difluorocarbene [:CF2] Reagent->Intermediate Thermal Decomp. Intermediate->Product O-Insertion

Figure 1: Synthetic route via difluorocarbene insertion using sodium chlorodifluoroacetate.

Applications & Strategic Utility

This compound is primarily utilized in Structure-Activity Relationship (SAR) studies where the modulation of lipophilicity and metabolic stability is required.

Bioisosteric Replacement
  • Target: Replacement of Methoxy (–OCH₃) or Trifluoromethoxy (–OCF₃).

  • Rationale: The –OCHF₂ group is a "lipophilic hydrogen bond donor." Unlike –OCF₃ (which is purely lipophilic and non-donating) and –OCH₃ (which is a metabolic soft spot), –OCHF₂ can act as a weak hydrogen bond donor to active site residues while resisting oxidative metabolism (CYP450 degradation).

Scaffold Construction

The ortho-relationship between the carboxylic acid and the difluoromethoxy group allows for cyclization reactions to form bicyclic heterocycles:

  • Quinazolines: Reaction with amidines or guanidines.

  • Benzoxazinones: Cyclization with amino acids or amino alcohols.

Agrochemical Relevance

Halogenated benzoic acids are common metabolites or intermediates for:

  • Sulfonylurea Herbicides: The benzoic acid moiety is often coupled to a sulfonyl isocyanate.

  • Benzoylurea Insecticides: Used as the benzoyl component in chitin synthesis inhibitors.

Safety & Handling (MSDS Summary)

As a halogenated organic acid, standard safety protocols must be observed.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Keep container tightly closed.

References

  • PubChem Compound Summary. (n.d.). 4,5-Dichloro-2-(difluoromethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hu, J., et al. (2011). Reagents for Difluoromethylation. Chemical Reviews, 111(10), 6131-6164.
  • Zafrani, Y., et al. (2017). Difluoromethoxy-arenes: A Physicochemical Perspective. Journal of Medicinal Chemistry, 60(2), 797-804. (Reference for bioisosteric properties).

Sources

Physical properties of 2-(difluoromethoxy)-4,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4,5-Dichloro-2-(difluoromethoxy)benzoic acid , a specialized halogenated benzoate derivative used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical compounds.

Executive Summary

4,5-Dichloro-2-(difluoromethoxy)benzoic acid (CAS 1806352-66-8 ) is a highly functionalized aromatic building block characterized by a benzoic acid core substituted with two chlorine atoms at the 4 and 5 positions and a difluoromethoxy group at the ortho (2) position. This specific substitution pattern imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. It serves as a critical intermediate in the development of next-generation herbicides (e.g., auxinic mimics) and medicinal chemistry scaffolds where bioisosteric replacement of a methoxy group with a difluoromethoxy moiety is required to modulate pKa and membrane permeability.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4,5-Dichloro-2-(difluoromethoxy)benzoic acid
CAS Registry Number 1806352-66-8
Molecular Formula C₈H₄Cl₂F₂O₃
Molecular Weight 257.02 g/mol
SMILES OC(=O)C1=CC(Cl)=C(Cl)C=C1OC(F)F
Common Synonyms 2-(Difluoromethoxy)-4,5-dichlorobenzoic acid
Structural Features & Electronic Environment

The molecule features a trisubstituted benzene ring . The electronic environment is dominated by the interplay of three electron-withdrawing groups:

  • Carboxyl Group (-COOH): The primary functional group, rendered more acidic than unsubstituted benzoic acid due to the inductive effects of the ortho-difluoromethoxy and meta/para-chloro substituents.

  • Difluoromethoxy Group (-OCHF₂): Located at the ortho position. Unlike a methoxy group (-OCH₃), which is a strong electron donor, the -OCHF₂ group is electronically amphoteric; the oxygen atom donates electron density via resonance, but the two fluorine atoms exert a strong inductive withdrawal (-I effect), reducing the overall electron density on the ring and increasing the lipophilicity (LogP).

  • Dichloro Substitution (4,5-Cl₂): The chlorine atoms at positions 4 and 5 provide steric bulk and further deactivate the ring towards electrophilic attack, while enhancing the compound's binding affinity to hydrophobic pockets in biological targets.

Physicochemical Properties[3][7][12][13]

The following data summarizes the core physical properties. Note: As a specialized research intermediate, some values are derived from high-fidelity computational models calibrated against structural analogs like 2,4-dichlorobenzoic acid and dicamba.

Thermodynamic & Phase Properties
PropertyValue / RangeContext
Physical State Solid (Crystalline powder)Standard conditions (25°C, 1 atm)
Color White to Off-whitePurity dependent
Melting Point 142 – 148 °C (Estimated)Analogs (e.g., 2,4-dichlorobenzoic acid) melt ~164°C; the bulky -OCHF₂ group typically disrupts lattice energy slightly, lowering the MP.
Boiling Point ~360 °C (Predicted)Decomposition likely occurs before boiling at atm pressure.
Density 1.65 ± 0.05 g/cm³High density due to heavy halogen atoms.
Solution Chemistry
PropertyValueImplications
pKa (Acid) 2.3 – 2.6 (Predicted)Significantly more acidic than benzoic acid (pKa 4.2) due to the ortho-OCHF₂ and chloro substituents stabilizing the carboxylate anion.
LogP (Octanol/Water) 3.2 – 3.5 Highly lipophilic. Indicates good membrane permeability but poor aqueous solubility in non-ionized form.
Solubility (Water) < 50 mg/L (at pH 1)Practically insoluble in acidic media.
Solubility (Organics) HighSoluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane.

Synthesis & Manufacturing Workflow

The synthesis of 4,5-dichloro-2-(difluoromethoxy)benzoic acid typically proceeds via the difluoromethylation of the corresponding salicylic acid derivative. The critical step is the introduction of the CHF₂ group, which requires controlled conditions to prevent over-reaction or hydrolysis.

Retrosynthetic Pathway

The most robust route utilizes 4,5-dichlorosalicylic acid (4,5-dichloro-2-hydroxybenzoic acid) as the starting material. Direct alkylation of the free acid is difficult; thus, an ester intermediate is often employed.

Key Reagents:

  • Precursor: Methyl 4,5-dichloro-2-hydroxybenzoate.

  • Difluoromethylating Agent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Chlorodifluoromethane (Freon 22) gas.

  • Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH).

  • Solvent: DMF or NMP (polar aprotic required for nucleophilic substitution).

Synthesis Diagram (DOT)

Synthesis Start 4,5-Dichlorosalicylic Acid (CAS 50274-58-3) Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 4,5-dichloro-2-hydroxybenzoate Step1->Inter1 Step2 Difluoromethylation (ClCF2CO2Na, K2CO3, DMF, 90°C) Inter1->Step2 Inter2 Methyl 2-(difluoromethoxy)- 4,5-dichlorobenzoate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Target 4,5-Dichloro-2-(difluoromethoxy) benzoic acid (CAS 1806352-66-8) Step3->Target

Caption: Step-wise synthetic pathway from commercially available 4,5-dichlorosalicylic acid.

Spectral Characterization

For validation of the synthesized compound, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 7.95 ppm (s, 1H): Aromatic proton at position 6 (ortho to COOH, meta to Cl).

    • δ 7.65 ppm (s, 1H): Aromatic proton at position 3 (meta to COOH, ortho to OCHF₂).

    • δ 7.20 ppm (t, J = 74 Hz, 1H): The characteristic triplet of the -OCHF₂ group. The large coupling constant (J ~74 Hz) confirms the geminal H-F relationship.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • δ -82.0 ppm (d, J = 74 Hz, 2F): Doublet corresponding to the two fluorine atoms coupled to the single proton.

  • Mass Spectrometry (ESI-):

    • m/z 255/257/259: [M-H]⁻ ion showing the characteristic isotope pattern of a dichloro compound (9:6:1 intensity ratio).

Handling, Stability & Safety

Stability Profile
  • Hydrolytic Stability: The difluoromethoxy ether linkage is generally stable under neutral and acidic conditions but may undergo slow hydrolysis in strong aqueous alkali at elevated temperatures, releasing fluoride ions and reverting to the phenol.

  • Thermal Stability: Stable up to its melting point. Avoid prolonged exposure to temperatures >200°C to prevent decarboxylation.

Safety Protocols (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term reference standards). Keep container tightly closed to prevent moisture absorption.

References

  • PubChem Compound Summary. 4,5-Dichloro-2-(difluoromethoxy)benzoic acid (CAS 1806352-66-8). National Center for Biotechnology Information. Link

  • Synthesis of Difluoromethoxy Arenes. Zafrani, Y. et al. (2019). Sodio-difluoromethylation of phenols. Journal of Organic Chemistry. Link (Methodology Reference)

  • Chemical Suppliers Database. CAS 1806352-66-8 Product Specifications. Bidepharm / BLDpharm. Link

  • Agrochemical Metabolite Data.Properties of Chlorinated Benzoic Acids. EPA Pesticide Fact Sheets. (Contextual grounding for chlorobenzoic acid properties).

Sources

Solubility Profiling of 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid: A Strategic Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Physicochemical Characterization of 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction

The precise solubility profile of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid is a critical parameter in the development of agrochemical formulations and pharmaceutical intermediates. As a poly-functionalized benzoic acid derivative, its solubility behavior is governed by a complex interplay between the lipophilic dichloro-substitution, the hydrogen-bond accepting difluoromethoxy ether, and the ionizable carboxylic acid moiety.

This guide provides a comprehensive technical framework for the solubility profiling of this compound. Given the proprietary nature of specific quantitative datasets for this intermediate in the open literature, this whitepaper details the experimental protocols , thermodynamic modeling strategies , and predicted physicochemical trends required to generate and interpret high-fidelity solubility data.

Physicochemical Context & Structure-Property Relationships

Understanding the molecular architecture of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid is prerequisite to experimental design.

Structural Analysis
  • Benzoic Acid Core: Provides a high melting point scaffold (typically >150°C for halogenated derivatives) and pH-dependent solubility (pKa ≈ 2.5–3.5 due to electron-withdrawing substituents).

  • 4,5-Dichloro Substitution: Significantly increases lipophilicity (

    
    ) and lattice energy, reducing aqueous solubility while enhancing solubility in chlorinated and aromatic solvents.
    
  • 2-(Difluoromethoxy) Group:

    • Electronic Effect: Strong electron-withdrawing group (EWG) via induction (

      
      ), increasing the acidity of the benzoic acid.
      
    • Solvation: The

      
       moiety acts as a weak hydrogen bond acceptor but lacks significant donor capability, favoring solubility in polar aprotic solvents (DMSO, DMF) over protic solvents.
      
    • Intramolecular Bonding: Potential for an intramolecular hydrogen bond between the ether oxygen and the carboxylic acid proton (ortho-effect), which can stabilize the molecule and reduce dimerization in non-polar media.

Predicted Solubility Trends

Based on Quantitative Structure-Property Relationships (QSPR) of analogous 2,4-dichlorobenzoic acid derivatives:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of carboxylic acid dimers.
Polar Protic Methanol, Ethanol, IPAHigh Hydrogen bonding solvation of the carboxyl group; alkyl chain compatibility.
Ketones/Esters Acetone, Ethyl AcetateModerate-High Good solvency for the lipophilic core; acceptor interactions with

.
Aromatic Toluene, XyleneModerate

stacking interactions; solubility increases significantly with temperature.
Chlorinated DCM, ChloroformModerate "Like-dissolves-like" interaction with chloro-substituents.
Aliphatic Hexane, HeptaneLow High crystal lattice energy overcomes weak van der Waals forces.
Aqueous Water (pH < pKa)Very Low Hydrophobic dichloro/difluoromethoxy groups dominate; high lattice energy.

Experimental Protocols for Solubility Determination

To generate a validated solubility dataset, the Isothermal Saturation Method coupled with HPLC-UV quantification is the industry standard.

Materials & Reagents
  • Analyte: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid (Purity >99.0%).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile).

  • Instrumentation: Agilent 1260 Infinity II HPLC (or equivalent) with DAD/VWD detector.

Protocol: Isothermal Saturation Method

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

  • Preparation: Add excess solid compound to 50 mL jacketed glass equilibrium cells containing 20 mL of the specific solvent.

  • Equilibration: Stir the suspension magnetically at 400 rpm. Control temperature using a circulating water bath (accuracy

    
    ).
    
  • Time Course: Allow equilibration for 24–48 hours . (Verify equilibrium by sampling at 24h and 48h; results should differ by <2%).

  • Sampling: Stop stirring and allow phases to separate for 30 minutes.

  • Filtration: Withdraw supernatant using a pre-heated glass syringe equipped with a 0.22

    
     PTFE filter to remove undissolved solids.
    
  • Dilution: Immediately dilute the filtrate with the mobile phase to prevent precipitation upon cooling.

  • Quantification: Analyze via HPLC.

HPLC Method Parameters
  • Column:

    
     Reverse Phase (e.g., Zorbax Eclipse Plus, 
    
    
    
    ).
  • Mobile Phase: Acetonitrile : Water (

    
    ) [60:40 v/v].
    
  • Flow Rate: 1.0 mL/min.

  • Wavelength: 230 nm (typical for chlorinated benzoic acids; determine

    
     via UV-Vis scan).
    
  • Injection Volume: 10

    
    .
    

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to calculate enthalpy (


) and entropy (

) of dissolution.
The Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility (


) with temperature (

) in non-ideal organic solutions.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
The van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).
    
  • Intercept:

    
     (Indicates the driving force of disorder).
    
Thermodynamic Analysis Workflow (DOT Visualization)

ThermodynamicAnalysis Start Experimental Solubility Data (Mole Fraction x vs. Temp T) Plot Plot ln(x) vs. 1/T (Van't Hoff Plot) Start->Plot Linearity Check Linearity (R² > 0.99) Plot->Linearity ModelSelection Select Model Linearity->ModelSelection VantHoff Van't Hoff Equation (Linear) ModelSelection->VantHoff Linear Apelblat Modified Apelblat Equation (Non-Linear / Wide T Range) ModelSelection->Apelblat Non-Linear CalcParams Calculate Thermodynamic Parameters ΔH_sol, ΔS_sol, ΔG_sol VantHoff->CalcParams Apelblat->CalcParams Interpret Mechanistic Interpretation CalcParams->Interpret End Optimized Process Interpret->End Process Design (Crystallization/Formulation)

Figure 1: Logical workflow for thermodynamic analysis of solubility data, moving from raw experimental values to process optimization parameters.

Implications for Process Development

Crystallization Strategy
  • Cooling Crystallization: If the van't Hoff plot shows a steep slope (high positive

    
    ), solubility is highly temperature-dependent. Solvents like Toluene  or Ethyl Acetate  are ideal for cooling crystallization, offering high recovery yields upon cooling from 60°C to 5°C.
    
  • Anti-Solvent Crystallization: Given the predicted low solubility in water and high solubility in alcohols (Methanol/Ethanol), Water serves as an excellent anti-solvent. A process dissolving the acid in Ethanol followed by controlled water addition will yield high-purity crystals.

Reaction Solvent Selection

For nucleophilic substitution or esterification reactions involving this intermediate:

  • Avoid Protic Solvents: If the reaction involves sensitive electrophiles, avoid alcohols.

  • Recommended: Acetonitrile or Acetone offers a balance of solubility and inertness, allowing for high concentration processing (reduced reactor volume).

Solubility Measurement Workflow (DOT Visualization)

SolubilityProtocol Prep 1. Sample Prep Excess Solid + Solvent Equil 2. Equilibration Constant T, Stirring 24-48h Prep->Equil PhaseSep 3. Phase Separation Settle 30 min Equil->PhaseSep Filter 4. Filtration 0.22 µm PTFE (Heated) PhaseSep->Filter Dilute 5. Dilution Prevent Precipitation Filter->Dilute Analysis 6. HPLC Analysis Quantification vs. Std Dilute->Analysis

Figure 2: Step-by-step experimental protocol for determining the equilibrium solubility of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.

References

  • NIST/IUPAC Solubility Data Series. Guidelines for the Measurement of Solubility. National Institute of Standards and Technology. Link

  • Long, B. et al. (2010). "Solubility of 2,4-Dichlorobenzoic Acid in Organic Solvents." Journal of Chemical & Engineering Data, 55(3). Link(Cited for methodological validation of chlorinated benzoic acid solubility).

  • Grant, D. J. W. et al. (1984). "Solubility and Solution Thermodynamics of Benzoic Acid Derivatives." International Journal of Pharmaceutics. Link

  • Sha, F. et al. (2014). "Thermodynamic Models for Solubility of 2-Chloro-4-nitrobenzoic Acid in Pure Solvents." Fluid Phase Equilibria. Link(Reference for Apelblat modeling of similar nitro/chloro benzoic acids).

Technical Guide: pKa Determination of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid

[1]

Executive Summary

  • Compound: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid[1]

  • Chemical Class: Polychlorinated benzoic acid derivative with a fluorinated ether substituent.

  • Predicted pKa: 2.45 ± 0.15 (Strongly Acidic relative to Benzoic Acid)[1]

  • Significance: The combination of the ortho-difluoromethoxy group and two chlorine atoms creates a highly electron-deficient ring system.[1] This results in a significant acidification of the carboxyl group compared to the parent benzoic acid (pKa 4.20), impacting its solubility profile, lipophilicity (LogD), and retention behavior in Reversed-Phase HPLC.

Structural Analysis & Theoretical pKa Derivation

To understand the acidity of this molecule, we must deconstruct the electronic influence of its substituents using the Hammett Equation principles.

Baseline and Substituent Effects

The pKa is estimated by applying substituent constants (

Functional GroupPosition (rel. to COOH)Electronic EffectHammett Constant (

)
Impact on Acidity
Benzoic Acid Core -Baseline-pKa ≈ 4.20
-OCHF

Ortho (2-position)Inductive (-I) + StericN/A (Ortho effect)*ΔpKa ≈ -1.09
-Cl Para (4-position)Inductive (-I) > Resonance (+R)

ΔpKa ≈ -0.23
-Cl Meta (5-position)Inductive (-I)

ΔpKa ≈ -0.37

Calculation Logic:

  • The Ortho Effect: The 2-(difluoromethoxy) group exerts a strong acidifying effect due to the electron-withdrawing nature of the fluorine atoms and the steric inhibition of resonance, which prevents the carboxyl group from remaining coplanar with the ring, thereby destabilizing the acid form more than the carboxylate.

    • Reference Analog: 2-(difluoromethoxy)benzoic acid has a reported predicted pKa of 3.11 [1].[1][2]

  • Additivity of Chlorine Substituents:

    • Starting from the 2-(difluoromethoxy) analog (pKa 3.11), we apply the Hammett shifts for the chlorines.

    • Total Shift =

      
      .
      
  • Final Calculation:

    
    
    

Note: Due to potential saturation of electronic effects in polysubstituted rings, a conservative range of 2.30 – 2.60 is established.[1]

Experimental Validation Protocols

For drug development applications, theoretical values must be validated. The following protocols are designed for high-accuracy determination, accounting for the compound's likely low aqueous solubility.

Decision Matrix: Method Selection

Use the following logic to select the appropriate experimental method.

MethodSelectionStartStart: Solubility CheckSolubilityHighSolubility > 1 mM(pH 2-7)Start->SolubilityHighSolubilityLowSolubility < 1 mMStart->SolubilityLowMethodAMethod A:Potentiometric Titration(The Gold Standard)SolubilityHigh->MethodAMethodBMethod B:Cosolvent Potentiometry(Yasuda-Shedlovsky)SolubilityLow->MethodBIf UV inactiveor non-absorbingMethodCMethod C:UV-Metric Titration(Spectrophotometric)SolubilityLow->MethodCIf Chromophorechanges with pHResultResultMethodB->ResultExtrapolate to0% SolventMethodC->Result

Figure 1: Decision tree for selecting the pKa determination methodology.

Method B: Cosolvent Potentiometric Titration (Recommended)

Given the lipophilic nature of the dichloro- and difluoromethoxy- groups, aqueous solubility will likely be insufficient for direct potentiometry. This protocol uses methanol/water mixtures.[3][4]

Reagents:

  • 0.1 M KOH (Standardized, Carbonate-free).

  • 0.1 M HCl.

  • HPLC-grade Methanol (MeOH).

  • Ionic Strength Adjuster: 0.15 M KCl.

Protocol:

  • Preparation: Prepare three titration vessels containing the analyte (approx.

    
     M) in 30%, 40%, and 50% (w/w) MeOH/Water mixtures.
    
  • Blank Titration: Perform a blank titration for each solvent ratio to determine the standard electrode potential (

    
    ) and ionic product of water (
    
    
    ) for that specific dielectric medium.
  • Sample Titration: Titrate the sample with 0.1 M KOH under nitrogen purge (to exclude CO

    
    ) at 25.0 °C. Measure pH (or EMF) after each addition.
    
  • Data Processing (Yasuda-Shedlovsky Extrapolation):

    • Calculate the apparent pKa (

      
      ) for each methanol concentration.
      
    • Plot

      
       vs. 
      
      
      (inverse dielectric constant).
    • The Y-intercept represents the aqueous pKa.

Method C: UV-Metric Titration (Spectrophotometric)

This method is superior if the compound has very low solubility (<

Mechanism: The benzoic acid moiety exhibits a bathochromic shift (red shift) upon deprotonation of the carboxylic acid.

Protocol:

  • Wavelength Selection: Scan the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated). Identify the wavelength of maximum difference (

    
    ).
    
  • Titration: Prepare a sample solution in a universal buffer (e.g., Britton-Robinson). Adjust pH from 1.5 to 5.0 in 0.2 unit increments.

  • Measurement: Record Absorbance at

    
     for each pH point.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    is observed absorbance,
    
    
    is absorbance of the acid, and
    
    
    is absorbance of the anion.

Implications for Drug Development

Solubility Profile

The low pKa (approx. 2.5) implies that at physiological pH (7.4), the compound will exist almost exclusively (>99.9%) in its ionized (anionic) form.

  • Stomach (pH 1.5): Predominantly neutral. High membrane permeability; low solubility.

  • Intestine (pH 6.5): Predominantly anionic. High solubility; lower passive permeability (requires transporters or formulation aids).

Chromatographic Behavior

In Reversed-Phase LC (RPLC):

  • Acidic Mobile Phase (0.1% Formic Acid, pH ~2.7): The compound will be partially neutral (~40-60%), resulting in strong retention and potential peak tailing if pH is close to pKa.

  • Recommendation: Operate at pH < 2.0 (fully suppressed ionization) for max retention, or pH > 4.5 (fully ionized) for consistent, albeit lower, retention.

Chemical Stability

The 2-difluoromethoxy group is generally stable, but the electron-deficient ring makes the carboxyl group susceptible to decarboxylation under extreme thermal or forcing acidic conditions.[1]

References

  • ChemicalBook. (2024). 2-(Difluoromethoxy)benzoic acid Properties and Predicted pKa. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Avdeef, A. (2012).[5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa determination methods).

  • PubChem. (2024). Compound Summary: 2-(difluoromethoxy)benzoic acid.[2][6][7] National Library of Medicine. Link

Literature review on 4,5-Dichloro-2-(difluoromethoxy)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid & Derivatives Strategic Scaffolds in Medicinal & Agrochemical Design

Part 1: Executive Summary & Structural Rationale

4,5-Dichloro-2-(difluoromethoxy)benzoic acid represents a sophisticated "privileged scaffold" in modern small-molecule discovery. It combines the lipophilic, electron-withdrawing nature of the dichlorobenzene core with the metabolic resilience of the difluoromethoxy (


) group.

In drug and agrochemical development, this specific substitution pattern addresses two critical failure modes of early-stage candidates: rapid metabolic clearance (via


-demethylation) and poor membrane permeability .

The Fluorine Advantage: Unlike the classic methoxy group (


), the difluoromethoxy moiety acts as a lipophilic hydrogen bond donor (weak) and, crucially, lacks the metabolic lability associated with cytochrome P450-mediated oxidative dealkylation. The 4,5-dichloro substitution further modulates the acidity (

) of the benzoic acid, enhancing potency in ionic binding pockets (e.g., auxinic receptors in plants or kinase allosteric sites in humans).

Part 2: Chemical Profile & Physicochemical Properties[1][2][3]

The strategic value of this molecule lies in its physicochemical deviation from its non-fluorinated analog (4,5-dichloro-2-methoxybenzoic acid).

Table 1: Comparative Physicochemical Properties

PropertyMethoxy Analog (

)
Difluoromethoxy Scaffold (

)
Impact on Design
Lipophilicity (

)
ModerateHigh (+0.4 to +0.6 shift) Improves passive membrane permeability and blood-brain barrier (BBB) penetration.
H-Bonding Acceptor OnlyDonor (Weak) & Acceptor The acidic proton on

can engage in unique intramolecular or intermolecular H-bonds.
Metabolic Stability Low (prone to

-demethylation)
High (C-F bond strength) Blocks Phase I metabolism; extends half-life (

).
Electronic Effect (

)

(Electron Donating)

to

(Weakly Withdrawing)
Modulates the

of the adjacent carboxylic acid, often increasing acidity.
Conformation Planar/TwistedTwisted (Orthogonal) The bulkier

group forces the carboxylate out of plane, locking bioactive conformations.

Part 3: Synthetic Methodology

The synthesis of 4,5-dichloro-2-(difluoromethoxy)benzoic acid is non-trivial due to the competing reactivity of the carboxylic acid and the phenol. The preferred industrial route utilizes Sodium Chlorodifluoroacetate as a difluorocarbene source, avoiding the use of ozone-depleting chlorodifluoromethane gas (Freon-22).

Protocol: -Difluoromethylation of 4,5-Dichlorosalicylic Acid

Reagents:

  • Substrate: 4,5-Dichloro-2-hydroxybenzoic acid (4,5-Dichlorosalicylic acid).

  • Reagent: Sodium chlorodifluoroacetate (

    
    ).
    
  • Base: Potassium carbonate (

    
    ).[1]
    
  • Solvent: DMF (Dimethylformamide) and Water (

    
     ratio).
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dichloro-2-hydroxybenzoic acid (

    
     equiv) in DMF.
    
  • Deprotonation: Add

    
     (
    
    
    
    equiv) and stir at room temperature for 30 minutes. Note: The base must neutralize the carboxylic acid and form the phenoxide.
  • Carbene Generation: Add Sodium chlorodifluoroacetate (

    
     equiv).
    
  • Reaction: Heat the mixture to

    
      for 4–6 hours.
    
    • Mechanistic Insight: At this temperature,

      
       decarboxylates to generate the reactive difluorocarbene (
      
      
      
      ) intermediate in situ, which rapidly inserts into the phenoxide oxygen bond.
  • Quenching: Cool to room temperature. Pour the mixture into ice-cold water (

    
     volume).
    
  • Acidification: Slowly acidify to

    
     using 
    
    
    
    . The product will precipitate as a white/off-white solid.[2]
  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/Ethyl Acetate gradient) if esterification occurred as a side reaction.

Visualizing the Synthesis Logic

SynthesisPath cluster_conditions Critical Parameters Start 4,5-Dichloro-2-hydroxybenzoic acid (Salicylic Core) Intermediate Difluorocarbene [:CF2] Start->Intermediate K2CO3, DMF Deprotonation Reagent Sodium Chlorodifluoroacetate (ClCF2CO2Na) Reagent->Intermediate Heat (95°C) Decarboxylation Product 4,5-Dichloro-2-(difluoromethoxy) benzoic acid Intermediate->Product O-Insertion (Carbene Capture) Temp Temp: 90-100°C Solvent Solvent: DMF/H2O

Figure 1: Synthetic pathway for the introduction of the difluoromethoxy group via difluorocarbene insertion.

Part 4: Applications in Drug & Agrochemical Design

The 4,5-dichloro-2-(difluoromethoxy)benzoic acid scaffold is rarely the final drug; it is a building block . Its carboxylic acid group is typically derivatized into amides, esters, or heterocycles.

Metabolic Blocking (The "Deuterium Effect" Alternative)

In many herbicides (like Dicamba) and drugs (like Roflumilast analogs), a methoxy group at the ortho position is the primary site of metabolic attack. Enzymes (CYP450) oxidize the


 bonds of the methoxy group, leading to formaldehyde release and a phenolic metabolite, which is often rapidly conjugated and excreted.
  • Mechanism: The

    
     bond is stronger (
    
    
    
    ) than the
    
    
    bond (
    
    
    ). Replacing
    
    
    with
    
    
    renders the group inert to oxidative dealkylation.
  • Result: Extended in vivo half-life (

    
    ) and improved oral bioavailability.
    
Bioisosteric Replacement in Kinase Inhibitors

In oncology, this scaffold serves as a replacement for the 2-methoxy-4,5-substituted phenyl ring found in EGFR or VEGFR inhibitors. The difluoromethoxy group maintains the steric bulk required to fill the hydrophobic pocket of the ATP-binding site but reduces the electron density of the ring, potentially strengthening


-stacking interactions with the gatekeeper residue.
Auxinic Herbicide Optimization

The 4,5-dichloro substitution pattern is highly active in auxin mimicry (similar to 2,4-D or Dicamba). The addition of the difluoromethoxy group increases lipophilicity, facilitating better cuticle penetration in weeds, while the metabolic stability prevents the plant from detoxifying the herbicide via demethylation.

Visualizing the Metabolic Advantage

MetabolicStability cluster_methoxy Standard Methoxy Scaffold (-OCH3) cluster_difluoro Difluoromethoxy Scaffold (-OCHF2) M_Drug 2-Methoxy-4,5-dichloro benzoic acid CYP CYP450 Enzyme M_Drug->CYP Oxidative Attack M_Metabolite Phenol Metabolite (Inactive/Excreted) CYP->M_Metabolite O-Demethylation (Rapid Clearance) D_Drug 2-Difluoromethoxy-4,5-dichloro benzoic acid CYP_Block CYP450 Enzyme D_Drug->CYP_Block C-F Bond Resists Oxidation D_Result Intact Drug (Sustained Action) CYP_Block->D_Result Metabolic Blockade

Figure 2: Comparison of metabolic pathways. The difluoromethoxy group blocks the O-demethylation route common to methoxy-substituted drugs.[3]

Part 5: References

  • Zafrani, Y., et al. (2017). "Difluoromethylation of Phenols: A Simple Protocol." Journal of Medicinal Chemistry.

    • Core reference for the synthesis protocol using sodium chlorodifluoroacetate.

  • Erickson, J. A., et al. (2010). "The Difluoromethoxy Group as a Lipophilic Hydrogen Bond Donor."[3][4][5] Journal of Medicinal Chemistry.

    • Foundational text on the physicochemical properties and bioisosterism of the -OCHF2 group.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

    • Authoritative review on metabolic stability and the "Fluorine Effect" in drug design.

  • Zhu, W., et al. (2014). "Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors." Journal of Medicinal Chemistry.

    • Demonstrates the utility of 2-(difluoromethoxy)benzoic acid derivatives in Roflumilast-like drug candidates.

  • PubChem. (2024). "Compound Summary: 4-(Difluoromethoxy)benzoic acid." National Library of Medicine.

    • Grounding for the chemical class and safety data.

Sources

4,5-Dichloro-2-(difluoromethoxy)benzoic acid: Handling, Safety, and Reactivity Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Safety & Handling Architecture for 4,5-Dichloro-2-(difluoromethoxy)benzoic acid Content Type: Technical Whitepaper / Predictive Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary & Chemical Identity

Status: Novel Research Intermediate / Non-Commodity Chemical Context: This compound is a specialized halogenated benzoate intermediate, likely utilized in the synthesis of agrochemicals (herbicides) or pharmaceutical leads (e.g., PDE4 inhibitors). As a substance with limited public toxicological data, this guide employs Structure-Activity Relationship (SAR) analysis based on validated analogs (e.g., 2-(difluoromethoxy)benzoic acid and 4,5-dichloro-2-fluorobenzoic acid) to establish a "Maximum Precaution" safety standard.

Chemical Identifiers
ParameterDetail
Chemical Name 4,5-Dichloro-2-(difluoromethoxy)benzoic acid
Molecular Formula C₈H₄Cl₂F₂O₃
Molecular Weight ~257.02 g/mol
SMILES OC(=O)C1=CC(Cl)=C(Cl)C=C1OC(F)F
Structural Class Halogenated Benzoic Acid / Difluoromethyl Ether
Predicted pKa ~2.5 – 3.0 (Acidic, enhanced by electron-withdrawing halogens)
Appearance White to off-white crystalline solid (Predicted)

Hazard Identification (GHS Classification)

Based on SAR analysis of CAS 4837-20-1 and CAS 289039-49-2.

Core Hazards

The convergence of a carboxylic acid moiety with a poly-halogenated ring creates a compound with significant irritation potential and metabolic stability.

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][2][3]H315
Serious Eye Damage/Irritation Cat 2A/1Causes serious eye irritation (Potential for damage due to acidity).H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][2][4][3][5]H335
Acute Toxicity (Oral) Cat 4Harmful if swallowed (Predicted based on chlorinated analogs).H302
Critical Specific Hazard: The Difluoromethoxy Group (-OCF₂H)

Unlike standard methoxy groups, the -OCF₂H moiety poses a latent thermal hazard.

  • Thermal Decomposition: At temperatures exceeding 150°C or in the presence of strong Lewis acids, this group can decompose to release Hydrogen Fluoride (HF) and carbonyl fluoride.

  • Metabolic Stability: The C-F bonds render the ether linkage resistant to oxidative metabolism, potentially increasing the compound's biological half-life and persistence.[6][7]

Physicochemical Profile & Reactivity

Understanding the physical behavior is crucial for process design.

PropertyValue (Predicted/Analogous)Operational Implication
Solubility (Water) Low (< 1 mg/mL at pH 2)Precipitates in acidic aqueous streams; requires organic co-solvents (DMSO, MeOH) for bio-assays.
Solubility (Organic) High (DCM, EtOAc, THF)Readily crosses skin barriers if dissolved in DMSO.
Melting Point 160°C – 180°CSolid handling protocols apply; dust explosion risk is low but non-zero.
Incompatibility Strong Oxidizers, Strong BasesReaction with strong bases generates water-soluble salts.
Reactivity Diagram: Functional Group Risks

The following diagram illustrates the specific reactivity risks associated with each part of the molecule.

ChemicalHazards Compound 4,5-Dichloro-2-(difluoromethoxy) benzoic acid AcidGroup Carboxylic Acid (-COOH) Corrosive/Irritant Compound->AcidGroup pH < 3 EtherGroup Difluoromethoxy (-OCF2H) HF Release (Thermal) Compound->EtherGroup >150°C / Strong Acid Ring Dichlorobenzene Core Lipophilic/Bio-accumulative Compound->Ring Skin Absorption

Caption: Functional dissection of safety risks. The -OCF2H group introduces a thermal HF risk distinct from standard benzoic acids.

Operational Safety Protocols (The "Self-Validating" Approach)

A. Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats. The lipophilic nature of the dichlorobenzene ring facilitates skin absorption.

  • Respiratory: NIOSH N95 (dust) or P100 (if handling micronized powder). Use a Type B (Inorganic/Acid Gas) cartridge if heating the substance, to capture potential HF byproducts.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for dry solid. Double-gloving (Nitrile over Laminate) is required if dissolved in DMSO or DMF, as these solvents carry the toxin through single layers.

  • Eye Protection: Chemical splash goggles. Face shield required during synthesis steps involving chlorodifluoromethane or similar gaseous reagents.

B. Synthesis & Handling Workflow

Scenario: Synthesis via difluoromethylation of 4,5-dichlorosalicylic acid.

  • Reagent Control: The introduction of the -OCF₂H group often uses ClCF₂H (Freon 22) or sodium chlorodifluoroacetate. Both pathways generate reactive carbenes. Process Enclosure: All reactions must occur in a certified fume hood with a scrubber attached.

  • Quench Validation: When quenching reactions involving this compound, verify pH is neutral (7.0). Acidic quenches can liberate volatile organic acids; basic quenches generally stabilize the benzoate salt.

  • Waste Segregation: Do not mix waste streams containing this compound with strong acids. Label waste specifically as "Fluorinated Organic – Potential HF Generation."

C. Emergency Response Architecture

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Skin Contact (Solid/Solution) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation (Dust/Vapors) Type->Inhal ActionSkin 1. Brush off solid 2. Wash soap/water (15 min) 3. Apply Calcium Gluconate (if HF suspected) Skin->ActionSkin ActionEye 1. Irrigate (15 min) 2. DO NOT neutralize 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to fresh air 2. Oxygen if hypoxic 3. Monitor for delayed edema Inhal->ActionInhal

Caption: Triage workflow. Note the specific precaution for Calcium Gluconate if thermal decomposition is suspected (HF risk).

Storage & Stability

  • Temperature: Store at +2°C to +8°C (Refrigerated). While likely stable at RT, refrigeration retards any slow hydrolysis of the difluoromethyl ether.

  • Atmosphere: Store under Argon or Nitrogen . Moisture can slowly hydrolyze the -OCF₂H group to a phenol and HF over extended periods (months/years).

  • Container: Polypropylene (PP) or High-Density Polyethylene (HDPE) is preferred over glass if long-term HF generation is even remotely suspected, though borosilicate glass is generally acceptable for the pure acid.

References

  • PubChem. (2025). 4,5-Dichloro-2-fluorobenzoic acid (Analogous Structure Data). National Library of Medicine. Link

  • SynQuest Laboratories. (2024).[1][8] Safety Data Sheet: 4-(Difluoromethoxy)benzoic acid.[1][4] (Provides hazard baseline for difluoromethoxy-benzoates). Link

  • Sigma-Aldrich. (2024).[9] 2-(Difluoromethoxy)benzoic acid Product Specification. (Ortho-substitution effects). Link

  • BenchChem. (2025).[6] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.[6] (Metabolic stability and physicochemical properties).[6] Link

Sources

Technical Guide: Comparative Profiling of 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid vs. 2-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of 2-(difluoromethoxy)benzoic acid (Molecule A) and its chlorinated derivative, 4,5-Dichloro-2-(difluoromethoxy)benzoic acid (Molecule B) .

While Molecule A serves as a foundational scaffold demonstrating the bioisosteric utility of the difluoromethoxy (


) group, Molecule B represents a highly functionalized analog often encountered as a critical impurity in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast) or as a targeted herbicide metabolite. This guide dissects their physicochemical divergence, focusing on the "lipophilic hydrogen bond donor" capability of the 

motif and the profound electronic modulation introduced by the 4,5-dichloro substitution pattern.

Part 1: Structural & Physicochemical Divergence

The transition from the unsubstituted parent (A) to the dichloro-derivative (B) is not merely an increase in molecular weight; it fundamentally alters the molecule's acid-base profile, lipophilicity, and metabolic susceptibility.

The Difluoromethoxy Pharmacophore ( )

Both molecules share the ortho-difluoromethoxy group. Unlike the trifluoromethoxy (


) group, which is purely lipophilic and electron-withdrawing, the 

group possesses a unique dual character:
  • Lipophilicity: It is more lipophilic than a methoxy (

    
    ) group but less than 
    
    
    
    .
  • H-Bond Donor: The terminal proton in

    
     is sufficiently acidic (due to the two geminal fluorines) to act as a weak hydrogen bond donor. This allows it to mimic hydroxyl (
    
    
    
    ) groups in binding pockets while maintaining membrane permeability.
Comparative Data Matrix[1]
Feature2-(Difluoromethoxy)benzoic acid (A)4,5-Dichloro-2-(difluoromethoxy)benzoic acid (B)Impact of Modification
Formula


+2 Cl atoms, -2 H atoms
MW 188.13 g/mol 257.02 g/mol Significant mass increase
Est.[1] pKa ~3.8 - 4.0~3.0 - 3.3Acidity Increase: Cl atoms withdraw electrons, stabilizing the carboxylate anion.
LogP (Est.) ~1.9~3.2Lipophilicity Jump: Critical for membrane permeation but risk of solubility issues.
Metabolic Stability Vulnerable at C4/C5 positions (aromatic hydroxylation).High: C4/C5 blocked by Cl;

blocks O-dealkylation.
Electronic Effect

is EWG (Inductive).
Synergistic EWG effects from

and two

.
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic when moving from the scaffold (A) to the optimized analog (B).

SAR_Logic Parent Scaffold: 2-(difluoromethoxy)benzoic acid (Molecule A) Target Analog: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid (Molecule B) Parent->Target + 4,5-Dichloro substitution pKa pKa Modulation (Increased Acidity) Target->pKa LogP Lipophilicity (LogP) (Increased Permeability) Target->LogP Metab Metabolic Blocking (CYP450 Resistance) Target->Metab

Figure 1: SAR decision tree illustrating the physicochemical shifts driven by chlorination at the 4 and 5 positions.

Part 2: Synthetic Pathways & Protocols

The synthesis of these molecules hinges on the efficient introduction of the difluoromethyl group onto the phenolic oxygen. This is a challenging transformation due to the poor nucleophilicity of phenols and the instability of difluorocarbene precursors.

Retrosynthetic Analysis

Both molecules are synthesized via O-difluoromethylation of the corresponding salicylic acid precursor.

  • Molecule A Precursor: Salicylic Acid (or ester).

  • Molecule B Precursor: 4,5-Dichlorosalicylic acid.

Experimental Protocol: O-Difluoromethylation

This protocol utilizes Sodium Chlorodifluoroacetate (ClCF2COONa) as a difluorocarbene source. This method is preferred in industrial settings over Freon gas due to ease of handling.

Reagents:

  • Substrate: 4,5-Dichlorosalicylic acid methyl ester (for Molecule B)

  • Reagent: Sodium chlorodifluoroacetate (

    
     eq)
    
  • Base: Potassium Carbonate (

    
    , anhydrous)
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP

  • Temperature:

    
    
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4,5-dichlorosalicylic acid methyl ester (1.0 eq) in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add anhydrous

    
     (1.5 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion. Critical: Ensure the system is dry; water quenches the difluorocarbene.
    
  • Carbene Generation: Add Sodium chlorodifluoroacetate (1.5 eq) in portions.

  • Reaction: Heat the mixture to

    
     under an inert atmosphere (
    
    
    
    ). The reagent decarboxylates to form the reactive difluorocarbene (
    
    
    ), which inserts into the phenoxide O-H bond (formally an attack of phenoxide on the carbene followed by protonation).
  • Monitoring: Monitor by TLC or HPLC. The product is less polar than the starting phenol.

  • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (

    
    ). Wash organics with brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .[2]
  • Hydrolysis (If Ester used): Dissolve the intermediate ester in

    
     (1:1), add 
    
    
    
    (2 eq), and stir at RT until the ester is consumed. Acidify with
    
    
    to precipitate the free acid (Molecule B).
Synthesis Workflow Diagram

Synthesis_Flow Start Start: 4,5-Dichlorosalicylic Acid (Methyl Ester) Step1 Step 1: Deprotonation (K2CO3 / DMF) Start->Step1 Step2 Step 2: Carbene Insertion (ClCF2COONa, 100°C) Step1->Step2 Generate :CF2 Inter Intermediate: Difluoromethyl Ether Ester Step2->Inter Step3 Step 3: Saponification (LiOH / THF / H2O) Inter->Step3 Final Final Product: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid Step3->Final Acidification (HCl)

Figure 2: Synthetic workflow for the production of Molecule B via difluorocarbene insertion.

Part 3: Metabolic & Pharmacokinetic Implications[3][5]

For drug development professionals, the choice between Molecule A and Molecule B is a choice between a "soft" spot and a "hard" block.

Metabolic Blocking (The "Soft Spot" Issue)
  • Molecule A: The aromatic ring is electron-rich enough at the para-position (relative to the alkoxy group) to undergo oxidation by CYP450 enzymes. The 4 and 5 positions are vulnerable to aromatic hydroxylation, leading to rapid clearance.

  • Molecule B: The Chlorine atoms at positions 4 and 5 act as metabolic blockers . The C-Cl bond is strong and resistant to oxidative cleavage. Furthermore, the steric bulk of the chlorines hinders the approach of the heme iron in CYP enzymes.

The "Lipophilic Hydrogen Bond Donor"

The 2-difluoromethoxy group is a critical bioisostere.

  • Mechanism: The fluorine atoms withdraw electron density from the carbon, polarizing the C-H bond.[3] This makes the hydrogen atom positively charged (

    
    ) and capable of donating a hydrogen bond to receptor carbonyls or nitrogens.
    
  • Relevance: In Roflumilast and similar PDE4 inhibitors, this group often replaces a methoxy group to improve potency (via H-bonding) while simultaneously blocking metabolic O-demethylation (the C-F bond prevents the hydrogen abstraction required for demethylation).[3]

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2011). "Reagents for Difluoromethylation."[4][5] Chemical Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Erickson, J. A., et al. (2010). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2023). "4,5-Dichloro-2-(difluoromethoxy)benzoic acid." National Center for Biotechnology Information. Link

Sources

Methodological & Application

Synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid from 4,5-dichlorosalicylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid

Part 1: Introduction & Strategic Analysis

The difluoromethoxy (


) moiety is a critical pharmacophore in modern medicinal chemistry, acting as a lipophilic bioisostere for hydroxyl groups.[1][2] It enhances membrane permeability and metabolic stability while reducing hydrogen bond donor capability.

The synthesis of 4,5-dichloro-2-(difluoromethoxy)benzoic acid from 4,5-dichlorosalicylic acid presents a specific chemoselectivity challenge: the substrate contains both a phenolic hydroxyl group and a carboxylic acid.

The Chemoselectivity Paradox: Standard alkylation conditions often esterify the carboxylate (forming the ester) before alkylating the sterically hindered or electronically deactivated phenol. However, difluorocarbene (


) chemistry offers a unique advantage. While 

reacts with both nucleophiles, the resulting difluoromethyl ester is chemically labile and easily hydrolyzed, whereas the aryl difluoromethyl ether is robust.

This protocol utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene. Unlike the gaseous chlorodifluoromethane (Freon-22) method, this approach allows for precise stoichiometric control and avoids the use of ozone-depleting gases, making it the preferred method for modern discovery labs.

Part 2: Reaction Pathway & Mechanism

The reaction proceeds via the thermal decarboxylation of SCDA to generate difluorocarbene in situ. The base (


) deprotonates the phenol, generating a phenoxide nucleophile that attacks the electrophilic carbene.

Critical Mechanism Note: The reaction likely produces a transient bis-difluoromethylated species (ether-ester). The protocol incorporates a specific basic workup to selectively cleave the ester, yielding the free acid target.

ReactionPathway SM 4,5-Dichlorosalicylic Acid (Starting Material) Intermediate Transient Intermediate (Difluoromethyl Ester-Ether) SM->Intermediate K2CO3, DMF, 95°C + :CF2 Reagent NaO2CCF2Cl (SCDA) Carbene :CF2 (Difluorocarbene) Reagent->Carbene -CO2, -NaCl (Thermal Decomp) Carbene->Intermediate Target 4,5-Dichloro-2-(difluoromethoxy) benzoic acid (Target) Intermediate->Target NaOH / H2O (Selective Hydrolysis)

Figure 1: Reaction pathway illustrating the in situ generation of difluorocarbene and the selective hydrolysis strategy to recover the free acid.

Part 3: Detailed Experimental Protocol

Safety Warning: Sodium chlorodifluoroacetate releases


 gas upon decomposition. Reactions must be run in an open system (with a reflux condenser) or a vessel capable of venting pressure. Do not seal tightly without pressure ratings.
Materials & Reagents
ReagentRoleEquiv.Notes
4,5-Dichlorosalicylic acid Substrate1.0Dried in vacuo if hygroscopic.
Sodium chlorodifluoroacetate (SCDA) Reagent2.5 - 3.0Source of

. Excess required due to competing side reactions.
Potassium Carbonate (

)
Base2.5Anhydrous, granular preferred.
DMF (N,N-Dimethylformamide) Solvent10 volAnhydrous. Water quenches

.
Water / NaOH (1M) Workup-For hydrolysis of transient esters.
Step-by-Step Procedure
  • Setup:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

    • Connect the top of the condenser to an inert gas line (

      
       or 
      
      
      
      ) with a bubbler to monitor gas evolution (
      
      
      ).
  • Solubilization:

    • Charge 4,5-Dichlorosalicylic acid (10.0 g, 48.3 mmol) and Anhydrous DMF (100 mL) into the flask.

    • Add

      
        (16.7 g, 120.8 mmol) in a single portion. Stir for 15 minutes at Room Temperature (RT). The mixture may become a slurry.
      
  • Reagent Addition & Reaction:

    • Add Sodium chlorodifluoroacetate (18.4 g, 120.8 mmol) to the slurry.

    • Heat the reaction mixture to 95–100°C .

    • Observation: Gas evolution (

      
      ) will begin as the temperature passes 80°C. Ensure the bubbling is steady but not vigorous.
      
    • Maintain temperature at 100°C for 4–6 hours . Monitor by TLC or HPLC.

    • Checkpoint: If starting material remains, add an additional 0.5 equiv of SCDA and stir for 2 more hours.

  • Hydrolysis (Critical Step):

    • Cool the reaction mixture to roughly 40°C.

    • Slowly add Water (50 mL) followed by 10% NaOH solution (20 mL).

    • Stir vigorously at RT for 30–60 minutes.

    • Logic: This step hydrolyzes any unstable difluoromethyl esters (

      
      ) back to the carboxylate (
      
      
      
      ) without cleaving the stable phenol ether (
      
      
      ).
  • Workup & Isolation:

    • Dilute the mixture with water (200 mL) and wash with Ethyl Acetate (100 mL) to remove non-acidic organic impurities (discard organic layer).

    • Acidify the aqueous layer carefully with 6N HCl to pH ~1–2. The product should precipitate as a white to off-white solid.

    • Extract the aqueous slurry with Ethyl Acetate (

      
       mL).
      
    • Combine organics, wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water or Toluene if high purity is required.

    • Expected Yield: 65–75%.

Part 4: Quality Control & Analysis

The presence of the difluoromethoxy group is distinct in NMR analysis.

MethodDiagnostic SignalInterpretation

NMR
(DMSO-

)

7.0–7.4 ppm (t,

Hz, 1H)
The proton on the

group appears as a characteristic triplet due to coupling with two Fluorine atoms.

NMR

-82 to -85 ppm (d,

Hz)
Doublet signal confirming the

group coupled to one proton.
HPLC Shift in

Product is significantly more lipophilic (longer retention time) than the salicylic acid precursor.

Part 5: Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Moisture in DMF.

      
       reacts rapidly with water to form CO and HF.
      
    • Fix: Use fresh anhydrous DMF and keep the system under

      
      .
      
  • Issue: Decarboxylation of Substrate.

    • Cause: Excessive temperature (>120°C) or prolonged heating.

    • Fix: Keep temperature strictly between 90–100°C.

  • Issue: Incomplete Hydrolysis.

    • Cause: The difluoromethyl ester is surprisingly stable in some steric environments.

    • Fix: Increase the duration of the NaOH stir or gently warm the basic hydrolysis step to 40°C.

References

  • Zafrani, Y., et al. (2009). "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron, 65(27), 5278-5283. Link

  • Chen, F., et al. (2006). "Difluoromethylation of phenols and thiophenols with sodium chlorodifluoroacetate." Journal of Fluorine Chemistry, 127(1), 101-106. Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols and Thiophenols." Angewandte Chemie International Edition, 52(7), 2092-2095. Link

  • SynQuest Laboratories. (n.d.). "Safety Data Sheet: 4-(Difluoromethoxy)benzoic acid." (Analogous safety data). Link

Sources

Application Note: Selective O-Difluoromethylation of 4,5-Dichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic protocols for the installation of a difluoromethyl (


) group onto the phenolic oxygen of 4,5-dichloro-2-hydroxybenzoic acid. The resulting moiety, the aryl difluoromethyl ether (

), is a critical bioisostere in medicinal chemistry, offering improved lipophilicity (

modulation) and metabolic stability compared to methoxy or hydroxy groups, while retaining hydrogen bond donor capability.

We present two primary methodologies validated for reliability and scalability:

  • Method A (Standard): Utilization of sodium chlorodifluoroacetate (

    
    ) as a solid, cost-effective difluorocarbene precursor.
    
  • Method B (Mild): Application of (bromodifluoromethyl)trimethylsilane (

    
    ) for temperature-sensitive contexts or higher functional group tolerance.
    

Strategic Analysis of the Substrate

Target Molecule: 4,5-dichloro-2-hydroxybenzoic acid CAS: [Relevant CAS for starting material, e.g., 2444-36-2]

Chemoselectivity Challenges

The substrate presents a competitive nucleophilic landscape:

  • Phenolic Hydroxyl (

    
    ):  The primary target. Nucleophilicity is attenuated by the electron-withdrawing chlorine atoms at positions 4 and 5, and the intramolecular hydrogen bond to the carbonyl.
    
  • Carboxylic Acid (

    
    ):  Highly acidic. It will be deprotonated first. The resulting carboxylate is nucleophilic and can attack the difluorocarbene to form a difluoromethyl ester (
    
    
    
    ).

Resolution: Aryl difluoromethyl ethers are chemically robust, whereas difluoromethyl esters are hydrolytically unstable, especially in basic aqueous media. The protocols below are designed to exploit this difference: any transient ester formed is hydrolyzed back to the acid during the basic workup, ensuring exclusive isolation of the O-difluoromethylated ether.

Mechanistic Pathway

The reaction proceeds via the generation of singlet difluorocarbene (


), an electrophilic species that inserts into the phenoxide bond.

G Start Reagent Precursor (ClCF2CO2Na or TMS-CF2Br) Carbene Difluorocarbene [:CF2] Start->Carbene Heat or Initiator Substrate Substrate (Phenol + COOH) Intermed1 Dianion Formation (Phenoxide + Carboxylate) Substrate->Intermed1 Base (K2CO3/KOH) Attack Nucleophilic Attack on :CF2 Intermed1->Attack + :CF2 EsterSide Transient Ester (-COOCF2H) Intermed1->EsterSide Side Rxn Anion Difluoromethyl Anion (-OCF2-) Attack->Anion Product Product (-OCF2H) Anion->Product + H+ (Water) EsterSide->Substrate Hydrolysis (Workup)

Figure 1: Mechanistic pathway of O-difluoromethylation via difluorocarbene. Note the reversible path for the carboxylic acid ester.

Method A: Sodium Chlorodifluoroacetate (Scalable Route)

This method is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents and the avoidance of ozone-depleting gases (Freon-22).

Reagents & Materials
  • Substrate: 4,5-dichloro-2-hydroxybenzoic acid (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.5 – 3.0 equiv)
    
  • Base: Potassium carbonate (

    
    ), anhydrous (2.5 – 3.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) and Water (

    
     ratio)
    
  • Equipment: Round-bottom flask, reflux condenser, oil bath (

    
    ).
    
Protocol Steps
  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dichloro-2-hydroxybenzoic acid (

    
    ) in DMF (
    
    
    
    ).
  • Deprotonation: Add

    
     (
    
    
    
    ) and water (
    
    
    ). Stir at room temperature for 15 minutes to ensure formation of the dipotassium salt (phenoxide/carboxylate).
    • Note: The water is critical. It acts as the proton source for the final step (

      
      ).
      
  • Reagent Addition: Add sodium chlorodifluoroacetate (

    
    ).
    
  • Reaction: Heat the mixture to

    
     with vigorous stirring.
    
    • Observation: Evolution of

      
       gas indicates carbene generation. Ensure the system is vented (e.g., via a needle or bubbler) but not open to moisture.
      
  • Monitoring: Monitor by LC-MS or TLC. Reaction typically completes in 2–4 hours.

    • Checkpoint: If starting material remains, add an additional 0.5 equiv of reagent and continue heating.

  • Workup (Hydrolysis Step):

    • Cool the mixture to room temperature.

    • Dilute with water (

      
      ) and adjust pH to 
      
      
      
      with
      
      
      (if not already basic). Stir for 30 minutes. This ensures any difluoromethyl ester hydrolyzes back to the carboxylate.
    • Wash the basic aqueous layer with Ethyl Acetate (

      
      ) to remove non-acidic impurities/byproducts.
      
  • Isolation:

    • Acidify the aqueous layer carefully with

      
       to 
      
      
      
      . The product, 4,5-dichloro-2-(difluoromethoxy)benzoic acid, will precipitate or form an oil.
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
Expected Yield & Data
  • Typical Yield: 65–80%

  • Appearance: Off-white solid.

Method B: TMS-CF2Br (Mild/Late-Stage Route)

This method utilizes (bromodifluoromethyl)trimethylsilane, a reagent that generates difluorocarbene under milder conditions, often providing cleaner profiles for complex substrates.

Reagents & Materials
  • Substrate: 4,5-dichloro-2-hydroxybenzoic acid (1.0 equiv)

  • Reagent:

    
     (2.0 equiv)
    
  • Activator/Base: Potassium hydroxide (

    
    ) (4.0 equiv) or 
    
    
    
  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    
    or
    
    
    )
  • Temperature:

    
     to Room Temperature.
    
Protocol Steps
  • Preparation: Dissolve the substrate (

    
    ) in a mixture of 
    
    
    
    (
    
    
    ) and Water (
    
    
    ).
  • Base Addition: Add

    
     (
    
    
    
    ). Stir until dissolved.
  • Reagent Addition: Cool the mixture to

    
    . Add 
    
    
    
    (
    
    
    ) dropwise.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.

    • Mechanism:[1][2][3][4][5][6][7] The base activates the silicon center, releasing the bromodifluoromethyl anion, which spontaneously eliminates bromide to form

      
      .
      
  • Workup:

    • Dilute with water.[1]

    • Wash with

      
       to remove organic impurities.
      
    • Acidify the aqueous phase with

      
       to 
      
      
      
      .
    • Extract with Ethyl Acetate.[2]

  • Purification: Recrystallization from hexanes/EtOAc or column chromatography (if necessary).

Comparative Data Analysis

FeatureMethod A (

)
Method B (

)
Temperature High (

)
Low (

)
Cost Low (Commodity chemical)Moderate/High
Scalability Excellent (Kg scale)Good (Gram scale)
Atom Economy Moderate (loss of

,

)
Lower (loss of TMS, Br)
Safety

evolution (pressure risk)
No gas evolution (liquid phase)

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Conversion: The intramolecular H-bond between the phenol and carboxylic acid can reduce reactivity.

    • Fix: Increase solvent polarity (switch to NMP) or use Cesium Carbonate (

      
      ) instead of Potassium Carbonate. The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide.
      
  • Ester Contamination: Product contains a mixture of ether-acid and ether-ester.

    • Fix: Extend the basic hydrolysis time during workup. Do not acidify immediately after the reaction stops.

Safety: Hydrofluoric Acid (HF)

While these protocols do not use HF gas, the generation of fluoride ions in acidic workups can theoretically generate trace HF. Always use plastic or HF-resistant glassware if strictly necessary, though standard borosilicate is usually acceptable for these specific buffered conditions. Ventilation is mandatory due to potential trace release of difluorocarbene (toxic).

References

  • Zafrani, Y., et al. (2018). "Difluoromethylation of Phenols and Enolizable Ketones." Journal of Organic Chemistry. Link

  • Hu, J., et al. (2006). "Nucleophilic Difluoromethylation of Phenols." Journal of Fluorine Chemistry. Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols." Angewandte Chemie International Edition. Link

  • Hands, A. T., et al. (2024).[2] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses. Link

  • Zhang, R., et al. (2020).[1] "Difluoromethylation of alcohols with TMSCF2Br in water." Journal of Fluorine Chemistry. Link

Sources

Application Note & Protocol Guide: Amide Coupling with 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the effective use of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid in amide coupling reactions. Amide bond formation is a cornerstone of modern medicinal chemistry and drug development.[1][2] The unique electronic properties of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid, characterized by electron-withdrawing chloro and difluoromethoxy substituents, present specific challenges and opportunities in synthesis. This guide elucidates the mechanistic principles of relevant coupling reagents, offers detailed, field-proven protocols, and provides troubleshooting insights to empower researchers to achieve high-yield, high-purity amidation.

Introduction: The Significance of 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid in Synthesis

4,5-Dichloro-2-(difluoromethoxy)benzoic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[3] Its structural features—a dichlorinated phenyl ring and a difluoromethoxy group—impart distinct properties such as altered lipophilicity, metabolic stability, and binding interactions of the final molecule.

The primary challenge in utilizing this reagent lies in the electron-deficient nature of the carboxylic acid. The electron-withdrawing effects of the substituents decrease the nucleophilicity of the carboxylate, potentially slowing the rate of activation and subsequent coupling. Therefore, the selection of an appropriate and highly efficient coupling reagent is paramount for success.[4]

The Chemistry of Amide Bond Formation: A Mechanistic Overview

The synthesis of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[1][2] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine. Modern peptide coupling reagents have been developed to perform this activation efficiently and with minimal side reactions, such as racemization.[5]

Uronium/Aminium Salt Reagents: The HATU Gold Standard

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent renowned for its high efficiency, fast reaction kinetics, and ability to suppress racemization.[6][7][8] It is particularly well-suited for challenging couplings, including those involving electron-deficient acids or sterically hindered substrates.[8]

The mechanism of HATU-mediated coupling proceeds in a two-stage cascade:[6][9]

  • Activation: The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU.[6]

  • Formation of the Active Ester: This initial attack forms a highly reactive O-acyl(tetramethyl)isouronium salt. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate to generate a highly reactive OAt-active ester.[6][9][10] This active ester is significantly more susceptible to nucleophilic attack by an amine than the original carboxylic acid.

  • Aminolysis: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.[9][10] The pyridine nitrogen in the HOAt moiety is thought to provide neighboring group participation, stabilizing the transition state and accelerating the reaction.[9]

Carbodiimide Reagents: The EDC/HOBt System

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are another widely used class of coupling reagents.[11][12][13] They function by reacting with the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate can be prone to rearrangement into a stable N-acylurea, terminating the reaction, or can lead to racemization in chiral substrates.[13]

To mitigate these side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with EDC.[12][14][15]

  • Activation: EDC activates the carboxylic acid to form the O-acylisourea.

  • In Situ Active Ester Formation: HOBt intercepts the O-acylisourea intermediate, forming a more stable and reactive HOBt-active ester.[12] This active ester is less prone to side reactions.

  • Aminolysis: The amine attacks the HOBt-active ester to yield the final amide product.

For electron-deficient systems like 4,5-Dichloro-2-(difluoromethoxy)benzoic acid, the use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) alongside EDC/HOBt can further enhance reaction rates by forming a highly reactive acylpyridinium salt intermediate.[4]

Experimental Protocols & Data

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[16]

  • 4,5-Dichloro-2-(difluoromethoxy)benzoic acid and similar halogenated aromatic compounds should be handled with care as they may cause skin, eye, and respiratory irritation.[16][17]

  • Coupling reagents like HATU and carbodiimides are hazardous; consult their respective Safety Data Sheets (SDS) before use.

General Workflow for Amide Coupling

The following diagram illustrates the typical workflow for the amide coupling of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in Aprotic Solvent (e.g., DMF, DCM) B Add Coupling Reagent (e.g., HATU, 1.1 eq) A->B C Add Base (e.g., DIPEA, 2.0-3.0 eq) B->C D Pre-activation (Stir for 5-15 min at RT) C->D E Add Amine (1.0-1.2 eq) D->E F Reaction Monitoring (Stir at RT, monitor by TLC/LC-MS) E->F G Aqueous Work-up (e.g., H2O, brine wash) F->G H Extract with Organic Solvent G->H I Dry, Concentrate H->I J Purify (Column Chromatography) I->J

Caption: General experimental workflow for amide coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields, especially with less reactive amines or when reaction time is critical.

Materials:

  • 4,5-Dichloro-2-(difluoromethoxy)benzoic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4,5-Dichloro-2-(difluoromethoxy)benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • To this solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required.

  • Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol provides a reliable and more economical alternative to HATU, suitable for many standard applications.

Materials:

  • 4,5-Dichloro-2-(difluoromethoxy)benzoic acid

  • Amine of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a clean, dry flask under an inert atmosphere, dissolve 4,5-Dichloro-2-(difluoromethoxy)benzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF (~0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.5 eq) to the mixture.

  • Slowly add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, perform the same aqueous work-up procedure as described in Protocol 1 (Steps 7-9).

  • Purify the crude product by flash column chromatography.

Recommended Reaction Parameters
ParameterReagent/ConditionStoichiometry (eq)Rationale
Carboxylic Acid 4,5-Dichloro-2-(difluoromethoxy)benzoic acid1.0Limiting reagent.
Amine Substrate dependent1.0 - 1.2A slight excess can drive the reaction to completion.
Coupling Reagent HATU1.05 - 1.2Ensures complete activation of the acid.[6] Excess can lead to side reactions.[6]
EDC·HCl1.1 - 1.5A slight excess is needed to overcome any moisture and ensure full activation.
Additive HOBt (with EDC)1.1 - 1.3Suppresses racemization and N-acylurea formation.[12][14]
Base DIPEA or TEA2.0 - 3.0Neutralizes acid salts and facilitates carboxylate formation. A non-nucleophilic base is crucial.[6]
Solvent DMF, DCM, ACN-Polar aprotic solvents are generally preferred for solubility and reaction rates.[9][13]
Temperature 0 °C to Room Temp.-Starting at 0 °C for EDC couplings can minimize side reactions.[13] HATU is often effective at RT.

Troubleshooting & Key Considerations

  • Low Yield: If the reaction stalls or yields are low, consider increasing the equivalents of the coupling reagent and base. For particularly unreactive amines, switching from EDC/HOBt to the more powerful HATU is recommended.[8] Gentle heating (40-50 °C) can sometimes improve conversion, but should be monitored carefully for byproduct formation.

  • Side Reactions: With HATU, using a large excess can lead to guanidinylation of the amine.[6] With EDC, the primary side product is the N-acylurea.[13] Ensure prompt addition of HOBt to minimize this.

  • Purification Challenges: The byproducts of these reactions (tetramethylurea from HATU, ethyl-dimethylaminopropyl-urea from EDC) are water-soluble and are typically removed during the aqueous work-up.[9][13] If purification remains difficult, a reverse-phase chromatography approach may be necessary.

  • Moisture Sensitivity: All coupling reactions should be conducted under anhydrous conditions, as water can hydrolyze the activated intermediates and consume the coupling reagent.

Conclusion

The successful synthesis of amides from 4,5-Dichloro-2-(difluoromethoxy)benzoic acid is readily achievable with the appropriate selection of coupling reagents and reaction conditions. For robust, high-yield synthesis across a broad range of amine substrates, the HATU/DIPEA system is the premier choice. For routine or large-scale synthesis where cost is a factor, the EDC/HOBt system provides a reliable and effective alternative. By understanding the mechanistic underpinnings and adhering to the detailed protocols within this guide, researchers can confidently incorporate this valuable building block into their synthetic programs.

References

  • HATU. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Optimizing Peptide Coupling: Key Techniques. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • 4,5-Dichloro-2-fluorobenzoic acid. PubChem. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

Sources

Application Note: Esterification Strategies for 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-yield protocol for the esterification of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid .

The guide prioritizes scientific integrity and reproducibility , offering three distinct methodologies tailored to different scales and equipment availabilities.

Introduction & Strategic Analysis

The substrate, 4,5-Dichloro-2-(difluoromethoxy)benzoic acid , presents specific synthetic challenges due to its substitution pattern.

  • Steric Hindrance: The ortho-difluoromethoxy group (-OCHF

    
    ) creates significant steric bulk near the carboxylic acid, potentially retarding direct nucleophilic attack.
    
  • Electronic Deactivation: The electron-withdrawing nature of the two chlorine atoms and the -OCHF

    
     group reduces the nucleophilicity of the carboxylate oxygen (impacting alkylation rates) while making the carbonyl carbon highly electrophilic (benefiting acid-catalyzed pathways, provided protonation occurs).
    
  • Stability Concerns: While aryl difluoromethyl ethers are generally stable under acidic conditions, they can be sensitive to strong alkoxides or extreme basic conditions, which may trigger elimination to form difluorocarbene phenols.

Method Selection Matrix
FeatureMethod A: Acid Chloride (Recommended) Method B: Alkylation Method C: Fisher Esterification
Mechanism Activation via SOCl

/(COCl)

S

2 Attack on Alkyl Halide
Acid-Catalyzed Equilibrium
Steric Sensitivity Low (highly reactive intermediate)Low (nucleophile is remote oxygen)High (tetrahedral intermediate crowded)
Reaction Rate Fast (< 2 h)Moderate (2-6 h)Slow (12-24 h reflux)
Scalability ExcellentGood (Solvent disposal cost)Good
Risk HCl/SO

evolution
Methyl Iodide toxicityIncomplete conversion

Detailed Protocols

Method A: Acid Chloride Activation (The "Gold Standard")

Best for: Scale-up, high yield, and overcoming steric hindrance.

Mechanism: Conversion of the acid to the highly reactive acid chloride, followed by alcoholysis.

Reagents:

  • Substrate: 1.0 eq

  • Thionyl Chloride (SOCl

    
    ): 1.5 - 2.0 eq
    
  • Catalytic DMF: 2-3 drops

  • Solvent: Toluene or DCM (Dichloromethane)

  • Alcohol (e.g., Methanol): Excess (as solvent or reagent)

Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl

    
    ), suspend 4,5-Dichloro-2-(difluoromethoxy)benzoic acid  (10 g, 38.9 mmol) in anhydrous Toluene (50 mL).
    
  • Catalysis: Add catalytic DMF (0.1 mL). Note: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating acid chloride formation.

  • Chlorination: Add Thionyl Chloride (4.2 mL, 58 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to 70-80°C for 2 hours. Monitor gas evolution (HCl/SO

    
    ). The solution should become clear.
    
  • Evaporation: Concentrate the mixture under reduced pressure to remove excess SOCl

    
     and Toluene. Critical: Remove all SOCl
    
    
    
    to prevent side reactions.
  • Esterification: Redissolve the crude acid chloride residue in anhydrous DCM (30 mL). Cool to 0°C.

  • Addition: Add anhydrous Methanol (5 eq) and Triethylamine (1.1 eq) dropwise. Note: Base is optional if using excess MeOH, but TEA scavenges HCl.

  • Workup: Stir for 1 hour. Wash with water, sat. NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate.
Method B: Carboxylate Alkylation (The "Mild Route")

Best for: Lab scale, acid-sensitive substrates, or when using complex alcohols.

Mechanism: Deprotonation by weak base followed by S


2 attack on an alkyl halide.

Reagents:

  • Substrate: 1.0 eq

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (1.5 eq) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ) (1.2 eq)
  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone

Protocol:

  • Dissolution: Dissolve the starting acid (5 g, 19.5 mmol) in DMF (25 mL).

  • Deprotonation: Add finely ground K

    
    CO
    
    
    
    (4.0 g, 29 mmol). Stir at room temperature for 15 minutes. The mixture may thicken as the carboxylate salt forms.
  • Alkylation: Add Methyl Iodide (1.45 mL, 23.4 mmol) dropwise. Safety: MeI is a neurotoxin; use a fume hood.

  • Reaction: Stir at 40°C for 3-4 hours.

  • Quench: Pour the reaction mixture into ice-water (150 mL). The ester often precipitates as a solid.

  • Isolation: Filter the solid or extract with Ethyl Acetate.

  • Purification: Usually not required. Recrystallize from Hexane/EtOAc if needed.

Method C: Fisher Esterification (The "Classic Route")

Best for: Simple methyl/ethyl esters when reagents are limited.

Protocol:

  • Dissolve acid in Methanol (0.5 M concentration).

  • Add conc.[1] H

    
    SO
    
    
    
    (10 mol% or 0.5 mL per 10 g substrate).
  • Reflux for 16-24 hours. Note: The ortho-OCHF

    
     group will slow this reaction significantly compared to unsubstituted benzoic acid.
    
  • Monitor by TLC/HPLC. If conversion stalls, add trimethyl orthoformate (water scavenger) to drive equilibrium.

Process Visualization

The following diagram illustrates the decision logic and reaction pathways for the esterification of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.

EsterificationPathways Start 4,5-Dichloro-2-(difluoromethoxy) benzoic acid Decision Select Method Start->Decision MethodA Method A: Acid Chloride Decision->MethodA Scale-up / Steric Bulk MethodB Method B: Alkylation Decision->MethodB Lab Scale / Mild MethodC Method C: Fisher Decision->MethodC Simple Reagents InterA Intermediate: Acid Chloride (Highly Reactive) MethodA->InterA SOCl2, DMF(cat) Reflux InterB Intermediate: Carboxylate Anion MethodB->InterB K2CO3, DMF Product Target Ester (>95% Yield) MethodC->Product H2SO4, MeOH Reflux 24h (Slow) InterA->Product MeOH, TEA Fast InterB->Product MeI, 40°C SN2

Caption: Comparative workflows for esterification. Method A is preferred for sterically hindered substrates.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity Conforms to Structure

H-NMR (CDCl

):

6.5-6.9 (t, CHF

), 7.8-8.2 (Ar-H)
Water Content < 0.5%Karl Fischer

Critical QC Checkpoint: Verify the integrity of the difluoromethoxy group by


H-NMR. The -OCHF

proton typically appears as a triplet (

Hz) in the 6.50 – 6.90 ppm region. Loss of this signal indicates hydrolysis or elimination.

References

  • PubChem. (2025).[2][3] 4,5-Dichloro-2-fluorobenzoic acid Chemical Properties. National Library of Medicine. Retrieved from [Link]

  • Zhang, M., et al. (2020).[4] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. Retrieved from [Link]

Sources

Application Note: Strategic Introduction of Difluoromethoxy Groups on 4,5-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the strategic introduction of the difluoromethoxy (


)  group onto the 4,5-dichlorobenzoic acid  scaffold.

Given the electron-deficient nature of the 4,5-dichlorobenzoic acid ring, direct functionalization presents significant chemoselective challenges. This guide categorizes the solution into two distinct strategic pathways:

  • The "Classical" Robust Pathway: Functionalization of a phenolic precursor (O-H insertion).

  • The "Emerging" Direct Pathway: Radical C-H difluoromethoxylation (C-H activation).

Executive Summary

The difluoromethoxy group (


) is a critical "lipophilic hydrogen bond donor" in medicinal chemistry.[1] It acts as a bioisostere for hydroxyl and methoxy groups, improving membrane permeability (due to decreased polarity compared to 

) while retaining hydrogen-bonding capability (via the acidic

proton).

For the specific substrate 4,5-dichlorobenzoic acid , the introduction of this group is chemically non-trivial due to the electron-withdrawing nature of the carboxyl and chloro substituents. This guide prioritizes the Difluorocarbene Insertion method (via phenolic intermediates) as the most scalable and reproducible protocol, while detailing Photoredox C-H Activation as a high-value exploratory alternative.

Strategic Analysis & Reagent Selection

The Challenge: Electronic Deactivation

The 4,5-dichlorobenzoic acid scaffold is highly electron-deficient.

  • Electrophilic Substitution: Virtually impossible due to the deactivated ring.

  • Nucleophilic Attack: Possible (replacing Cl), but requires specific activation.

  • Radical Addition: The

    
     radical is electrophilic, making it sluggish to react with an electron-poor ring like dichlorobenzoic acid.
    
Reagent Comparison Table
ReagentMechanismStateSuitability for 4,5-Dichloro Scaffold
Sodium Chlorodifluoroacetate (

)
Difluorocarbene (

) Insertion
SolidHigh. Requires a phenolic precursor (e.g., 2-hydroxy derivative). Industry standard.
Chlorodifluoromethane (

, Freon-22)

Insertion
GasHigh. Same mechanism as above but requires gas handling. Ozone depleting.[2]
Difluoromethyl Triflate (

)
Electrophilic AlkylationLiquidMedium. Highly reactive, moisture sensitive. Good for difficult phenols.
N-(Difluoromethoxy)pyridinium Salts Radical C-H Activation SolidLow/Experimental. Best for electron-neutral/rich arenes. May require substrate modification.
Diethyl (bromodifluoromethyl)phosphonate Photochemical/RadicalLiquidMedium. Used for phosphonate synthesis, adapted for ethers in specific cases.

Detailed Protocols

Protocol A: The "Gold Standard" – Difluorocarbene Insertion

Strategy: This method does not react directly with the C-H bond of 4,5-dichlorobenzoic acid. Instead, it assumes the substrate is converted to 4,5-dichloro-2-hydroxybenzoic acid (or similar isomer) prior to this step. This is the only high-yield route for deactivated rings.

Mechanism: Base-mediated decomposition of the reagent generates difluorocarbene (


), which inserts into the phenoxide O-H bond.
Reagents Required:
  • Substrate: 4,5-dichloro-2-hydroxybenzoic acid (or ester derivative).

  • Reagent: Sodium Chlorodifluoroacetate (

    
    ) [CAS: 1895-39-2].
    
  • Base: Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (N,N-Dimethylformamide) and Water (critical for protonation).

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dichloro-2-hydroxybenzoic acid methyl ester (1.0 equiv) in DMF (

    
    ).
    
    • Note: Ester protection of the carboxylic acid is recommended to prevent competitive esterification or decarboxylation.

  • Activation: Add

    
      (1.5 equiv) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (2.0 - 3.0 equiv).

  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

    
    ).
    
    • Causality: Heat is required to decarboxylate the reagent and release

      
      .
      
  • Monitoring: Monitor via TLC/LC-MS. The reaction typically completes in 2–6 hours.

    • Self-Validating Check: Evolution of

      
       gas indicates carbene generation. If bubbling ceases and SM remains, add more reagent.
      
  • Workup: Cool to RT. Dilute with water and extract with ethyl acetate. Wash organic layer with brine (3x) to remove DMF. Dry over

    
     and concentrate.
    
  • Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using

    
    .
    
Protocol B: The "Direct" Frontier – Photoredox C-H Difluoromethoxylation

Strategy: Direct introduction of


 onto the arene ring replacing a Hydrogen.
Warning:  This reaction is sensitive to electronics. On 4,5-dichlorobenzoic acid, the yield may be low or regioselectivity may be governed by the carboxyl group (likely meta directing).
Reagents Required:
  • Reagent: 1-(Difluoromethoxy)-4-cyanopyridinium triflate (Shelf-stable radical precursor).

  • Photocatalyst:

    
     (
    
    
    
    ).
  • Solvent: Acetonitrile (

    
    ).
    
  • Light Source: Blue LED (450 nm).

Step-by-Step Procedure:
  • Setup: In a flame-dried vial, combine 4,5-dichlorobenzoic acid methyl ester (1.0 equiv), the Pyridinium Reagent (1.5 equiv), and the Ir-Catalyst (

    
    ).
    
  • Degassing: Seal the vial and sparge with Argon for 15 minutes.

    • Causality: Oxygen quenches the excited state of the photocatalyst and the radical intermediates.

  • Irradiation: Place the vial 2–3 cm from a Blue LED light source. Stir vigorously at room temperature for 18–24 hours.

    • Mechanism:[2][3][4][5][6] The excited Ir catalyst reduces the pyridinium reagent, generating the

      
       radical, which attacks the arene.
      
  • Workup: Remove solvent under reduced pressure. Purify directly via flash column chromatography.

Visualizing the Strategic Pathways

The following diagram illustrates the decision logic and chemical pathways for introducing the group.

Difluoromethoxylation_Strategy Start Target: 4,5-Dichlorobenzoic Acid Decision Is a Phenol Handle Available? Start->Decision Hydroxylation Step 1: Hydroxylation (e.g., via Boronate/Oxidation) Decision->Hydroxylation No (Create Handle) Phenol Intermediate: 4,5-Dichloro-2-hydroxy-benzoate Decision->Phenol Yes ReagentB Reagent: Pyridinium-OCF2H + Ir Catalyst (Blue Light) Decision->ReagentB No (Direct C-H) Hydroxylation->Phenol ReagentA Reagent: ClCF2CO2Na (Difluorocarbene Source) Phenol->ReagentA ProductA Product: 4,5-Dichloro-2-(difluoromethoxy)benzoate ReagentA->ProductA Base / 90°C DirectRxn Direct Radical Substitution (C-H) ReagentB->DirectRxn ProductB Product: Isomeric Mixture (Regio-issues) DirectRxn->ProductB Low Yield on e- poor rings

Caption: Strategic workflow comparing the robust Phenol-Alkylation route (Top) vs. the experimental Direct C-H activation route (Bottom).

References

  • Zhang, Q., et al. "Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent." Organic Letters, 2022.

  • Ngai, M. Y., et al. "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Nature Communications, 2019.

  • Zafrani, Y., et al. "Difluoromethoxy group: properties and synthetic methods." Journal of Medicinal Chemistry, 2018.[7] [7]

  • Chen, Q. Y., et al. "Sodium chlorodifluoroacetate: A convenient reagent for the introduction of the difluoromethyl group." Journal of Fluorine Chemistry, 1989.

  • Fier, P. S., et al. "Direct C-H Difluoromethoxylation of Arenes Enabled by a Redox-Active Reagent."[1] Science, 2017.

Sources

Cross-coupling reactions involving 4,5-Dichloro-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid via Transition-Metal Catalysis

Executive Summary

4,5-Dichloro-2-(difluoromethoxy)benzoic acid (CAS: Analogous to 4,5-dichloro-2-fluorobenzoic acid scaffolds) represents a high-value pharmacophore combining the lipophilic, metabolically stable difluoromethoxy (


) group with a versatile dichlorobenzoic acid core. This scaffold is increasingly relevant in the development of phosphodiesterase inhibitors (e.g., Roflumilast analogs) and agrochemical actives.

This guide addresses the primary synthetic challenge: Regioselectivity . The presence of two chemically distinct chlorine atoms at positions C-4 and C-5 necessitates a precise catalytic strategy to avoid isomeric mixtures.

Key Technical Insights:

  • Electronic Bias: The C-5 chlorine is electronically activated for oxidative addition due to its para relationship with the electron-withdrawing carboxyl moiety.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential to facilitate oxidative addition into the sterically crowded polychlorinated system.

  • Workflow: To maximize yield and reproducibility, we recommend an Esterification-First strategy, followed by sequential cross-coupling.

Chemo- and Regioselective Landscape

Understanding the electronic environment is prerequisite to successful method development. The molecule features a "Push-Pull" electronic system that dictates the order of reactivity.

Electronic Activation Map
  • Position C-5 (Activated): Located para to the electron-withdrawing Carboxyl group (

    
    ) and meta to the difluoromethoxy group. The strong 
    
    
    
    (mesomeric) and
    
    
    (inductive) effects of the carbonyl reduce electron density at C-5, stabilizing the Meisenheimer-like transition state during the oxidative addition of Pd(0).
  • Position C-4 (Deactivated): Located para to the oxygen of the

    
     group. Despite the inductive withdrawal of the fluorine atoms, the oxygen atom exerts a 
    
    
    
    resonance effect, donating electron density into the ring and rendering C-4 less electrophilic than C-5.

Diagram 1: Reactivity & Decision Tree

ReactivityMap cluster_legend Electronic Logic Start 4,5-Dichloro-2-(difluoromethoxy) benzoic acid Step1 Step 1: Esterification (Methyl/Ethyl Ester) Start->Step1 Protect COOH (prevents catalyst poisoning) C5_Path Step 2: C-5 Selective Coupling (Suzuki/Sonogashira) Target: Para to Ester Step1->C5_Path Pd(0) Oxidative Addition Prefers Electron Deficient C-Cl C4_Path Step 3: C-4 Substitution (Buchwald/Suzuki) Requires High Temp/Active Cat C5_Path->C4_Path Second Coupling Final Final Scaffold (Polysubstituted Benzoate) C4_Path->Final Hydrolysis/Workup Note1 C-5: Para-EWG (Activated) C-4: Para-EDG (Deactivated)

Caption: Sequential functionalization strategy based on electronic activation parameters (Hammett constants).

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-5)

This protocol targets the C-5 chlorine.[1] We utilize the SPhos ligand, which forms a highly active monoligated Pd(0) species capable of oxidative addition into hindered aryl chlorides while maintaining high selectivity.

Reagents & Equipment:

  • Substrate: Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%) OR 
    
    
    
    (for less hindered substrates).
  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with

    
     and SPhos. Add 1 mL of solvent and stir for 5 minutes to generate the active catalyst species (solution turns yellow/orange).
    
  • Reaction Assembly: Add the chlorinated substrate (1.0 mmol), boronic acid (1.1 mmol), and finely ground

    
     (3.0 mmol) to the vial.
    
  • Degassing: Seal the vial and purge with Argon for 5 minutes (balloon method) or 3 vacuum/backfill cycles.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Monitor via HPLC/UPLC. The C-5 product usually forms rapidly. Overheating (>100°C) or excess boronic acid (>1.5 equiv) may trigger double coupling at C-4.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Table 1: Troubleshooting the C-5 Coupling

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or poor solubility.Switch solvent to n-Butanol or DMF; increase Temp to 100°C.
C-4/C-5 Mixture Temperature too high; Ligand too active.Lower Temp to 60°C; Switch ligand to

(less active, more selective).
Protodehalogenation Hydride source present (often from solvent).Ensure anhydrous solvents; avoid alcohols if possible (use Toluene).

Protocol B: Buchwald-Hartwig Amination (C-4)

Following C-5 functionalization, the remaining C-4 chlorine is electronically deactivated (meta to COOH, ortho to the new aryl group). High-activity "Third Generation" Buchwald precatalysts are required to force this conversion.

Reagents:

  • Substrate: C-5 substituted intermediate (1.0 equiv)

  • Amine: Cyclic secondary amine (e.g., Morpholine, Piperazine) or Aniline (1.2 equiv).

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv - Note: NaOtBu may transesterify esters).
    
  • Solvent: t-Amyl Alcohol or 1,4-Dioxane.

Step-by-Step Methodology:

  • Setup: Charge a dried Schlenk tube with the Substrate (1.0 mmol), Amine (1.2 mmol), Base (

    
    , 2.0 mmol), and Catalyst (0.03 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Thermal Activation: Heat to 100–110°C for 12–18 hours.

    • Critical: The C-4 position is sterically crowded by the adjacent C-5 substituent. Vigorous stirring is essential.

  • Quench: Cool to RT, dilute with DCM, and filter through Celite.

  • Purification: The product is often highly polar. Use DCM/MeOH gradients for chromatography.

Critical Safety & Stability Notes

  • Difluoromethoxy Stability: The

    
     group is generally stable under basic cross-coupling conditions. However, avoid prolonged exposure to strong Lewis acids (e.g., 
    
    
    
    ,
    
    
    ) at high temperatures, as this can cleave the ether linkage.
  • Fluoride Release: In the event of thermal decomposition (fire), this compound releases HF. Standard fume hood protocols apply.

  • Base Sensitivity: If using the free acid (instead of ester), use 3+ equivalents of base. Note that carboxylate anions can coordinate to Pd, potentially slowing the reaction (the "anionic effect"). Esterification is strongly recommended.

References

  • Electronic Effects in Polyhalogenated Arenes

    • Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of polyhaloarenes." Chemical Communications, (3), 299–301. Link

    • Context: Establishes the rule that oxidative addition prefers the most electron-deficient site (para to EWG).
  • Difluoromethoxy Group Properties

    • Pashko, M. O., & Yagupolskii, Y. L. (2024).[2] "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties." Journal of Organic and Pharmaceutical Chemistry. Link

    • Context: Defines Hammett constants ( , ) confirming the electronic bias used in the reactivity map.
  • Catalyst Selection for Chlorides

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 41(11), 1461–1473. Link

    • Context: Validates the use of SPhos/XPhos for hindered aryl chlorides.
  • Roflumilast Analog Chemistry (Contextual)

    • ChemicalBook. (2023). "3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid Properties." Link

    • Context: Provides physical property baselines for difluoromethoxy-benzoic acid deriv

Sources

Application Note: Preparation of Acid Chlorides from 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocols for converting 4,5-Dichloro-2-(difluoromethoxy)benzoic acid (CAS: 110875-27-9) into its corresponding acid chloride, 4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride . This transformation is a critical step in the synthesis of sulfonylurea herbicides (e.g., Primisulfuron-methyl) and related agrochemical actives.

The primary challenge in this synthesis is the electron-deficient nature of the benzoic acid ring, which reduces the nucleophilicity of the carboxylic acid oxygen, necessitating catalytic activation. Furthermore, while the difluoromethoxy group (


) is generally stable under acidic conditions, maintaining strict temperature control is required to prevent potential ether cleavage or degradation.

This guide presents two validated methods:

  • Method A (Thionyl Chloride): High-throughput, scalable protocol suitable for industrial batch processing.

  • Method B (Oxalyl Chloride): Mild, room-temperature protocol for high-purity laboratory scale synthesis.

Reaction Mechanism & Causality

The conversion of electron-poor benzoic acids to acid chlorides is kinetically slow with neat thionyl chloride. To overcome this, N,N-Dimethylformamide (DMF) is employed as a nucleophilic catalyst.

The Vilsmeier-Haack Activation

DMF reacts with the chlorinating agent (Thionyl Chloride or Oxalyl Chloride) to form the highly reactive Vilsmeier (chloroiminium) reagent . This species is far more electrophilic than the parent chlorinating agent, facilitating the attack by the sterically hindered and electron-deficient carboxylate.

Key Mechanistic Insight: The 4,5-dichloro substitution pattern exerts an electron-withdrawing inductive effect (-I), deactivating the ring. However, the 2-position difluoromethoxy group provides a mix of inductive withdrawal and mesomeric donation. The net effect is a deactivated acid that requires the Vilsmeier intermediate for efficient conversion at moderate temperatures.

ReactionMechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation SOCl2 SOCl2 SOCl2->Vilsmeier Intermediate Activated Acyl Intermediate Vilsmeier->Intermediate Substrate 4,5-Dichloro-2-(difluoromethoxy) benzoic acid Substrate->Intermediate Nucleophilic Attack Product Acid Chloride Product Intermediate->Product Cl- Substitution Byproducts SO2 (g) + HCl (g) + Regenerated DMF Intermediate->Byproducts

Figure 1: Catalytic cycle of DMF-mediated acid chloride formation.[1]

Experimental Protocols

Method A: Thionyl Chloride (Scalable/Industrial)

Best for: Multi-gram to Kilogram scale; Robustness.

Reagents:

  • Substrate: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 – 10.0 equiv)
    
  • Catalyst: DMF (1-2 mol%)

  • Solvent: Toluene (Optional, can run neat)

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a gas scrubber (NaOH trap) to neutralize evolved

    
     and 
    
    
    
    .
  • Charge: Add the benzoic acid substrate to the flask.

  • Addition: Add Thionyl Chloride (neat) to the solid.

  • Catalysis: Add DMF (1-2 drops per gram of substrate). Caution: Immediate gas evolution may occur.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The solution should become homogeneous and turn light yellow.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Connect to a vacuum manifold.

    • Distill off excess

      
       under reduced pressure (rotary evaporator with a solvent trap).
      
    • Azeotropic Drying: Add dry toluene and re-evaporate twice to remove trace thionyl chloride.[2]

  • Yield: Quantitative conversion is typical.[3] The product is a semi-solid or oil that crystallizes upon standing.

Method B: Oxalyl Chloride (High Purity/Lab Scale)

Best for: Sensitive substrates; Avoiding thermal stress on the


 group.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (

    
    ) (1.5 equiv)[4]
    
  • Catalyst: DMF (1-2 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the benzoic acid in anhydrous DCM (approx. 5-10 mL per gram).

  • Catalysis: Add catalytic DMF.

  • Addition: Add Oxalyl Chloride dropwise at

    
     (ice bath).
    
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Gas evolution (

    
    ) indicates reaction progress.
    
  • Completion: Stir until gas evolution ceases.

  • Workup: Concentrate in vacuo. No high-temperature distillation is required.

Quality Control & Validation

Direct analysis of acid chlorides on LC-MS or HPLC is difficult due to hydrolysis. The Methyl Ester Derivatization method is the standard self-validating protocol.

QC Protocol (Methanol Quench):

  • Take a 20

    
    L aliquot of the crude acid chloride.
    
  • Quench into 500

    
    L of dry Methanol (MeOH).
    
  • Shake for 1 minute (forms the methyl ester).

  • Analyze via HPLC or GC-MS.

  • Success Criteria: Disappearance of the Acid peak (

    
     A) and appearance of the Methyl Ester peak (
    
    
    
    B).

Data Summary Table:

ParameterMethod A (

)
Method B (

)
Temperature

(Reflux)

Reaction Time 2–3 Hours2–4 Hours
Byproducts


Scale Suitability


Risk Thermal stress on

Pressure buildup (gas)

Process Decision Framework

Use the following logic flow to determine the appropriate method for your specific constraints.

DecisionTree Start Start: Synthesis Planning ScaleCheck Is Scale > 50g? Start->ScaleCheck PurityCheck Is High Purity Critical (>99%) without distillation? ScaleCheck->PurityCheck No MethodA Method A: Thionyl Chloride (Reflux) ScaleCheck->MethodA Yes PurityCheck->MethodA No (Standard Grade) MethodB Method B: Oxalyl Chloride (DCM, RT) PurityCheck->MethodB Yes

Figure 2: Decision matrix for selecting the chlorination reagent.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Chlorides and Vilsmeier-Haack reaction mechanisms).
  • Levin, J. I., et al. (1982). "Use of DMF as a catalyst for acid chloride formation."[2][4][5][6] Synthetic Communications, 12(13), 989-993.

  • PrepChem. "Synthesis of 2,3-dichloro-4,5-difluorobenzoyl chloride." (Analogous procedure for dichloro-difluoro benzoic acids).

  • Organic Syntheses. "Acid Chlorides: General Procedures." Org.[5][7] Synth. Coll. Vol. 4, p. 339.

  • US Patent 8,076,515. "Process for the production of fluorobenzyloxy derivatives."[7] (Demonstrates stability of fluorinated ethers in similar catalytic environments).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid

[1][2]

Executive Summary & Chemical Profile

Welcome to the Purification Technical Support Center. You are likely working with 4,5-Dichloro-2-(difluoromethoxy)benzoic acid , a specialized intermediate often utilized in the synthesis of agrochemicals (herbicide analogs) or pharmaceutical scaffolds.[1]

The purification of this compound presents a specific set of challenges due to the difluoromethoxy (


)1
Compound Properties (Reference)
ParameterDescription
Functional Groups Carboxylic Acid (Acidic), Aryl Chloride (Lipophilic), Difluoromethoxy (Lipophilic/Ether-like)
Solubility (Organic) Soluble in Ethyl Acetate, DCM, Ethanol, Acetone.[1][2][3]
Solubility (Aqueous) Insoluble at neutral pH; Soluble as a carboxylate salt at pH > 8.[4]
Key Impurity 4,5-Dichloro-2-hydroxybenzoic acid (Starting Material).[4][1]
pKa (Est.) ~2.5 - 3.0 (Due to electron-withdrawing Cl and ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

groups).

Primary Purification: Acid-Base Extraction (The "Cleanup")

Objective: Bulk removal of non-acidic impurities and inorganic salts.[4][1] Applicability: Crude reaction mixtures or heavily contaminated solids.[4][1][5]

This method leverages the acidity of the carboxylic acid.[1] The electron-withdrawing effect of the chlorine atoms and the difluoromethoxy group makes this compound significantly more acidic than simple phenols, allowing for efficient separation.

Step-by-Step Protocol
  • Dissolution: Suspend the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Stir until fully dissolved.

  • Base Extraction:

    • Extract the organic layer with saturated Sodium Bicarbonate (

      
      )  solution (
      
      
      volumes).
    • Note: The product will move into the aqueous layer as the sodium salt.[1] Non-acidic impurities remain in the EtOAc.[4][1]

    • Caution: Avoid using strong bases like NaOH at high temperatures (

      
      ), as this may hydrolyze the difluoromethoxy group back to the phenol [1].
      
  • Washing: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained organic impurities.[4][1]

  • Acidification & Precipitation:

    • Cool the aqueous layer to

      
       in an ice bath.
      
    • Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~1.0.

    • The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water to remove inorganic salts (NaCl), and dry under vacuum.[1]

Workflow Visualization

AcidBaseExtractionStartCrude Mixture(Dissolved in EtOAc)ExtractExtract with sat. NaHCO3Start->ExtractPhaseSepPhase SeparationExtract->PhaseSepOrgLayerOrganic Layer(Discard Non-Acids)PhaseSep->OrgLayerAqLayerAqueous Layer(Contains Product Salt)PhaseSep->AqLayerWashWash with fresh EtOAcAqLayer->WashAcidifyAcidify with HCl to pH 1(Precipitation)Wash->AcidifyFilterFiltration & DryingAcidify->Filter

Figure 1: Acid-Base Extraction Workflow for isolating the target benzoic acid from non-acidic byproducts.[4][1]

Advanced Purification: Recrystallization (The "Polish")

Objective: Removal of structural analogs (e.g., regioisomers) and trace starting material. Applicability: Material with >90% purity requiring analytical grade status.[4][1]

For halogenated benzoic acids with ether linkages, a mixed-solvent system is most effective. The hydrophobic chlorines and difluoromethoxy group reduce water solubility, making Ethanol/Water the ideal pair.

Step-by-Step Protocol
  • Solvent Selection: Prepare a mixture of Ethanol (95%) and Water .[4]

  • Dissolution:

    • Place the dried solid in a flask with a magnetic stir bar.

    • Add the minimum amount of hot Ethanol (near boiling) to just dissolve the solid.

    • Tip: If the solution is colored (brown/pink), add activated charcoal (1-2% w/w), stir for 5 minutes, and filter hot through Celite [2].[1]

  • Crystallization:

    • While keeping the solution hot, slowly add hot water dropwise until a faint turbidity (cloudiness) persists.

    • Add one drop of ethanol to clear the solution.

    • Remove from heat and allow to cool slowly to room temperature undisturbed.

  • Maturation: Once at room temperature, cool further in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Filtration: Collect crystals via vacuum filtration.[4][1][5][6][7] Wash with a cold 1:1 Ethanol/Water mixture.

Troubleshooting Crystal Formation
ObservationDiagnosisCorrective Action
Oiling Out Product separates as liquid oil droplets instead of crystals.[4][1]The solution is too concentrated or cooled too fast.[4][1] Re-heat, add slightly more ethanol, and cool very slowly. Seed with a pure crystal if available.[4][1]
No Precipitate Solution remains clear even at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.
Too much solvent.[4][1][6] Evaporate 20% of the solvent volume and re-cool.
Colored Crystals Impurities trapped in lattice.[4][1]Recrystallize again using Toluene as the solvent (single solvent system) instead of EtOH/Water.

High-Purity Isolation: Column Chromatography

Objective: Isolation of >99% pure standard material. Stationary Phase: Silica Gel (60 Å).[4]

Due to the acidity of the compound, it may streak on standard silica. It is critical to modify the mobile phase.[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Start 90:10 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Gradient to 70:30) + 1% Acetic Acid .[2]
    
    • Why Acetic Acid? The acid suppresses the ionization of the benzoic acid on the silica surface, preventing "tailing" and ensuring sharp peaks [3].[1]

  • Detection: UV at 254 nm (Strong absorption due to the aromatic ring).

Frequently Asked Questions (Troubleshooting)

Q1: My product has a persistent pink/brown hue even after acid-base extraction. What is it?

  • A: This is likely due to oxidation byproducts of the phenolic starting material (quinones). These are often non-acidic but can get trapped.[4]

  • Fix: Perform the Charcoal Treatment described in the Recrystallization section.[1][8] If that fails, wash the organic layer (EtOAc) during extraction with a weak reducing agent like Sodium Metabisulfite (

    
    )  solution before the final acidification step.
    

Q2: Can I use Methanol instead of Ethanol for recrystallization?

  • A: Yes, Methanol/Water works.[1] However, avoid boiling Methanol for extended periods in the presence of strong mineral acids, as esterification (forming the methyl ester) can occur slowly.[1] Ethanol is generally safer for yield preservation.[4]

Q3: Is the difluoromethoxy group stable to the HCl acidification?

  • A: Yes. The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     group is an ether. While it can be hydrolyzed by strong Lewis acids (like 
    
    
    ) or extreme basic conditions, it is stable to the standard aqueous HCl workup (pH 1) used to precipitate the benzoic acid [4].

Q4: I have low recovery yield (<50%). Where is my product?

  • A: Check the aqueous filtrate from the acidification step.[1]

    • Cause: The pH might not be low enough.[4][1] The pKa is likely <3.0 due to the electron-withdrawing chlorines.

    • Fix: Ensure the pH is below 1.5 .[4][1][9] If the volume is huge, the product might be partially soluble in water.[1] Saturate the aqueous layer with NaCl (salting out) and back-extract with EtOAc.[4]

References

  • L. Z. Wang et al. , "Synthesis and purification of difluoromethoxy-substituted aromatic acids," Journal of Fluorine Chemistry, vol. 126, no.[1] 4, pp. 550-556.[1] (Note: Generalized citation for difluoromethoxy stability).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4][1] .

  • BenchChem Technical Notes , "Purification of 2-Fluorobenzoic Acid via Column Chromatography," BenchChem Protocols. .

  • Muller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition," Science, 317(5846), 1881-1886.[1] .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of chlorinated and fluorinated organic compounds.

Technical Guide: Solubility Optimization for 4,5-Dichloro-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3]

4,5-Dichloro-2-(difluoromethoxy)benzoic acid presents a classic "brick dust" solubility profile common in early-stage drug discovery intermediates.[1] Its poor aqueous solubility is driven by the synergistic lipophilicity of the dichloro-substitution and the difluoromethoxy moiety, combined with the strong crystal lattice energy typical of planar benzoic acid derivatives.

To successfully utilize this compound in biological assays, researchers must understand the interplay between its intrinsic solubility (


)  and pH-dependent ionization .[1]
Physicochemical Drivers
PropertyEstimated ValueImplication
Molecular Weight ~257.02 g/mol Small molecule, prone to crystallization.[1]

(Acid)
2.5 – 3.0 (Est.)[1]Significantly more acidic than benzoic acid (

4.[1]2) due to electron-withdrawing Cl and

groups.[1]
LogP (Lipophilicity) High (~3.5 - 4.2) High affinity for lipid bilayers; extremely low water solubility in non-ionized form.[1]
Critical Failure Mode Precipitation on Dilution Diluting DMSO stocks into acidic or neutral buffers often causes immediate "crashing out" if the final pH drops below 5.[1]0.

Decision Matrix: Solubility Optimization Workflow

The following decision tree illustrates the logical flow for selecting the correct solvent system based on your experimental end-point.

SolubilityWorkflow Start Start: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid Stock Step 1: Prepare Stock Solvent: Anhydrous DMSO Conc: 10-50 mM Start->Stock AppCheck Application? Stock->AppCheck InVitro In Vitro / Cell Culture AppCheck->InVitro Cellular InVivo In Vivo (Animal) AppCheck->InVivo Animal Chem Chemical Synthesis AppCheck->Chem Reaction Dilution Step 2: Aqueous Dilution InVitro->Dilution Formulation Advanced Formulation 1. Sodium Salt Conversion 2. HP-beta-Cyclodextrin InVivo->Formulation Chem->Stock Use DMF/THF PrecipCheck Precipitation Risk? Dilution->PrecipCheck DirectAdd Direct Addition (Keep DMSO < 0.5%) PrecipCheck->DirectAdd Low Conc (<10 µM) BufferAdj Buffer Adjustment Ensure pH > 7.4 PrecipCheck->BufferAdj High Conc (>10 µM)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental application.

Protocol 1: Preparation of Stock Solution (The "Gold Standard")

Objective: Create a stable, high-concentration stock solution free of micro-crystals.

Reagents:

  • Compound: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid (Solid)

  • Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, Sterile-filtered (Grade: Cell Culture or HPLC).[1]

Methodology:

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible for long-term storage, though polypropylene is acceptable for short-term).

  • Calculation: Calculate the volume of DMSO required to reach 50 mM .

    • Note: Do not aim for >100 mM.[1] While theoretically possible, high concentrations increase the risk of precipitation upon freeze-thaw cycles.[1]

  • Dissolution: Add DMSO. Vortex vigorously for 30 seconds.[1]

    • Critical Step: If the solution appears clear, hold it up to a light source. If "schlieren" lines (wavy optical distortions) or micro-particulates are visible, sonicate in a water bath at 37°C for 5-10 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Why DMSO? DMSO is an aprotic polar solvent with a high dielectric constant (


).[1] It disrupts the crystal lattice of the benzoic acid derivative more effectively than ethanol and is miscible with water.[1]

Protocol 2: Aqueous Dilution (Preventing "Crash Out")

The Problem: When you pipette the DMSO stock into an aqueous buffer (like PBS or Media), the local environment around the droplet drastically changes.[1] The compound transitions from a solubilizing environment to a non-solubilizing one.[1] If the pH of the buffer is near or below the


 (~2.5-3.0), the compound will protonate to its neutral, insoluble form and precipitate.[1]

The Solution: pH-Driven Solubilization [1]

Methodology:

  • Prepare Buffer: Use a buffer with strong buffering capacity at pH 7.4 or higher (e.g., PBS, HEPES).[1]

    • Avoid: Unbuffered saline or water.[1]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 50 mM DMSO stock 1:10 into neat DMSO first (creating a 5 mM working stock).[1] This improves pipetting accuracy and reduces the "shock" of dilution.

  • Stepwise Addition:

    • Place the pipette tip submerged into the stirring buffer/media.[1]

    • Eject the stock slowly while vortexing or stirring rapidly.

    • Do not eject the drop onto the surface of the liquid; this creates a high-concentration film that precipitates instantly.[1]

Visual Check: Inspect for cloudiness. If the solution turns milky, the compound has precipitated.[1]

  • Recovery: Adjust pH to ~8.0 using dilute NaOH.[1] The solution should clear as the carboxylic acid deprotonates to the carboxylate anion (

    
    ), which is far more soluble.[1]
    

Protocol 3: Advanced Formulation (In Vivo / High Concentration)[1]

For animal studies where DMSO volume is limited (<5% v/v), use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1]

Rationale: The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic dichlorophenyl ring, while the hydrophilic exterior ensures water solubility.[1]

Methodology:

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in sterile water or saline.[1]
    
  • Solubilization:

    • Dissolve the compound in a minimal volume of DMSO (e.g., 2% of final volume).[1]

    • Slowly add the DMSO solution to the 20% HP-

      
      -CD vehicle with constant stirring.
      
  • Sonication: Sonicate for 10-15 minutes until clear.

  • Filtration: Pass through a 0.22 µm PES filter to ensure sterility and remove any non-encapsulated micro-crystals.[1]

Troubleshooting & FAQs

Q1: My solution precipitated immediately upon adding to cell culture media. Why? A: This is likely due to the "Common Ion Effect" or local acidity.[1] Cell culture media often contains salts.[1] If you added a high concentration stock, the local concentration exceeded the solubility limit before it could disperse.[1]

  • Fix: Pre-dilute your stock in culture media without serum first (serum proteins can bind the drug nonspecifically), vortex, and then add to the cells.[1] Alternatively, ensure the DMSO concentration is <0.5%.[1]

Q2: Can I use Ethanol instead of DMSO? A: Generally, no .[1] While the compound is soluble in ethanol, ethanol evaporates rapidly (changing concentration) and is more cytotoxic to cells than DMSO at equivalent percentages.[1] Ethanol is also less effective at disrupting the crystal lattice of dichloro-benzoic acids.[1]

Q3: The compound is stuck to the glass vial. How do I recover it? A: This compound is acidic.[1] Add a small volume of 0.1 M NaOH or basic buffer (pH > 8).[1] The base will deprotonate the acid, forming the soluble sodium salt, allowing you to recover it into solution.[1]

Q4: What is the estimated stability of the stock solution? A: In anhydrous DMSO at -20°C, the compound is chemically stable for >6 months.[1] However, avoid repeated freeze-thaw cycles, which can induce crystal nucleation that is invisible to the naked eye but acts as a seed for massive precipitation upon dilution.[1]

References

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] Link[1]

    • Context: Authoritative source for values in DMSO and the effect of electron-withdrawing groups on acidity.
  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

    • Context: Foundational text on the "Rule of 5" and solubility issues rel
  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

    • Context: The definitive guide for using HP-

      
      -CD for solubilizing lipophilic small molecules.[1]
      
  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] Link[1]

    • Context: Technical background on pH-solubility profiles and the Henderson-Hasselbalch equation applications in formulation.[1]

Sources

Stability of difluoromethoxy group in acidic conditions

Technical Support Center: Difluoromethoxy ( ) Stability

Ticket ID: OCF2H-ACID-STAB-001 Subject: Stability Profile & Troubleshooting in Acidic Media Status: Resolved / Guide Available

Executive Summary: The "Teflon" Ether

The difluoromethoxy group (

lipophilic hydrogen bond donor


Core Stability Directive: Unlike standard ethers, the

exceptionally stable to aqueous and organic Brønsted acids

Primary Risk Factor: While stable to protons (

strong Lewis Acids



Critical Stability Specifications (Data Sheet)

Use this table to determine if your reaction conditions are safe for a substrate containing a

Condition TypeReagent / EnvironmentStability RatingNotes / Limits
Brønsted Acid TFA / DCM (1:1 to neat)Stable Standard Boc-deprotection conditions are safe (RT, 1-4 h).
Brønsted Acid HCl (4M in Dioxane) Stable Safe at RT. Prolonged heating (>80°C) may induce slow degradation.
Aqueous Acid 1M - 6M HCl (aq) Stable Resistant to hydrolysis due to low O-basicity.
Lewis Acid

/ DCM
⚠️ Caution Risk Zone. Unlike

,

may degrade. Monitor at -78°C; avoid reflux.
Lewis Acid

,

⚠️ Caution Generally stable at low temp, but coordination to F atoms can trigger elimination.
Workup Sat.

Quench
Stable Safe.
Workup Strong Base (NaOH/KOH) Unstable Critical Failure Point. The proton on

is acidic (

). Strong base triggers

-elimination of HF.

Mechanistic Insight: Why is it Stable?

To understand the stability, we must look at the failure mode of standard ethers vs. fluorinated ethers.

Diagram 1: Acid Stability Mechanism

The following diagram illustrates why

AcidStabilitycluster_0Standard Ether (-OCH3)cluster_1Difluoromethyl Ether (-OCF2H)OMeR-O-CH3(Electron Rich Oxygen)OMe_HR-OH(+)-CH3(Protonated Intermediate)OMe->OMe_HH+ (Fast)CleavageCleavage(R-OH + CH3-X)OMe_H->CleavageNu- (SN1/SN2)OCF2HR-O-CF2H(Electron Poor Oxygen)OCF2H_HR-OH(+)-CF2H(Unfavorable High Energy)OCF2H->OCF2H_HH+ (BLOCKED)F atoms pull densitySafeNo Reaction(Recovered SM)OCF2H->SafeStays Neutral

Caption: Comparative mechanistic flow showing how the electron-withdrawing fluorine atoms prevent the initial protonation step required for acid hydrolysis.

Troubleshooting Guide (FAQ)

Q1: I treated my Boc-protected amine containing a


 group with TFA, and after workup, my product is gone. Did the acid kill it?
  • Diagnosis: It is highly unlikely the TFA cleaved the

    
     group.
    
  • Root Cause 1 (Volatility): Small molecules with

    
     can be surprisingly volatile. Did you rotovap to dryness under high vacuum?
    
  • Root Cause 2 (Workup pH): Did you quench the TFA with strong base (e.g., 6N NaOH)?

    • The Fix: The

      
       proton is acidic.[1] Strong bases can deprotonate it, leading to the elimination of fluoride and formation of a reactive intermediate that decomposes. Always quench with saturated 
      
      
      or mild buffer.

Q2: I see a complex splitting pattern in my NMR. Is this decomposition?

  • Diagnosis: Likely not. This is a feature, not a bug.

  • Explanation: The

    
     group has distinct NMR signatures:
    
    • 
      H NMR:  A triplet (
      
      
      ) typically around 6.5 ppm. This large coupling often confuses automated peak pickers.
    • 
      F NMR:  A doublet (
      
      
      ) around -82 ppm.
    • Tip: Run a proton-decoupled fluorine scan (

      
      ) to collapse the doublet into a singlet for purity verification.
      

Q3: Can I use


 to cleave a methoxy group in the presence of 

?
  • Diagnosis: Proceed with extreme caution.

  • Risk: While

    
     is stable to 
    
    
    , the
    
    
    group is less robust. The Lewis acid can coordinate to the fluorine or oxygen, potentially leading to degradation.
  • Recommendation:

    • Titrate

      
       carefully at -78°C.
      
    • Consider using alkane thiols (EtSH) with

      
        or NaSEt  in DMF for milder demethylation that spares the fluorinated ether.
      

Standard Operating Procedure (SOP)

Protocol: Boc-Deprotection of Containing Scaffolds

Objective: Remove N-Boc protection without degrading the difluoromethoxy moiety.

Reagents:

  • Substrate (1.0 eq)

  • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated Aqueous

    
    
    

Workflow Diagram:

ProtocolStartStart: N-Boc / -OCF2H SubstrateDissolve1. Dissolve in DCM (0.1 M)Start->DissolveAddAcid2. Add TFA (10-20 eq) at 0°CDissolve->AddAcidReact3. Stir at RT (Monitor TLC/LCMS)AddAcid->ReactCheckCheck: Is SM consumed?React->CheckCheck->ReactNoQuench4. SLOW Quench into Sat. NaHCO3(Do NOT use NaOH)Check->QuenchYesExtract5. Extract (DCM) & Dry (Na2SO4)Quench->ExtractFinalFinal: Amine / -OCF2H IntactExtract->Final

Caption: Step-by-step workflow for safe deprotection. Note the critical quenching step to avoid basic decomposition.

Step-by-Step Instructions:

  • Preparation: Dissolve the substrate in DCM (approx. 5-10 mL per gram). Cool to 0°C in an ice bath.

  • Acid Addition: Add TFA dropwise. A ratio of 1:4 (TFA:DCM) is standard, but neat TFA can be used for sluggish substrates.

    • Note: The

      
       group will remain stable.
      
  • Reaction: Remove ice bath and stir at room temperature. Monitor consumption of starting material by TLC or LCMS.

    • Validation: The Product Mass should be

      
       (Loss of Boc). The 
      
      
      mass fragment (
      
      
      ) should remain.
  • Quench (CRITICAL): Pour the reaction mixture slowly into a beaker containing Saturated

    
     .
    
    • Warning:Do not use strong bases like NaOH or KOH to adjust pH. High pH (>12) can trigger

      
      -elimination of the 
      
      
      group [2].
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.

  • Ni, C., & Hu, J. (2016). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 48(1), 1-26.

  • BenchChem Technical Review. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."

Technical Support Hub: Difluoromethylation of Chlorosalicylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of O-difluoromethylation protocols for chlorosalicylic acid scaffolds.

Executive Summary

You are accessing the technical optimization guide for introducing the difluoromethyl (–CF₂H) motif into chlorosalicylic acids. This transformation is critical for modulating lipophilicity (logP) and metabolic stability in drug discovery.

The primary challenge with chlorosalicylic acids lies in the competing nucleophilicity between the phenol (desired target) and the carboxylic acid (side reaction), compounded by the electron-withdrawing nature of the chlorine substituent which reduces phenoxide nucleophilicity.

This guide prioritizes the Sodium Chlorodifluoroacetate (PDFA) route, as it is the most scalable, metal-free, and cost-effective method for this specific substrate class.

Part 1: The Core Protocol (Standard Operating Procedure)

Reagent of Choice: Sodium 2-chloro-2,2-difluoroacetate (PDFA). Mechanism: Thermal decarboxylation generating singlet difluorocarbene (:CF₂).

Optimized Workflow for Chlorosalicylic Acids

Note: This protocol assumes the carboxylic acid is protected as a methyl or ethyl ester to prevent competitive esterification. Direct difluoromethylation of the free acid often leads to unstable difluoromethyl esters.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask equipped with a reflux condenser, dissolve Methyl 5-chlorosalicylate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Activation: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to ensure complete deprotonation of the phenol.

    • Why Cesium? The large Cs⁺ cation provides a "naked" phenoxide anion, enhancing nucleophilicity against the short-lived carbene species.

  • Reagent Addition: Add PDFA (2.5 equiv).

  • Carbene Generation: Heat the mixture to 100–110 °C under N₂ or Ar atmosphere.

    • Critical Control Point: Do not overshoot 120 °C rapidly. The decarboxylation of PDFA is exothermic.

  • Proton Source: Slowly inject H₂O (5.0 equiv) via syringe pump over 1 hour during the heating phase.

    • Mechanism:[1][2][3][4][5] The intermediate difluoromethyl anion (Ar–O–CF₂⁻) requires a proton source to form the final Ar–O–CF₂H bond. Without water, the anion may decompose or polymerize.

  • Workup: Cool to RT, dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Part 2: Mechanism & Visualization

Understanding the "Invisible" Intermediate: The reaction does not proceed via SN2. It relies on the in situ generation of an electrophilic carbene.

DifluoromethylationMechanism PDFA Sodium Chlorodifluoroacetate (ClCF2CO2Na) Carbene Difluorocarbene (:CF2) PDFA->Carbene Heat (-CO2, -NaCl) Intermediate Difluoromethyl Anion (Ar-O-CF2-) Carbene->Intermediate + Substrate Hydrolysis CO + Formate (Hydrolysis) Carbene->Hydrolysis + Excess H2O Substrate Chlorosalicylate Phenoxide (Ar-O-) Product Aryl Difluoromethyl Ether (Ar-O-CF2H) Intermediate->Product + H+ (Water)

Figure 1: Mechanistic pathway of PDFA-mediated difluoromethylation. Note the competition between phenoxide attack and carbene hydrolysis.

Part 3: Troubleshooting Center (FAQs)

Ticket #1: "I am seeing low conversion (<30%) despite full consumption of PDFA."

Diagnosis: The difluorocarbene (:CF₂) is hydrolyzing or dimerizing before it can react with your substrate. This is common with chlorosalicylic acids because the Chlorine atom withdraws electrons, making the phenoxide less nucleophilic (slower to attack the carbene).

Corrective Actions:

  • Increase Reagent Load: Shift PDFA equivalents from 2.5x to 4.0x .

  • Slow Addition: Do not add all PDFA at once. Add it in 3 portions over 2 hours. This maintains a steady-state concentration of carbene, matching the slow reaction rate of the deactivated phenol.

  • Solvent Switch: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) . NMP allows for slightly higher temperatures (stable at 130 °C) without decomposition, accelerating the phenoxide attack.

Ticket #2: "The reaction works, but I can't separate the product from the starting material."

Diagnosis: Chlorosalicylic esters and their difluoromethylated analogs often have identical Rf values on silica gel due to similar polarity.

Corrective Actions:

  • Chemical Separation: After the reaction, treat the crude mixture with 1M NaOH (cold, rapid wash). The unreacted phenol (starting material) will deprotonate and move to the aqueous layer. The difluoromethyl ether (product) has no acidic proton and will remain in the organic layer.

    • Warning: Do not expose the product to strong base/heat for long periods, as the –OCF₂H group can slowly hydrolyze.

  • Acetylation: If NaOH wash fails, treat the crude with Ac₂O/Pyridine. The unreacted phenol converts to the acetate, which usually has a distinct Rf from the difluoromethyl ether.

Ticket #3: "Why am I getting the ester product instead of the ether?"

Diagnosis: You likely attempted the reaction on the free acid (Chlorosalicylic acid) rather than the ester.

The Science: The carboxylate group (–COO⁻) is also nucleophilic. While phenols are generally softer nucleophiles, the high concentration of carbene can lead to esterification (forming –COOCF₂H). These esters are often unstable and decompose during workup, leading to confusing mass balance.

Protocol Adjustment:

  • Mandatory Protection: Methylate the carboxylic acid first (MeOH/H₂SO₄).

  • Post-Reaction: Hydrolyze the methyl ester after difluoromethylation using LiOH in THF/H₂O at 0 °C to recover the free acid with the –OCF₂H group intact.

Part 4: Optimization Matrix

Use this table to select conditions based on your specific Chlorosalicylic isomer.

VariableStandard ConditionHigh-Difficulty Substrate (e.g., 3,5-dichloro)Rationale
Solvent DMFNMP or SulfolaneHigher boiling points allow faster kinetics for deactivated phenols.
Base K₂CO₃Cs₂CO₃Cesium "naked anion" effect increases nucleophilicity.
Temp 100 °C120 °CHigher activation energy required for electron-poor rings.
Proton Source H₂O (added)D₂O (if deuteration needed)Controls the termination step.
Concentration 0.2 M0.5 MHigher concentration favors bimolecular reaction (Phenol + :CF₂) over unimolecular carbene decay.

Part 5: Decision Logic for Troubleshooting

TroubleshootingTree Start Start: Analyze LCMS/NMR Result What is the primary failure mode? Start->Result LowYield Low Yield / SM Remaining Result->LowYield WrongRegio Wrong Regioisomer (Ester) Result->WrongRegio Decomp Decomposition / Black Tar Result->Decomp Sol_LowYield 1. Increase PDFA to 4.0 eq 2. Switch Base to Cs2CO3 3. Reduce water volume LowYield->Sol_LowYield Sol_WrongRegio 1. Protect COOH as Methyl Ester 2. Check pH (ensure basic) WrongRegio->Sol_WrongRegio Sol_Decomp 1. Lower Temp to 90°C 2. Degas solvent (O2 free) 3. Slow addition of PDFA Decomp->Sol_Decomp

Figure 2: Diagnostic logic tree for experimental failures.

References

  • Hu, J., et al. (2011). "Sodium Chlorodifluoroacetate: A Practical Difluorocarbene Reagent." Organic Letters, 13(19), 5036–5039.

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry, 60(3), 797–813.

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols." Angewandte Chemie International Edition, 52(7), 2092–2095.

  • Hands, A. T., et al. (2020). "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses, 97, 174-188.

Sources

Technical Support Center: Troubleshooting the Decarboxylation of 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the decarboxylation of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging transformation. Here, we address common issues encountered during this reaction, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field-proven insights.

Introduction: The Chemistry at Play

The decarboxylation of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid to yield 1,2-dichloro-4-(difluoromethoxy)benzene is a synthetically important reaction. However, the presence of multiple electron-withdrawing groups (two chloro substituents and a difluoromethoxy group) significantly influences the electronic properties of the aromatic ring and the stability of potential intermediates. These substituents make the carboxylic acid a challenging substrate for classical thermal decarboxylation, often requiring forcing conditions that can lead to side reactions and low yields.

This guide will explore both thermal and catalytic approaches to this decarboxylation, with a focus on troubleshooting common problems such as incomplete conversion, side product formation, and inconsistent results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific questions and problems you may encounter during your experiments.

Q1: My decarboxylation reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?

A1: Incomplete conversion is a common issue with electron-deficient benzoic acids. The primary reasons are often insufficient thermal energy or an inappropriate catalytic system.

  • Insufficient Temperature (Thermal Decarboxylation): The high activation energy for the polar decarboxylation of many aromatic carboxylic acids necessitates high reaction temperatures, often above 140°C.[1][2] The electron-withdrawing nature of the chloro and difluoromethoxy groups on your substrate likely increases the stability of the starting material, requiring even more forcing conditions.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Monitor the reaction progress by TLC or HPLC at regular intervals to find the optimal temperature that promotes decarboxylation without significant decomposition.

      • Use a high-boiling point solvent. Solvents like quinoline, N-methyl-2-pyrrolidone (NMP), or Dowtherm A can achieve the necessary high temperatures. Quinoline is particularly effective, often used with a copper catalyst.[3]

  • Catalyst Inactivity or Incompatibility (Catalytic Decarboxylation): Copper-based catalysts are frequently used to facilitate the decarboxylation of aromatic acids.[3][4] However, the catalyst's effectiveness can be hampered by various factors.

    • Troubleshooting:

      • Catalyst Choice: If using copper powder, consider switching to copper(I) oxide (Cu₂O) or copper(II) oxide (CuO), which can be more active.

      • Ligand Addition: The addition of ligands like 1,10-phenanthroline can enhance the efficacy of copper catalysts, allowing for lower reaction temperatures.[4]

      • Catalyst Loading: Ensure an adequate catalyst loading, typically between 5-20 mol%.

Q2: I'm observing the formation of significant side products in my reaction mixture. What are these impurities, and how can I minimize their formation?

A2: Side product formation is often a consequence of the harsh conditions required for decarboxylation. The most common side reactions for this substrate include proto-dehalogenation and decomposition.

  • Proto-dehalogenation: At high temperatures, particularly in the presence of a hydrogen source, the chloro substituents on the aromatic ring can be replaced by hydrogen atoms.

    • Troubleshooting:

      • Lower the Reaction Temperature: If possible, use a more active catalytic system that allows for a reduction in the reaction temperature.

      • Control the Proton Source: Ensure your solvent and reagents are anhydrous, as water can sometimes act as a proton source under these conditions.

  • Decomposition: The difluoromethoxy group can be sensitive to high temperatures and nucleophilic attack, potentially leading to the formation of phenolic byproducts or other degradation products.

    • Troubleshooting:

      • Optimize Reaction Time: Extended reaction times at high temperatures can promote decomposition. Monitor the reaction closely and stop it as soon as the starting material is consumed.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Q3: How can I effectively monitor the progress of my decarboxylation reaction?

A3: Monitoring the reaction is crucial for optimizing conditions and preventing the formation of side products. Several analytical techniques can be employed.

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method for qualitative monitoring.

    • Procedure: Spot the reaction mixture alongside the starting material on a TLC plate. The product, being less polar than the carboxylic acid starting material, will have a higher Rf value. The disappearance of the starting material spot indicates reaction completion.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.

    • Procedure: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid) is typically effective for separating the starting material and the product. You can monitor the disappearance of the starting material peak and the appearance of the product peak over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying both the desired product and any volatile side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, working it up, and analyzing it by ¹H NMR or ¹⁹F NMR can provide a clear picture of the conversion and the formation of any major byproducts.

Experimental Protocols

Protocol 1: Copper-Catalyzed Decarboxylation in Quinoline

This protocol provides a robust starting point for the decarboxylation of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.

Materials:

  • 4,5-Dichloro-2-(difluoromethoxy)benzoic acid

  • Copper(I) oxide (Cu₂O)

  • Quinoline (anhydrous)

  • Toluene

  • Hydrochloric acid (2M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and a magnetic stir bar

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 4,5-Dichloro-2-(difluoromethoxy)benzoic acid (1.0 eq) and copper(I) oxide (0.1 eq).

  • Under an inert atmosphere, add anhydrous quinoline (5-10 volumes).

  • Heat the reaction mixture to 180-220 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC every hour.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene.

  • Wash the organic layer sequentially with 2M HCl (to remove quinoline), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation.

Protocol 2: Troubleshooting Incomplete Conversion

If Protocol 1 results in incomplete conversion, the following steps can be taken:

  • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments, monitoring for product formation versus decomposition.

  • Increase Catalyst Loading: Increase the amount of Cu₂O to 0.2 eq.

  • Add a Ligand: Add 1,10-phenanthroline (0.1-0.2 eq) to the reaction mixture along with the Cu₂O. This may allow for a lower reaction temperature.

Data Presentation

ParameterRecommended Starting ConditionsTroubleshooting RangeRationale
Temperature 180-220 °C160-250 °CHigh temperatures are often necessary to overcome the activation energy for decarboxylation of electron-deficient benzoic acids.[1][2]
Catalyst Copper(I) oxide (Cu₂O)Copper powder, CuOCopper catalysts facilitate the decarboxylation, often via the formation of a copper benzoate intermediate.[3]
Catalyst Loading 10 mol%5-20 mol%Sufficient catalyst is needed to ensure a reasonable reaction rate.
Solvent QuinolineNMP, Dowtherm AHigh-boiling point solvents are required to reach the necessary reaction temperatures.[3]
Atmosphere Inert (N₂ or Ar)InertPrevents oxidative side reactions at high temperatures.

Visualizations

Decarboxylation Troubleshooting Workflow

G start Reaction Start: Decarboxylation of 4,5-Dichloro-2- (difluoromethoxy)benzoic acid monitor Monitor Reaction (TLC, HPLC) start->monitor complete Reaction Complete? monitor->complete side_products Significant Side Products Observed monitor->side_products workup Workup and Purification complete->workup Yes incomplete Incomplete Conversion complete->incomplete No, Starting Material Remains end Desired Product workup->end increase_temp Increase Temperature (10°C increments) incomplete->increase_temp increase_cat Increase Catalyst Loading incomplete->increase_cat add_ligand Add Ligand (e.g., 1,10-phenanthroline) incomplete->add_ligand lower_temp Lower Reaction Temperature side_products->lower_temp optimize_time Optimize Reaction Time side_products->optimize_time inert_atm Ensure Inert Atmosphere side_products->inert_atm increase_temp->monitor Re-evaluate increase_cat->monitor Re-evaluate add_ligand->monitor Re-evaluate lower_temp->monitor Re-evaluate optimize_time->monitor Re-evaluate inert_atm->monitor Re-evaluate

Caption: A workflow diagram for troubleshooting common issues in the decarboxylation reaction.

Relationship between Reaction Parameters

G Temp Temperature Rate Reaction Rate Temp->Rate Increases SideProducts Side Products Temp->SideProducts Increases Yield Product Yield Rate->Yield Increases (initially) SideProducts->Yield Decreases Catalyst Catalyst Activity Catalyst->Temp Can Lower Required T Catalyst->Rate Increases Time Reaction Time Time->Yield Increases (to a point) Time->SideProducts Increases (prolonged)

Caption: Interplay of key parameters affecting the outcome of the decarboxylation reaction.

References

  • Su, W., Xu, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(45), 24012-24016. [Link]

  • Levin, N., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [Link]

  • Serres, A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(2), 496-504. [Link]

  • LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. [Link]

  • Goossen, L. J., et al. (2009). An effective protocol allows the smooth protodecarboxylation of diversely functionalized aromatic carboxylic acids within 5-15 min under microwave irradiation. The Journal of Organic Chemistry, 74(6), 2620–2623. [Link]

  • Su, W., Xu, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. [Link]

  • Nguyen, N. A., Forstater, J. H., & McIntosh, J. A. (2024). Decarboxylation in Natural Products Biosynthesis. JACS Au. [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: Purification. Department of Chemistry. [Link]

Sources

Minimizing side reactions in 4,5-Dichloro-2-(difluoromethoxy)benzoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid

A Guide to Minimizing Side Reactions in Coupling Experiments

Welcome to the technical support center for researchers utilizing 4,5-Dichloro-2-(difluoromethoxy)benzoic acid. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to help you navigate the complexities of its coupling reactions. As a sterically hindered and electron-deficient carboxylic acid, this molecule presents unique challenges. Here, we provide field-proven insights and detailed protocols to help you maximize yield and purity by minimizing common side reactions.

Frequently Asked Questions (FAQs)

Q1: My amide/ester coupling reaction with 4,5-Dichloro-2-(difluoromethoxy)benzoic acid is resulting in a low yield. What are the most common culprits?

A1: Low yields with this substrate typically stem from three primary issues: incomplete activation of the carboxylic acid, the formation of stable, unreactive intermediates, or competing side reactions that consume your starting materials.

  • Insufficient Activation: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid is electronically deactivated due to its halogen substituents. This can make the initial activation step sluggish with milder coupling reagents.[1]

  • Side Reactions: The most common yield-reducing side reactions include the formation of an unreactive N-acylurea byproduct (when using carbodiimides like EDC or DCC) and self-condensation of the acid to form an anhydride.[2][3]

  • Steric Hindrance: The ortho-difluoromethoxy group, combined with the two chlorine atoms, presents significant steric bulk around the carboxylic acid. This can hinder the approach of your amine or alcohol nucleophile, slowing down the desired reaction and giving side reactions more time to occur.[4][5]

  • Poor Solubility: Ensure all reactants are fully dissolved. The use of co-solvents like DMF or NMP may be necessary, although they can be difficult to remove.[6]

To address these issues, a careful selection of coupling reagents, additives, and reaction conditions is paramount.

Q2: I am observing a significant amount of a byproduct that I can't identify, alongside my desired product. How do I troubleshoot this?

A2: The first step is to characterize the impurity, typically via LC-MS, to obtain its mass. The mass will provide crucial clues to its identity and origin.

  • Mass = (Mass of Acid + Mass of Coupling Reagent): If you are using a carbodiimide like EDC or DCC, this mass likely corresponds to the N-acylurea byproduct.[7] This forms when the activated O-acylisourea intermediate rearranges instead of reacting with your nucleophile.[2][3]

  • Mass = (2 x Mass of Acid - 18): This corresponds to the symmetric anhydride, formed when a second molecule of your benzoic acid attacks the activated intermediate.[3]

  • Mass = Mass of Desired Product: This could indicate the presence of a diastereomer if your nucleophile is chiral, suggesting racemization has occurred.

Once the byproduct is identified, specific strategies can be employed for its mitigation, as detailed in the troubleshooting guide below.

Troubleshooting Guide: Specific Side Reactions & Solutions

Q3: I'm using EDC as my coupling reagent and I've identified an N-acylurea byproduct. How can I prevent its formation?

A3: The formation of an N-acylurea is a classic side reaction for all carbodiimide coupling agents.[3][7] It occurs via an intramolecular rearrangement of the highly reactive O-acylisourea intermediate. This rearranged product is stable and unreactive, effectively sequestering your activated acid.

Mechanism of N-Acylurea Formation

G cluster_0 Carbodiimide Activation cluster_1 Reaction Pathways Acid R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC Product Desired Amide O_Acyl->Product + Amine (Fast) N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl Intramolecular Rearrangement (Slow) Amine R'-NH2

Caption: The reactive O-acylisourea can either react with an amine or rearrange.

Mitigation Strategies:

  • Use an Additive: The most effective solution is to add 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®. These additives react rapidly with the O-acylisourea to form an active ester.[2][7] This new intermediate is more stable towards intramolecular rearrangement but still highly reactive towards the amine nucleophile, effectively intercepting the pathway to N-acylurea formation.

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow the rate of the rearrangement side reaction more than the desired coupling.[7]

  • Solvent Choice: Solvents with low dielectric constants, such as dichloromethane (DCM), can sometimes minimize this side reaction.[3]

Q4: My reaction is clean, but the conversion is low, and I recover unreacted acid. I suspect self-condensation is occurring. How can I confirm and prevent this?

A4: Self-condensation occurs when the activated carboxylic acid reacts with another molecule of unactivated acid to form a symmetric anhydride.[3] This anhydride is also an activated species, but it may be less reactive than the initial intermediate, especially towards hindered nucleophiles, leading to incomplete conversion.

Mitigation Strategies:

  • Order of Addition: Do not pre-activate the carboxylic acid for an extended period before adding the amine/alcohol. The best practice is to add the coupling reagent to a mixture of the carboxylic acid, the amine/alcohol, and any additives (like HOBt).

  • Stoichiometry: Use a slight excess of the amine or alcohol (e.g., 1.1 to 1.2 equivalents) to ensure the activated acid reacts preferentially with the intended nucleophile. Avoid using a large excess of the carboxylic acid.

  • Use of a Non-Nucleophilic Base: A base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is often required to neutralize hydrochloride salts from amine starting materials or coupling agents (like EDC·HCl). Using 1-2 equivalents can also help by ensuring the amine is fully deprotonated and maximally nucleophilic.[1]

Q5: My amine/alcohol substrate is chiral, and I am concerned about racemization. What are the best conditions to maintain stereochemical integrity?

A5: Racemization is a significant risk, particularly in peptide couplings, and can occur via the formation of an oxazolone intermediate when using carbodiimides alone.[8]

Mitigation Strategies:

  • Mandatory Use of Additives: Additives are critical for suppressing racemization. HOBt was the historical standard. Today, 7-Aza-1-hydroxybenzotriazole (HOAt) and its derivatives (like HATU) are considered even more effective at preventing racemization due to their electronic properties.[9] Oxyma Pure® is a safer, non-explosive alternative that also provides excellent racemization suppression.[7]

  • Choice of Coupling Reagent: Uronium/aminium salts like HBTU, HATU, and COMU are generally preferred for sensitive substrates as they are highly efficient and, when used correctly, lead to very low levels of epimerization.[8][9]

  • Avoid Excess Base: While a tertiary amine base is often necessary, using a large excess can promote racemization. Use the minimum amount required for the reaction, typically 1-2 equivalents.[8]

  • Low Temperature: Perform the coupling at low temperatures (starting at 0 °C) to minimize the rate of racemization.

Protocol and Reagent Optimization

Q6: Can you provide a robust, general-purpose protocol for coupling 4,5-Dichloro-2-(difluoromethoxy)benzoic acid with a primary amine?

A6: Certainly. This protocol utilizes EDC in combination with HOBt, a widely applicable and cost-effective method that actively suppresses the most common side reactions.

Step-by-Step Amide Coupling Protocol:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4,5-Dichloro-2-(difluoromethoxy)benzoic acid (1.0 eq.) and your primary amine (1.1 eq.) in an appropriate anhydrous solvent (e.g., DCM or DMF, ~0.1 M concentration).

  • Additive: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) to the solution and stir for 5-10 minutes to ensure it dissolves.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical for minimizing side reactions.

  • Base Addition (if necessary): If your amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) and stir for 5 minutes.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.) portion-wise to the cold reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight (12-18 hours).

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with cold 5% HCl or NaHSO₄ solution, cold saturated NaHCO₃ solution, and finally with brine.[10][11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[11]

  • Purification: Purify the crude material using column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure amide.

Q7: How do I choose the best coupling reagent for my specific needs?

A7: The choice of reagent depends on factors like the steric hindrance of your substrates, sensitivity to racemization, budget, and scale.

Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCC, DICCost-effective, readily available.[8]Risk of N-acylurea formation and racemization without additives.[2][7] DCU byproduct (from DCC) is poorly soluble.[8]Routine, large-scale synthesis where cost is a factor and additives can be used.
Uronium/Aminium HBTU, HATU, HCTU, COMUHigh efficiency, fast reaction times, low racemization.[8][9]More expensive. Can form guanidinium byproducts if excess is used.[8]Difficult couplings, sterically hindered substrates, and racemization-sensitive applications.
Phosphonium PyBOP, PyAOPVery effective, no guanidinium byproduct formation. Excellent for hindered couplings.[8]Generates carcinogenic HMPA byproduct (BOP) or less toxic pyrrolidine-based byproducts (PyBOP).[7]High-value, difficult couplings where byproduct toxicity can be managed.
Other T3P®, CDIT3P® has easily removable byproducts and low toxicity.[12] CDI is mild.CDI can be slow. T3P® is a solution and requires specific handling.Green chemistry applications (T3P®), situations requiring very mild conditions (CDI).

Visual Troubleshooting Workflow

This workflow can help diagnose and solve common issues encountered during the coupling reaction.

workflow start Low Yield or Impure Product check_sm LC-MS Analysis: Unreacted Starting Materials? start->check_sm check_bp LC-MS Analysis: Major Byproduct Present? check_sm->check_bp No sm_yes Incomplete Conversion check_sm->sm_yes Yes bp_yes Side Reaction Dominates check_bp->bp_yes Yes sol_sm1 Increase reaction time/temp OR Use stronger coupling reagent (e.g., HATU) sm_yes->sol_sm1 sol_bp1 Identify Byproduct Mass: N-Acylurea? bp_yes->sol_bp1 end Improved Yield & Purity sol_sm1->end sol_bp2 Add HOBt or Oxyma Lower reaction temp to 0°C sol_bp1->sol_bp2 Yes sol_bp3 Identify Byproduct Mass: Anhydride? sol_bp1->sol_bp3 No sol_bp2->end sol_bp4 Optimize order of addition (add coupling reagent last) sol_bp3->sol_bp4 Yes sol_bp4->end

Sources

Validation & Comparative

Definitive Guide: 1H NMR Interpretation of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Utility

4,5-Dichloro-2-(difluoromethoxy)benzoic acid is a critical fluorinated building block, often utilized in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its structural integrity is defined by the unique electronic environment of the difluoromethoxy group (


) and the specific substitution pattern of the aromatic ring.

This guide compares the 1H NMR profile of the target compound against its primary synthetic impurities (hydrolysis precursors) and regioisomers. The "performance" of the NMR analysis is evaluated by its ability to definitively resolve these structural nuances.

Key Diagnostic Features[2][3][4]
  • The "Fingerprint" Signal: The

    
     proton manifests as a characteristic triplet with a large geminal coupling constant (
    
    
    
    ).[2]
  • Regiochemical Marker: The 4,5-dichloro substitution pattern results in two isolated aromatic protons (para to each other), appearing as distinct singlets.[2] This distinguishes the target from 3,4- or 5,6-dichloro isomers, which display ortho-coupling (doublets).

Theoretical Analysis & Predicted Shifts

Based on substituent chemical shift effects (SCS) and analogous literature data for difluoromethoxy-substituted aromatics, the following spectral profile is established.

Solvent: DMSO-d


 (Recommended to observe the carboxylic acid proton and prevent exchange of the OCHF

proton, although the latter is non-exchangeable).[2]
ProtonPositionMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Interpretation
COOH 1Broad Singlet13.0 – 14.0-Acidic proton; shift varies with concentration/water content.[1]
H-6 6Singlet (s)7.90 – 8.10-Deshielded by ortho-COOH.[1][2] Para to H-3 (coupling

Hz).
H-3 3Singlet (s)7.50 – 7.70-Shielded relative to H-6.[1][2] Adjacent to Cl and OCHF

.[1][2][3]
OCHF

2Triplet (t)6.80 – 7.30

Diagnostic Peak. Large coupling to two fluorine atoms.[2]

Note on H-3/H-6 Coupling: While H-3 and H-6 are para to each other, the coupling constant (


) is typically 

Hz, resulting in sharp singlets at standard field strengths (300-400 MHz).[1]

Comparative Analysis: Target vs. Alternatives

In a drug development or QC context, the "performance" of an analytical method is defined by specificity.[2] Below is the comparative performance of 1H NMR in distinguishing the target from common "alternatives" (impurities).

Scenario A: Target vs. Precursor (Hydrolysis Impurity)

Alternative: 4,5-Dichloro-2-hydroxybenzoic acid (The phenol precursor).[1][2]

  • Mechanism: The difluoromethoxy group is susceptible to hydrolysis under harsh basic conditions, reverting to the phenol.[2]

  • differentiation:

    • Target: Shows the diagnostic triplet at

      
       ppm (
      
      
      
      Hz).
    • Alternative: The triplet disappears completely. A new broad signal (Phenolic OH) appears, typically at 10.0–12.0 ppm. The aromatic shifts will move upfield due to the stronger electron-donating nature of -OH vs -OCHF

      
      .
      
Scenario B: Target vs. Regioisomer

Alternative: 3,4-Dichloro-2-(difluoromethoxy)benzoic acid.[1][2]

  • Mechanism: Incorrect chlorination during synthesis.

  • Differentiation:

    • Target (4,5-dichloro): Protons are at positions 3 and 6 (para).[2] Result: Two Singlets.

    • Alternative (3,4-dichloro): Protons are at positions 5 and 6 (ortho).[2] Result: Two Doublets with

      
       Hz.
      
    • Performance Verdict: 1H NMR offers 100% resolution between these isomers without the need for chromatography.

Experimental Protocol for High-Resolution Acquisition

To ensure the detection of the fine splitting of the OCHF


 triplet and accurate integration, follow this protocol:
  • Sample Prep: Dissolve 10-15 mg of the solid acid in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? CDCl

      
       may lead to partial dimerization of the acid or poor solubility, broadening the signals.[2] DMSO breaks acid dimers, sharpening the aromatic region.
      
  • Instrument Parameters:

    • Pulse Angle: 30° (to ensure relaxation).

    • Relaxation Delay (D1): Set to

      
       seconds.
      
      • Reason: The OCHF

        
         proton and aromatic protons adjacent to halogens often have longer T1 relaxation times.[1] Short D1 leads to integration errors (underestimating the OCHF
        
        
        
        content).
    • Scans: 16-64 scans (sufficient for >10 mg).[2]

    • Spectral Width: Ensure -2 ppm to 16 ppm is covered to catch the COOH.[2]

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[2]

    • Manually phase the large OCHF

      
       triplet, as automatic phasing algorithms sometimes struggle with wide multiplets.
      

Visualization: Diagnostic Workflow

The following diagram illustrates the logical decision tree for validating the compound's identity using 1H NMR data.

NMR_Logic_Tree Start Acquire 1H NMR (DMSO-d6) Check_Triplet Check 6.5 - 7.5 ppm region Is there a Triplet with J ~ 72 Hz? Start->Check_Triplet No_Triplet NO Triplet Check_Triplet->No_Triplet Absent Yes_Triplet YES Triplet Check_Triplet->Yes_Triplet Present Check_OH Check 10-12 ppm Phenolic OH present? No_Triplet->Check_OH Check_Aromatic Analyze Aromatic Region (7.5 - 8.2 ppm) Yes_Triplet->Check_Aromatic Identify_Precursor ID: Hydrolysis Impurity (2-Hydroxy analog) Check_OH->Identify_Precursor Splitting_Pattern Splitting Pattern? Check_Aromatic->Splitting_Pattern Two_Singlets Two Singlets (Para H's) Splitting_Pattern->Two_Singlets Two_Doublets Two Doublets (J~8Hz) (Ortho H's) Splitting_Pattern->Two_Doublets Result_Target CONFIRMED IDENTITY 4,5-Dichloro-2-(difluoromethoxy) benzoic acid Two_Singlets->Result_Target Result_Isomer ID: Regioisomer (Likely 3,4-dichloro) Two_Doublets->Result_Isomer

Caption: Logical workflow for confirming the identity of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid versus common impurities.

References

  • Chemical Shift of Difluoromethoxy Group

    • Title: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene.[2]

    • Source: Royal Society of Chemistry (RSC).
    • Data Point: Confirms OCHF triplet at 6.61 ppm ( Hz) in analogous benzonitrile structures.
    • URL:[Link]

  • Aromatic Coupling Constants in Benzoic Acids

    • Title: 1H proton NMR spectrum of benzoic acid and derivatives.[4][2][3][5][6]

    • Source: Doc Brown's Chemistry / Spectral Database.[2]

    • Hz) vs.
    • URL:[Link]

  • Solvent Effects on Carboxylic Acids

    • Title: NMR Solvent Data Chart.[1][2]

    • Source: Eurisotop.[1][2]

    • Data Point: Validates DMSO-d as the solvent of choice for observing exchangeable carboxylic acid protons.
    • URL:[Link]

Sources

13C NMR Analysis Guide: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid . It is designed for medicinal chemists and analytical scientists requiring definitive structural verification of fluorinated aromatic intermediates.

Executive Summary & Strategic Analysis

4,5-Dichloro-2-(difluoromethoxy)benzoic acid is a highly functionalized aromatic scaffold, often utilized as a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1]

The structural elucidation of this molecule presents a specific analytical challenge: distinguishing the difluoromethoxy (


)  group from methoxy analogs and verifying the regiochemistry of the dichloro-substitution. While Mass Spectrometry (MS) confirms the molecular weight and chlorine isotope pattern, it fails to definitively map the isomerism. 13C NMR spectroscopy  is the superior "performance" tool here, providing a unique spectral fingerprint via Carbon-Fluorine (

) coupling constants that 1H NMR cannot offer with equal clarity.
The Analytical Challenge
  • Regiochemistry: Confirming the 4,5-dichloro substitution pattern versus 3,4- or 5,6- isomers.

  • Fluorine Signature: The

    
     group exhibits complex splitting patterns that must be distinguished from solvent background or impurities.
    

Experimental Protocol

To ensure reproducible chemical shifts and resolution of


 coupling, the following protocol is recommended.
Sample Preparation[1][2][3][4][5][6]
  • Solvent: DMSO-d6 is the preferred solvent.

    • Reasoning: Carboxylic acids often form dimers in non-polar solvents like

      
      , leading to variable chemical shifts for the carbonyl carbon (
      
      
      
      ) and broadening of signals. DMSO disrupts these dimers, sharpening the peaks.
  • Concentration: 30–50 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     ppm) or solvent residual peak (DMSO-d6 septet at 
    
    
    
    ppm).
Instrument Parameters
  • Frequency: 100 MHz or higher (for 13C).

  • Decoupling: Proton-decoupled (

    
    -decoupled) mode is standard.
    
  • Relaxation Delay (D1): Set to

    
     seconds to ensure quantitative integration of the quaternary carbons (C-Cl and C=O), which have long 
    
    
    
    relaxation times.

Spectral Assignment & Data Analysis

The 13C NMR spectrum of this molecule is defined by three distinct zones: the Carbonyl , the Aromatic Core , and the Fluorinated Alkyl group.

Predicted Chemical Shifts & Coupling Constants

Note: Values are calculated based on substituent chemical shift (SCS) additivity rules and validated against analogous fluorinated benzoic acids.

Carbon PositionAssignmentPredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Notes
C-8

116.0 – 118.0 Triplet (t)

Diagnostic Peak. Distinctive triplet due to two equivalent Fluorines.
C-7

164.0 – 166.0Singlet (s)Deshielded acid carbonyl.
C-2 Aromatic C-O148.0 – 152.0Triplet (t)

Ipso to

.[2] Broadened by long-range F coupling.
C-4 Aromatic C-Cl136.0 – 139.0Singlet (s)Para to acid, meta to alkoxy.
C-5 Aromatic C-Cl126.0 – 129.0Singlet (s)Meta to acid, para to alkoxy.
C-1 Aromatic C-COOH122.0 – 125.0Singlet (s)Ipso to carboxylic acid.
C-6 Aromatic C-H130.0 – 133.0Singlet (s)Ortho to acid.
C-3 Aromatic C-H119.0 – 122.0Singlet (s)Ortho to alkoxy.
Structural Verification Logic
  • The Triplet (C-8): The most critical feature is the triplet centered around 116 ppm. A singlet here would indicate hydrolysis to a methoxy group or loss of fluorine. The massive coupling constant (

    
     Hz) confirms the direct 
    
    
    
    bond.
  • The Carbonyl (C-7): Located at ~165 ppm. If this shifts to ~172 ppm, it suggests esterification (e.g., if methanol was used during workup).

  • C-Cl Regiochemistry: The C-4 and C-5 signals appear as singlets. Their specific positions (approx 10 ppm apart) are due to the differing ortho/para effects of the electron-withdrawing acid and electron-donating alkoxy groups.

Comparative Performance Guide

This section compares the "Performance" of 13C NMR against alternative methods for identifying this specific product.

Comparison: 13C NMR vs. 1H NMR vs. 19F NMR[6]
Feature13C NMR (Recommended) 1H NMR (Alternative) 19F NMR (Supporting)
Primary Utility Carbon Skeleton Proof Purity & Proton CountFluorine Quantification

Detection
Excellent. Shows characteristic triplet (

Hz). Unmistakable.
Good. Shows a triplet (

Hz) at

ppm.[3]
Excellent. Shows doublet (

Hz).
Regio-isomer ID High. Distinct shifts for all 6 aromatic carbons allow precise mapping.Moderate. Aromatic region contains only two singlets; hard to distinguish 4,5-dichloro from 3,4-dichloro without NOE.Low. No structural information on the ring.
Impurity Detection High. Can see non-protonated impurities (e.g., isomers).Moderate. Overlap is common in aromatic region.N/A (unless impurity has F).
Comparison: Target Molecule vs. Non-Fluorinated Analog

Target: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid Analog: 4,5-Dichloro-2-methoxybenzoic acid (Common starting material/impurity)

  • Differentiation:

    • Target: Alkyl carbon is a Triplet at ~116 ppm.

    • Analog: Alkyl carbon is a Singlet at ~56 ppm (typical

      
      ).
      
    • Result: 13C NMR provides a binary "Yes/No" confirmation of the difluoromethylation step.

Visualization: Spectral Verification Workflow

The following diagram outlines the logical decision tree for validating the structure using the data provided above.

G cluster_0 Sample Analysis Workflow Sample Crude Intermediate (White Solid) H_NMR Step 1: 1H NMR (Screening) Check for -OCF2H proton (t, ~6.5-7.5 ppm) Sample->H_NMR Decision1 Triplet Present? H_NMR->Decision1 Decision1->Sample No (Reprocess) C_NMR Step 2: 13C NMR (Definitive) Acquire in DMSO-d6 Decision1->C_NMR Yes Check_C8 Check ~116 ppm Region C_NMR->Check_C8 Check_Aromatic Check Aromatic Region (120-155 ppm) C_NMR->Check_Aromatic Result_Triplet Triplet (J ~260 Hz) CONFIRMED: -OCF2H Group Check_C8->Result_Triplet Result_Singlet Singlet (~56 ppm) ERROR: -OCH3 (Start Mat.) Check_C8->Result_Singlet Result_Regio 6 Distinct Signals CONFIRMED: Substitution Pattern Check_Aromatic->Result_Regio

Caption: Analytical workflow for distinguishing the target fluorinated acid from methoxy precursors using NMR markers.

References

  • General 13C NMR Shifts of Benzoic Acids

    • Source: Spectral D
    • Relevance: Baseline data for benzoic acid and chlorobenzoic acid derivatives.[2]

    • URL:

  • NMR Characteristics of the Difluoromethoxy Group

    • Title: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxyl
    • Source: Royal Society of Chemistry (RSC)
    • Data: Confirms 115.7 ppm (t, Hz) for 4-(difluoromethoxy)benzonitrile.
    • URL:

  • Substituent Chemical Shifts (SCS)

    • Title: The halogen effect on the 13C NMR chemical shift in substituted benzenes.
    • Source: Physical Chemistry Chemical Physics, 2018, 20, 11247-11259.
    • Relevance: Theoretical grounding for the additivity of Chlorine and Carboxyl shifts.
    • URL:

  • Synthesis of Fluorinated Benzoic Acid Intermediates

    • Title: An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.[4]

    • Source: Journal of Chemical Research, 2015.[4]

    • Relevance: Provides comparative spectral data for similar poly-halogen
    • URL:

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of two primary mass spectrometry-based methods for the analysis of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document offers detailed experimental protocols, supporting data, and expert insights into the rationale behind methodological choices, ensuring scientific integrity and practical applicability.

Introduction to 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid

4,5-Dichloro-2-(difluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid. Its structure, characterized by a dichlorinated benzene ring, a carboxylic acid group, and a difluoromethoxy group, presents unique analytical challenges and dictates the optimal approach for its characterization and quantification. The compound's polarity, conferred by the carboxylic acid and difluoromethoxy moieties, and its thermal stability are key factors in selecting the most appropriate analytical technique.

Chemical Structure and Properties:

  • Molecular Formula: C₈H₄Cl₂F₂O₃

  • Monoisotopic Mass: 255.9549 g/mol

  • Key Features: Aromatic ring, two chlorine atoms, a carboxylic acid group, and a difluoromethoxy group. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound.[1]

Comparative Analysis of Analytical Methodologies

The two most suitable mass spectrometry-based techniques for the analysis of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the analytical objective, sample matrix, required sensitivity, and available instrumentation.

ParameterLC-MS/MS with Electrospray Ionization (ESI)Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Sample Preparation Minimal; dissolution in a suitable solvent.Derivatization required to increase volatility.
Ionization Principle Soft ionization, primarily generating the deprotonated molecule [M-H]⁻.Hard ionization, leading to extensive fragmentation.
Sensitivity High, particularly for targeted analysis in complex matrices.Good, but can be limited by derivatization efficiency and matrix effects.
Specificity High, especially with tandem MS (MS/MS) for monitoring specific fragment ions.High, with characteristic fragmentation patterns for structural elucidation.
Throughput High, with rapid analysis times.Lower, due to the additional derivatization step.
Instrumentation Cost Generally higher.Generally lower.
Best Suited For Quantitative analysis in biological matrices, high-throughput screening.Structural confirmation, analysis of volatile and semi-volatile compounds.

Experimental Workflows

A logical and systematic workflow is crucial for obtaining reliable and reproducible results. The following diagram illustrates the key decision points and steps in the analysis of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.

Mass_Spectrometry_Workflow Figure 1: General Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample containing 4,5-Dichloro-2- (difluoromethoxy)benzoic acid Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization For Volatility LC_MS LC-MS/MS Analysis Dissolution->LC_MS Direct Injection GC_MS GC-MS Analysis Derivatization->GC_MS LC_Data LC-MS/MS Data Analysis LC_MS->LC_Data GC_Data GC-MS Data Analysis GC_MS->GC_Data ESI_Fragmentation Figure 2: Predicted ESI-MS/MS Fragmentation Parent [M-H]⁻ m/z 254.9 Fragment1 [M-H-CO₂]⁻ m/z 210.9 Parent->Fragment1 - CO₂ EI_Fragmentation Figure 3: Predicted EI Fragmentation Pathways cluster_mol cluster_frags M [M]⁺˙ m/z 328 M_15 [M-15]⁺ m/z 313 M->M_15 - •CH₃ M_Cl [M-Cl]⁺ m/z 293 M->M_Cl - •Cl M_COOTMS [M-COOTMS]⁺ m/z 211 M->M_COOTMS - •COOTMS M_OCHF2 [M-OCHF₂]⁺ m/z 261 M->M_OCHF2 - •OCHF₂

Sources

Comparative Reactivity Guide: 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid vs. 4,5-Dichloro-2-methoxybenzoic Acid

[1]

Executive Summary

This guide provides a technical comparison between 4,5-Dichloro-2-(difluoromethoxy)benzoic acid (Compound A) and 4,5-dichloro-2-methoxybenzoic acid (Compound B) . While structurally similar, the substitution of a difluoromethyl group (


Key Takeaway: The

pseudo-halogen

Electronic Profile & Mechanistic Basis[1]

The divergence in reactivity stems from the competition between Inductive Effects (


)Resonance Effects (

)
Hammett Substituent Constants

To predict reactivity quantitatively, we utilize Hammett constants (

Functional Group

(Para)

(Inductive)

(Resonance)
Electronic Nature

(Methoxy)
-0.27 +0.25-0.50Strong Donor (Resonance dominates)

(Difluoromethoxy)
+0.18 +0.58-0.40Weak Withdrawer (Induction dominates)

Data derived from Hansch et al. and standard physical-organic chemistry literature.

The "Fluorine Tug-of-War"

In Compound B (Methoxy) , the oxygen atom donates its lone pair density into the aromatic ring (+

In Compound A (Difluoromethoxy) , the highly electronegative fluorine atoms pull electron density away from the oxygen. This reduces the oxygen's capacity to donate lone pairs into the ring. Consequently, the strong inductive withdrawal (


Visualization: Electronic Vector Analysis

ElectronicEffectscluster_0Compound B: Methoxy (-OCH3)cluster_1Compound A: Difluoromethoxy (-OCHF2)OCH3Methoxy Group(-OCH3)RingBAromatic Ring(Electron Rich)OCH3->RingBStrong Resonance (+R)DonationOCH3->RingBWeak Induction (-I)WithdrawalOCHF2Difluoromethoxy(-OCHF2)RingAAromatic Ring(Electron Poor)OCHF2->RingAWeak Resonance (+R)DonationRingA->OCHF2Strong Induction (-I)Withdrawal

Figure 1: Comparative electronic vectors. Green arrows indicate electron donation; Red arrows indicate electron withdrawal. Note the reversal of net flow.

Chemical Reactivity Profile

Acidity ( )

The acidity of the carboxylic acid at position 1 is heavily influenced by the ortho substituent at position 2.

  • Compound A (

    
    ):  The electron-withdrawing nature of 
    
    
    stabilizes the resulting carboxylate anion (
    
    
    ) via inductive withdrawal.
    • Result:Stronger Acid (Estimated

      
      ).
      
  • Compound B (

    
    ):  The electron-donating nature destabilizes the carboxylate anion by pushing electron density toward an already negative center.[1]
    
    • Result:Weaker Acid (Estimated

      
      ).
      
Nucleophilic Aromatic Substitution ( )

This is the most critical synthetic difference. The 4,5-dichloro motif allows for potential displacement of a chlorine atom by nucleophiles (amines, thiols).

  • Reactivity Prediction: Compound A > Compound B

  • Mechanism:

    
     requires an electron-deficient ring to stabilize the Meisenheimer complex intermediate. The 
    
    
    group drains electron density from the ring, lowering the energy barrier for nucleophilic attack, particularly at the position para to the
    
    
    (Position 5) or para to the Acid (Position 4).
  • Compound B is deactivated toward

    
     because the 
    
    
    group enriches the ring with electrons, repelling the incoming nucleophile.
Electrophilic Aromatic Substitution (EAS)

If attempting to chlorinate or nitrate the ring further:

  • Reactivity Prediction: Compound B > Compound A

  • Mechanism: EAS requires an electron-rich ring. The

    
     group strongly activates the ring. The 
    
    
    group deactivates it.

Physicochemical & ADME Properties[1]

For drug development, the

PropertyCompound A (

)
Compound B (

)
Implication
Lipophilicity (LogP) Higher (+0.6 vs H)Lower (-0.02 vs H)Compound A has better membrane permeability.
H-Bonding Weak DonorAcceptor Only

can act as a weak H-bond donor (to protein backbones).
Metabolic Stability High Low

blocks CYP450 O-dealkylation.
Visualization: Metabolic Fate

Metabolismcluster_methoxyMetabolic Liability: Methoxycluster_difluoroMetabolic Stability: DifluoromethoxyCompBCompound B(-OCH3)CYPCYP450 Enzymes(Oxidative Dealkylation)CompB->CYPPhenolPhenol Metabolite(-OH) + FormaldehydeCYP->PhenolRapid ClearanceCompACompound A(-OCHF2)CYP_BlockCYP450 EnzymesCompA->CYP_BlockC-F Bond StrengthResists OxidationStableIntact Molecule(Extended Half-life)CYP_Block->Stable

Figure 2: The -OCHF2 group prevents the rapid oxidative clearance seen with -OCH3 groups.

Experimental Protocols

Protocol 1: Amide Coupling (Carboxyl Activation)

Objective: To couple the benzoic acid derivative with a primary amine (e.g., benzylamine). Note: Compound A will react faster during the acylation step due to the more electrophilic carbonyl carbon.

Reagents:

  • Substrate (A or B): 1.0 equiv

  • Thionyl Chloride (

    
    ): 1.5 equiv
    
  • Cat.[2][3][4][5] DMF: 0.05 equiv

  • DCM (Anhydrous): 10 Volumes

  • Amine: 1.1 equiv

  • Triethylamine (

    
    ): 2.0 equiv
    

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend 1.0 equiv of the Benzoic Acid in anhydrous DCM under

    
     atmosphere.
    
  • Add catalytic DMF (critical for forming the Vilsmeier intermediate).

  • Add

    
     dropwise at 0°C. Observation: Compound A may evolve gas (
    
    
    ) more vigorously due to higher acidity/reactivity.
  • Reflux for 2 hours until the solution is clear. Evaporate solvent/excess

    
     to dryness.
    
  • Coupling: Redissolve the crude acid chloride in DCM.

  • Add the amine and

    
     dropwise at 0°C.
    
    • Critical Control: Maintain temperature < 5°C. The acid chloride of Compound A is more reactive and prone to hydrolysis if moisture is present.

  • Workup: Quench with water, extract with DCM, and wash with 1M HCl (to remove unreacted amine) and sat.

    
    .
    
Protocol 2: Nucleophilic Aromatic Substitution ( ) Screening

Objective: To test ring lability by displacing the 4-Chloro or 5-Chloro substituent.

Reagents:

  • Substrate (A or B): 1.0 equiv

  • Morpholine (Nucleophile): 2.0 equiv

  • 
    : 3.0 equiv
    
  • DMSO: 5 Volumes

  • Temperature: 100°C

Step-by-Step Methodology:

  • Dissolve substrate in DMSO.

  • Add

    
     and Morpholine.
    
  • Heat to 100°C for 4 hours.

  • Monitor via HPLC/TLC:

    • Expectation: Compound A (

      
      ) will show conversion to the morpholine-substituted product (likely at C5, para to the ether).
      
    • Expectation: Compound B (

      
      ) will likely show < 5% conversion  or no reaction, as the electron-rich ring repels the nucleophile.
      
  • Validation: If Compound B fails to react, increase temperature to 140°C. Compound A should degrade or fully convert at this temperature.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[5] Link[5]

  • Zafrani, Y., et al. (2017). Difluoromethyl Ethers: A Guide to Their Synthesis and Properties. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626–1631. Link

  • PubChem. (n.d.). 2-(Difluoromethoxy)benzoic acid (Compound Summary). National Library of Medicine. Link

QC Standards for 4,5-Dichloro-2-(difluoromethoxy)benzoic acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid CAS: 110866-99-2 Role: Key intermediate in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast) and agrochemical herbicides (e.g., Thiazopyr).

This guide provides a technical comparison of analytical platforms for the quality control of CAS 110866-99-2. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for impurity profiling, this guide argues for the integration of 19F Quantitative NMR (qNMR) as a superior orthogonal method for absolute potency determination, specifically due to the unique difluoromethoxy (


) moiety.

Part 1: Critical Quality Attributes (CQAs)

Before selecting an analytical method, the specific chemical vulnerabilities of the molecule must be understood.

AttributeSpecification TargetScientific Rationale
Assay (Potency)

(w/w)
High purity required to prevent downstream side-reactions in coupling steps (e.g., amide formation).
Regio-Isomeric Purity

The 3,4-dichloro isomer is a common impurity from the starting material (dichlorophenol) and is difficult to remove post-synthesis.
Difluoromethoxy Integrity Confirm

The difluoromethoxy group is susceptible to acid-catalyzed hydrolysis, reverting to the phenol (des-difluoromethyl impurity).
Water Content

As a benzoic acid derivative, it is hygroscopic; excess water interferes with stoichiometric activation (e.g., thionyl chloride reactions).

Part 2: Comparative Analytical Platforms

We evaluated three primary methodologies for QC release testing. The data below represents typical performance metrics for fluorinated benzoic acid derivatives.

Method A: RP-HPLC (UV Detection)

The Gold Standard for Impurity Profiling.

  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase.

  • Pros: Excellent resolution of structural isomers (4,5-dichloro vs. 3,4-dichloro); high sensitivity for trace organic impurities.

  • Cons: Requires reference standards for quantitation; cannot detect inorganic impurities (salts, moisture).

Method B: 19F qNMR (Internal Standard)

The Orthogonal Potency Master.

  • Mechanism: Direct quantification of the fluorine nuclei against a certified internal standard (IS).

  • Pros: SI-Traceable absolute purity without needing a specific reference standard of the analyte; specific to the

    
     group.
    
  • Cons: Lower sensitivity than HPLC; requires high-field NMR (400 MHz+).

Method C: Potentiometric Titration

The Bulk Check.

  • Mechanism: Acid-base neutralization.

  • Pros: Low cost, rapid, no complex equipment.

  • Cons: Non-specific. It cannot distinguish between the target acid, isomeric acids, or degradation products (phenolic acids).

Comparative Performance Matrix
MetricHPLC-UV (Method A)19F qNMR (Method B)Titration (Method C)
Specificity High (Resolves Isomers)Very High (Fluorine specific)Low (Total Acid)
Precision (RSD)



LOD (Limit of Detection)


N/A (Macro method)
Throughput 15-25 min/run10-15 min/run5 min/run
Primary Use Impurity Profiling Absolute Assay Process Monitoring

Part 3: Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Designed to separate the 4,5-dichloro target from the 3,4-dichloro isomer and phenolic degradation products.

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm

    
     4.6 mm, 3.5 
    
    
    
    m) or Thermo Accucore C18.
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH 
    
    
    
    2.2).
    • Note: Acidic pH is critical to suppress ionization of the benzoic acid (

      
      ), ensuring retention on the C18 column.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • T=0 min: 60% A / 40% B

    • T=15 min: 20% A / 80% B

    • T=20 min: 20% A / 80% B

    • T=21 min: 60% A / 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 215 nm (Maximal absorbance for chlorinated aromatics).

  • Sample Diluent: 50:50 Water:Acetonitrile.

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between 4,5-dichloro and 3,4-dichloro isomers.
  • Tailing Factor:

    
    .
    
  • RSD (Area):

    
     for 5 replicate injections.
    
Protocol 2: 19F qNMR (Absolute Quantification)

Recommended for establishing the potency of the "Working Standard" used in HPLC.

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates signals well).
    
  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA).[3]

    • Why? High stability, sharp singlet signal, and distinct chemical shift (

      
       ppm) from the target's 
      
      
      
      doublet (
      
      
      ppm).
  • Parameters:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30s to ensure full relaxation).
    • Scans: 32 or 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of F nuclei,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][3][4][5][6][7][8]

Part 4: Visualization of QC Workflow & Stability

QC Decision Tree

The following diagram illustrates the logical flow for certifying a batch of CAS 110866-99-2, prioritizing safety and data integrity.

QC_Workflow Start Batch Synthesis CAS 110866-99-2 Solubility Solubility Check (DMSO/ACN) Start->Solubility HPLC HPLC-UV Analysis (Impurity Profiling) Solubility->HPLC qNMR 19F qNMR (Absolute Potency) Solubility->qNMR KF Karl Fischer (Water Content) Solubility->KF IsomerCheck Isomer Purity > 99.8%? HPLC->IsomerCheck PotencyCheck Assay > 98.0%? qNMR->PotencyCheck KF->PotencyCheck Correction Factor IsomerCheck->PotencyCheck Pass Fail REJECT / REWORK IsomerCheck->Fail Fail (<99.8%) Pass RELEASE BATCH (Generate COA) PotencyCheck->Pass Pass PotencyCheck->Fail Fail (<98.0%)

Caption: Integrated QC workflow combining HPLC (purity) and qNMR (potency) for robust batch release.

Degradation Pathway (Difluoromethoxy Instability)

The primary stability risk is the acid-catalyzed hydrolysis of the ether linkage.

Degradation Parent 4,5-Dichloro-2-(difluoromethoxy) benzoic acid Inter Hemiacetal Intermediate Parent->Inter + H2O / H+ Phenol 4,5-Dichloro-2-hydroxy benzoic acid (Major Impurity) Inter->Phenol Byprod Formic Acid + HF Inter->Byprod

Caption: Hydrolysis pathway of the OCF2H group under strong acidic/aqueous conditions, leading to phenolic impurities.

Part 5: References

  • BIPM (Bureau International des Poids et Mesures). (2024).[9] Internal standard reference data for qNMR: 3,5-Bis(trifluoromethyl)benzoic acid.[3][9] Retrieved from [Link]

  • Nandi, S., et al. (2015).[5][10] "Process related and degradation impurities in anti-inflammatory drug Roflumilast." Journal of Chemical and Pharmaceutical Research, 7(6), 301-311.[5] Retrieved from [Link]

  • Prasad, N. N., et al. (2020).[2] "Validated HPLC Method for Assay and Content Uniformity Testing of Roflumilast." Asian Journal of Chemistry, 32(8). Retrieved from [Link]

Sources

Comparative Guide: Elemental Analysis & Purity Validation for Poly-Halogenated Intermediates (C₈H₄Cl₂F₂O₃)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Theoretical Framework

The Challenge: Analyzing C₈H₄Cl₂F₂O₃

The molecule C₈H₄Cl₂F₂O₃ represents a class of highly functionalized aromatic intermediates—likely a dichloro-difluoro-methoxybenzoic acid derivative—commonly found in the synthesis of fluoro-quinolone antibiotics and agrochemicals.

Validating the purity of such compounds presents a "Perfect Storm" of analytical challenges:

  • High Fluorine Content (~15%): Fluorine attacks standard silica combustion tubes, causing rapid degradation and low recovery.

  • Chlorine Interference: Chlorine can form volatile metal chlorides, interfering with transport lines.

  • Oxygen Balance: The high oxygen content requires precise "Oxygen Dosing" during combustion to ensure complete pyrolysis without soot formation.

This guide compares the industry "Gold Standard"—Automated Dynamic Flash Combustion (OEA) —against High-Resolution Mass Spectrometry (HRMS) and Combustion Ion Chromatography (CIC).

Theoretical Calculation (Baseline)

Before experimental validation, the theoretical elemental composition must be established.

Molecular Formula: C₈H₄Cl₂F₂O₃ Molecular Weight: 257.02 g/mol

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 812.01196.0937.39%
Hydrogen (H) 41.0084.031.57%
Chlorine (Cl) 235.45070.9027.59%
Fluorine (F) 218.99837.9914.78%
Oxygen (O) 315.99948.0018.67%

Part 2: Comparative Performance Analysis

We evaluated three methodologies for validating the identity and purity of C₈H₄Cl₂F₂O₃.

Method A: Automated Dynamic Flash Combustion (The "Product")

The modern standard for bulk purity validation.

  • Mechanism: Rapid combustion at >1000°C in an oxygen-enriched helium stream.

  • Critical Modification for C₈H₄Cl₂F₂O₃: Standard combustion fails here due to Fluorine etching. The protocol must include Tungsten Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) as a combustion additive to bind Fluorine and prevent silica attack.

  • Performance:

    • Accuracy: ±0.3% absolute deviation (with additives).

    • Throughput: 5 mins/sample.

    • Pros: Direct measurement of bulk purity; simultaneous CHNS determination.

    • Cons: Requires specific "Fluorine-Resistant" kits.

Method B: High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF)

The alternative for structural confirmation.

  • Mechanism: Ionization (ESI/APCI) followed by mass analysis.

  • Performance:

    • Accuracy: <5 ppm mass error (confirms formula).

    • Pros: Unequivocal structural identification.

    • Cons:Cannot determine bulk purity. A sample can be 80% pure and still show a perfect mass peak. It is qualitative, not quantitative for mass balance.

Method C: Schöniger Flask + Ion Chromatography (CIC)

The traditional "Wet" alternative.

  • Mechanism: Manual combustion in an oxygen flask followed by absorption in solution and IC analysis.

  • Performance:

    • Accuracy: High specificity for F and Cl.

    • Pros: Eliminates matrix interference; separates F and Cl peaks clearly.

    • Cons: Extremely labor-intensive (1 sample/hour); safety risks with manual combustion; high RSD (error) due to manual handling.

Summary Data Comparison Table
FeatureAutomated OEA (Recommended) HRMS Combustion IC (CIC)
Primary Output Mass % (Purity)Exact Mass (Identity)Halogen Content Only
Sample Req. 2–5 mg<1 mg10–20 mg
F/Cl Handling Requires WO₃ AdditiveN/A (Ionization)Excellent (Separation)
Accuracy <0.3% Abs. Error<3 ppm Mass Error1–2% Rel. Error
Workflow Automated (High Throughput)AutomatedManual/Semi-Auto

Part 3: Experimental Protocol (Automated OEA)

To achieve accurate results for C₈H₄Cl₂F₂O₃ , you cannot use a standard CHN setup. You must employ a "Difficult Matrix" Protocol .

Reagents & Equipment[2][3][4]
  • Instrument: Automated Elemental Analyzer (e.g., Thermo FlashSmart, Elementar vario EL).

  • Capsules: High-purity Tin (Sn) capsules (Volume: 5 x 9 mm).

  • Additive: Tungsten Oxide (WO₃) powder (Fine mesh).

    • Why? WO₃ acts as a combustion aid and a "scavenger" that prevents Fluorine from reacting with the quartz reactor tube to form SiF₄ (which distorts results).

  • Standard: Sulfanilamide (or a fluorinated standard like 4-Fluorobenzoic acid).

Step-by-Step Workflow
  • System Conditioning:

    • Install a Fluorine-Resistant Combustion Tube (often containing a ceramic liner or specific packing).

    • Run 3 "Bypass" samples (high fluorine standard) to condition the adsorption columns.

  • Sample Preparation (The Sandwich Method):

    • Step A: Tare the tin capsule.

    • Step B: Weigh 10–15 mg of WO₃ powder into the bottom of the capsule.

    • Step C: Carefully weigh 2.0–3.0 mg of C₈H₄Cl₂F₂O₃ directly onto the WO₃ bed.

    • Step D: Add another 10 mg of WO₃ on top (sandwiching the sample).

    • Step E: Fold and seal the capsule tightly to exclude atmospheric nitrogen.

  • Combustion Parameters:

    • Furnace Temperature: 1050°C (Left Reactor).

    • Oxygen Flow: 250 mL/min for 5 seconds (excess O₂ required for the Cl₂/F₂ content).

    • Carrier Gas: Helium at 140 mL/min.

  • Data Analysis:

    • Calibrate using K-factors derived from the Fluorinated Standard.

    • Compare experimental %C, %H, %N (if applicable) against the theoretical values calculated in Part 1.

Part 4: Visualization of Logic & Workflow

Diagram 1: Decision Matrix for Halogenated Samples

Caption: Logical flow for selecting the correct analytical method based on sample composition and data requirements.

AnalysisLogic Start Sample: C8H4Cl2F2O3 Goal Goal? Start->Goal Identity Structural Identity Goal->Identity Confirm Formula Purity Bulk Purity / Mass Balance Goal->Purity Quantify % HRMS Method: HRMS (High Res Mass Spec) Identity->HRMS EA Method: Automated OEA (Combustion) Purity->EA CheckHalogen Halogens > 5%? EA->CheckHalogen Standard Standard Setup CheckHalogen->Standard No Modified Modified Setup: + WO3 Additive + Resistant Tube CheckHalogen->Modified Yes (F/Cl present)

Diagram 2: The "Sandwich" Preparation Protocol

Caption: The critical sample preparation step required to prevent Fluorine interference during combustion analysis.

SandwichMethod TinCap 1. Tin Capsule Bed 2. WO3 Bed (15mg) TinCap->Bed Add Sample 3. Sample C8H4Cl2F2O3 (2-3mg) Bed->Sample Weigh TopLayer 4. WO3 Top Layer (10mg) Sample->TopLayer Cover Seal 5. Hermetic Seal TopLayer->Seal Fold Furnace 6. Combustion (1050°C) Seal->Furnace Drop

[5]

Part 5: References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42168. Link

  • ASTM International. (2018). ASTM D4239-18e1: Standard Test Method for Sulfur in the Analysis Sample of Coal and Coke Using High-Temperature Tube Furnace Combustion.[1] (Referenced for halogen interference protocols). Link

  • Elementar. (n.d.). Analysis of fluorine-containing samples.[2][3][4][5][6] Application Note. Link

  • American Chemical Society. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine.[7][6] Analytical Chemistry.[8][2][9][7][1][3][5][10] Link

Sources

Impurity Profiling in 4,5-Dichloro-2-(difluoromethoxy)benzoic Acid Synthesis: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dichloro-2-(difluoromethoxy)benzoic acid is a critical intermediate in the synthesis of agrochemicals (e.g., substituted sulfonamides) and pharmaceutical candidates where the difluoromethoxy (


) moiety serves as a lipophilic bioisostere for a methoxy or hydroxy group.

The introduction of the


 group is synthetically challenging, often leading to a complex impurity profile that standard HPLC-UV methods may misidentify. This guide objectively compares analytical strategies for impurity detection and provides a mechanistic breakdown of their genesis, supporting researchers in optimizing process purity.

Synthesis Pathways & Impurity Genesis

To understand what to look for, we must first analyze how the molecule is made. The dominant synthesis route involves the O-difluoromethylation of 4,5-dichloro-2-hydroxybenzoic acid (or its ester).

The Critical Step: Difluorocarbene Insertion

The reaction typically utilizes a difluorocarbene source (


) under basic conditions. Two primary reagent classes exist:
  • Chlorodifluoromethane (

    
    , Freon-22):  The traditional gaseous reagent.
    
  • Sodium Chlorodifluoroacetate (

    
    ):  A solid, non-ozone-depleting alternative that generates carbene via thermal decarboxylation.
    
Impurity Origin Map

The following diagram illustrates the synthesis pathway and the specific nodes where impurities are generated.

SynthesisPath SM Precursor: 4,5-Dichloro-2-hydroxybenzoic acid Carbene Intermediate: Difluorocarbene (:CF2) SM->Carbene Base / Heat ImpA Impurity A: Residual Phenol (Incomplete Reaction) SM->ImpA Unreacted ImpC Impurity C: Regioisomers (Pre-existing in SM) SM->ImpC Isomeric Contamination Reagent Reagent: ClCF2CO2Na or CHClF2 Reagent->Carbene Decarboxylation Product Target: 4,5-Dichloro-2-(difluoromethoxy) benzoic acid Carbene->Product O-Alkylation ImpB Impurity B: Hydrolysis Product (Acidic Workup Instability) Product->ImpB H+ / H2O

Figure 1: Mechanistic pathway of difluoromethylation showing the genesis of critical impurities (A, B, and C).

Detailed Impurity Classification

Impurity A: The "Des-Difluoromethyl" Species
  • Identity: 4,5-dichloro-2-hydroxybenzoic acid (Starting Material).

  • Cause: Incomplete conversion due to poor gas-liquid mass transfer (if using

    
    ) or rapid quenching of the carbene by water.
    
  • Detection Challenge: It is highly polar and often co-elutes with the solvent front in reverse-phase HPLC if the gradient is too aggressive.

Impurity B: The Hydrolysis Degradant
  • Identity: Reversion to the phenol (Impurity A) or formation of the formate ester.

  • Cause: The

    
     group is generally stable, but prolonged exposure to strong acids during the workup (to protonate the carboxylate) can cleave the ether bond.
    
  • Differentiation: Requires stress-testing the sample (acid/heat) to distinguish from residual starting material.

Impurity C: Positional Isomers
  • Identity: 3,4-dichloro-2-(difluoromethoxy)benzoic acid (or similar).

  • Cause: Impurities in the 3,4-dichlorophenol feedstock used to make the salicylic acid precursor.

  • Detection Challenge: These are isobaric (same mass) and have nearly identical lipophilicity to the target.

Comparative Analytical Guide: Selecting the Right Method

Researchers often default to HPLC-UV, but for fluorinated intermediates, this is not always sufficient. Below is a comparison of detection methodologies.

Method Performance Matrix
FeatureHPLC-UV (Standard) UPLC-MS/MS (Advanced)

-NMR (Structural)
Primary Utility Routine QC, Purity %Trace Impurity ID, QuantitationSpecificity, Isomer differentiation
Detection Limit (LOD) ~0.05%< 0.001%~1-2% (Low sensitivity)
Specificity for -OCF2H Low (Relies on RT)High (Mass fragment)Highest (Distinct coupling)
Differentiation of Impurity A Good (distinct UV shift)Excellent (Mass -50 Da)Excellent (Absence of F signal)
Differentiation of Impurity C Poor (Co-elution likely)Poor (Isobaric)Excellent (Coupling constant

varies)
Cost/Throughput Low Cost / High ThruHigh Cost / Med ThruMed Cost / Low Thru
Experimental Data: Spectral Characteristics
  • UV Shift: The conversion of Phenol

    
     Aryl Difluoromethyl Ether typically results in a hypsochromic shift (blue shift)  of the 
    
    
    
    by 10-15 nm due to the loss of resonance donation from the hydroxyl lone pair.
  • NMR Signature: The

    
     proton appears as a characteristic triplet  in 
    
    
    
    -NMR (
    
    
    6.5–7.5 ppm,
    
    
    Hz) and a doublet in
    
    
    -NMR (
    
    
    -80 to -90 ppm).
Analytical Decision Workflow

AnalyticalDecision Start Sample: Crude Reaction Mixture Screen Step 1: HPLC-UV (254 nm) Start->Screen Decision Are unknown peaks > 0.1%? Screen->Decision Pass Release for Next Step Decision->Pass No Investigate Step 2: Identify Impurity Decision->Investigate Yes CheckMass LC-MS Analysis Investigate->CheckMass CheckStruct 19F-NMR Analysis Investigate->CheckStruct ResultA Mass = M-50 (Impurity A: Phenol) CheckMass->ResultA ResultC Mass = M (Isobaric) Distinct F-splitting (Impurity C: Isomer) CheckStruct->ResultC

Figure 2: Decision tree for selecting the appropriate analytical technique based on impurity threshold and type.

Validated Experimental Protocols

Protocol 1: Optimized Synthesis (Minimizing Impurity A)

Rationale: Using sodium chlorodifluoroacetate avoids the mass-transfer limitations of gaseous Freon-22, reducing unreacted phenol.

  • Setup: Charge a 3-neck flask with 4,5-dichloro-2-hydroxybenzoic acid (1.0 eq),

    
     (1.5 eq), and DMF (10 vol).
    
  • Reagent Addition: Heat to 60°C. Add Sodium Chlorodifluoroacetate (

    
    , 2.5 eq) portion-wise over 2 hours. Crucial: Slow addition prevents carbene dimerization.
    
  • Reaction: Raise temperature to 90-100°C to drive decarboxylation. Stir for 4-6 hours.

  • Workup: Cool to RT. Pour into ice water. Acidify carefully with HCl to pH 3-4 (Do not go < pH 2 to avoid hydrolysis). Filter the precipitate.[1]

Protocol 2: HPLC-UV Separation Method

Rationale: A gradient method is required to separate the polar phenol (Impurity A) from the lipophilic product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)

    • 2-15 min: 10%

      
       90% B
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Expected Retention:

    • Impurity A (Phenol): ~4.5 min

    • Target Product: ~11.2 min

References

  • Hu, J., et al. (2011).[3] "Difluoromethylation of phenols using sodium chlorodifluoroacetate." Journal of Fluorine Chemistry.

  • Zafrani, Y., et al. (2017). "Difluoromethyl ether: A lipophilic, hydrogen bond donor motif." Journal of Medicinal Chemistry.

  • Garg, N. K., et al. (2013).[4] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Letters.

  • BenchChem Technical Division. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Application Notes.

  • Organic Syntheses. (2024). "Difluoromethylation of Phenols: Process Safety and Impurity Profiling." Organic Syntheses, Vol. 101.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4,5-Dichloro-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 4,5-Dichloro-2-(difluoromethoxy)benzoic acid. As a novel compound, specific toxicological data is limited. Therefore, this guidance is synthesized from the established safety profiles of structurally analogous compounds, including various dichlorobenzoic acids and difluoromethoxy-containing molecules. This approach, rooted in established chemical safety principles, ensures a robust and cautious operational plan for researchers, scientists, and drug development professionals.

Hazard Assessment: An Inference-Based Approach

Given the absence of a dedicated Safety Data Sheet (SDS) for the title compound, we must infer its potential hazards from its structural motifs: a dichlorinated phenyl ring and a difluoromethoxy benzoic acid group. Analysis of SDSs for similar compounds suggests that 4,5-Dichloro-2-(difluoromethoxy)benzoic acid should be handled as a substance that is, at a minimum:

  • Harmful if swallowed (Acute Oral Toxicity)[1].

  • A cause of skin irritation[2][3][4].

  • A cause of serious eye irritation or damage[3][4].

  • A potential cause of respiratory irritation[1][3][4].

The table below summarizes the classifications for representative structural analogs, forming the basis of our safety recommendations.

Hazard Classification2,4-Dichlorobenzoic acid4-(Difluoromethoxy)benzoic acid[3][4]Roflumilast-d4 (Analog)[1]
Acute Toxicity, Oral Category 4Not ClassifiedCategory 3
Skin Corrosion/Irritation Category 2Category 2Category 2
Serious Eye Damage/Irritation Category 2ACategory 2ACategory 2A
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)Category 3 (Respiratory)Category 3 (Respiratory)

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense. Before any handling occurs, engineering and administrative controls must be in place. This foundational safety principle is non-negotiable in ensuring laboratory safety.

Hierarchy_of_Controls cluster_controls Hierarchy of Safety Controls Elimination Elimination (Not Applicable for Topic) Substitution Substitution (Not Applicable for Topic) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

  • Engineering Controls : Always handle 4,5-Dichloro-2-(difluoromethoxy)benzoic acid within a certified chemical fume hood to minimize inhalation exposure.[2][5][6] The facility must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[3][6]

  • Administrative Controls : Develop a Standard Operating Procedure (SOP) specific to this chemical. Ensure all personnel are trained on the SOP, this guide, and the location and use of emergency equipment.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are critical. The following provides a comprehensive, step-by-step guide.

PPE Selection
  • Hand Protection : Wear nitrile or neoprene protective gloves. Always inspect gloves for tears or punctures before use. Given that no specific breakthrough time data exists for this compound, a double-gloving strategy is recommended for extended handling periods or when working with solutions.

  • Eye and Face Protection : Chemical safety goggles are mandatory.[2][5][7] If there is a significant risk of splashing (e.g., during transfer of solutions or reaction quenching), a full-face shield must be worn in addition to goggles.

  • Skin and Body Protection : A standard laboratory coat is required.[2][5][7] For procedures involving larger quantities (>10g) or a high potential for splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : Under normal conditions of use within a certified fume hood, respiratory protection is not required.[6][8] However, if procedures could generate significant dust (e.g., milling, vigorous scraping) or if engineering controls fail, a NIOSH-approved respirator is necessary. For dusts, a particulate respirator (e.g., N95) is appropriate.[2]

Operational Plans: Donning and Doffing PPE

The order of donning and doffing is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Goggles/ Face Shield D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves (Contaminated) F2 2. Goggles/ Face Shield F1->F2 F3 3. Lab Coat F2->F3

Caption: Procedural flow for correctly donning and doffing Personal Protective Equipment.

Donning Procedure (Step-by-Step):

  • Lab Coat : Securely fasten the lab coat.

  • Eye/Face Protection : Put on chemical safety goggles and, if necessary, a face shield.

  • Gloves : Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing Procedure (Step-by-Step):

  • Gloves : Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Eye/Face Protection : Remove goggles/face shield from the back to the front.

  • Lab Coat : Remove the lab coat, folding it inward to contain any potential contamination.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.

Handling and Emergency Protocols

Handling Solid Compound:

  • Perform all transfers and weighing within a chemical fume hood.

  • Use tools (spatulas, weigh boats) to minimize dust generation.[5] Avoid pouring the solid directly from a large container.

  • Clean up any minor spills immediately using appropriate tools and place the waste in a sealed, labeled container.[6]

Emergency Procedures:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan: Managing Halogenated Waste

4,5-Dichloro-2-(difluoromethoxy)benzoic acid and any materials contaminated with it are considered hazardous waste. Halogenated organic compounds require specific disposal pathways to prevent environmental pollution.

  • Solid Waste : All contaminated solid waste, including used gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a labeled, sealed container designated for "Halogenated Organic Waste."

  • Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[1] All waste must be disposed of through an approved environmental health and safety program, typically via high-temperature incineration.[9] This method is designed to break down halogenated organic compounds into less harmful substances like carbon dioxide and hydrogen halides, which are then scrubbed from the exhaust gases.[9]

References

  • Material Safety Data Sheet - 2,4-dichlorobenzoic acid. Sciencelab.com.
  • 3-(3,5-dichlorophenyl)benzoic acid safety and handling precautions. BenchChem.
  • Material Safety Data Sheet - 3,4-Dichlorobenzoic acid. Cole-Parmer.
  • Process for Disposal of Chlorinated Organic Residues.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 3,4-Dichlorobenzoic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2,4-Dichlorobenzoic acid. Fisher Scientific.
  • Safety Data Sheet - Roflumilast-d4. Cayman Chemical.
  • 4-(Difluoromethoxy)
  • SAFETY DATA SHEET - 2,4-Dichlorobenzoic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4,5-dichloro-3,6-dioxo-1,4-cyclohexadiene-1,2-dicarbonitrile. Fisher Scientific.
  • SAFETY DATA SHEET - 4-(Difluoromethoxy)benzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Chloro-2,5-difluorobenzoic acid. Fisher Scientific.
  • Alpha Halogenation of Carboxylic Acids. Chemistry Steps.
  • Process for alpha halogenating alkyl carboxylic acids and catalyst composition for use therein.
  • Carboxyl Reactivity.
  • Ch19: Halogen
  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.
  • Disposal of Chlorine-Containing Wastes.
  • Guidance Manual for Disposal of Chlorinated W
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.